2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-chlorohexoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLOZSPDGPUSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317323 | |
| Record name | 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2009-84-9 | |
| Record name | NSC314555 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical properties of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran?
An In-Depth Technical Guide to the Physical Properties of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
Authored by a Senior Application Scientist
Introduction
This compound, a substituted pyran, is a heterocyclic compound with significant utility as an intermediate in organic synthesis.[1] Its bifunctional nature, featuring a reactive chloroalkane chain and a tetrahydropyranyl (THP) ether protecting group, makes it a valuable building block for the synthesis of more complex molecules, such as 2-(6-isothiocyanatohexyloxy)-tetrahydro-2H-pyran. Understanding the precise physical properties of this compound is paramount for researchers and drug development professionals to ensure its proper handling, storage, and application in synthetic workflows, as well as for reaction optimization and purification processes. This guide provides a comprehensive overview of its key physical characteristics, grounded in available literature data and standard analytical principles.
Chemical Identity and Molecular Structure
A clear definition of a compound's identity is the foundation of all scientific investigation. This compound is unambiguously identified by a set of unique chemical descriptors.
-
CAS Number: 2009-84-9[2]
-
Molecular Formula: C₁₁H₂₁ClO₂[3]
-
IUPAC Name: 2-(6-chlorohexoxy)oxane[2]
-
Synonyms: 2-(6-Chlorohexyloxy)tetrahydropyran, 6-(Tetrahydropyranyloxy)hexyl chloride, 6-Chloro-1-hexyl 2-tetrahydropyranyl ether[1][2]
-
InChI Key: XOLOZSPDGPUSFV-UHFFFAOYSA-N[3]
-
Canonical SMILES: C1CCOC(C1)OCCCCCCCl[2]
The molecule consists of a central tetrahydropyran ring connected via an ether linkage to a six-carbon alkyl chain, which is terminated by a chlorine atom. This structure is visualized below.
Caption: 2D Structure of this compound.
Core Physical Properties: A Quantitative Overview
The physical state and behavior of this compound under various conditions are dictated by its intermolecular forces and molecular structure. The data, primarily derived from chemical supplier literature, is summarized below for efficient reference.
| Physical Property | Value | Conditions | Source |
| Molecular Weight | 220.74 g/mol | N/A | [3] |
| Density | 1.03 g/mL | at 25 °C (lit.) | [3] |
| 1.01 ± 0.1 g/cm³ | at 20 °C (Calc.) | [1] | |
| Boiling Point | 133-135 °C | at 10 mmHg (lit.) | [3][4] |
| 125-127 °C | at 3 Torr | [1] | |
| Refractive Index (n_D) | 1.462 | at 20 °C (lit.) | [3] |
| 1.4639 | at 20 °C | [1] | |
| Solubility | Very slightly soluble | in Water (0.75 g/L at 25 °C, Calc.) | [1] |
| Flash Point | >110 °C (>230 °F) | Closed Cup | [3] |
| 97.3 ± 21.7 °C | Calculated | [1] | |
| Melting Point | Data not available | N/A | [4] |
Expert Insights:
-
Boiling Point: The high boiling point, which is reported under reduced pressure (10 mmHg), is indicative of the compound's relatively high molecular weight and polarity.[3][4] Attempting to distill this compound at atmospheric pressure would likely require very high temperatures, risking thermal decomposition. The use of vacuum distillation is therefore a critical and necessary technique for its purification.
-
Density: With a density slightly greater than water (1.03 g/mL at 25 °C), this compound will form the lower layer in an immiscible aqueous mixture, a key consideration for extraction and work-up procedures.[3]
-
Solubility: Its calculated low aqueous solubility is consistent with its structure, which is dominated by nonpolar hydrocarbon regions (the hexyl chain and pyran ring).[1] It is expected to be soluble in common organic solvents like ethers, chlorinated solvents, and hydrocarbons.
-
Refractive Index: The refractive index is a sensitive measure of purity. The literature value of 1.462 serves as a reliable benchmark for quality control during and after synthesis.[3]
Safety, Handling, and Storage
While comprehensive GHS hazard data is not consistently available across sources, the known physical properties and chemical class inform best practices for safe handling.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area.[4] Some suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., Argon) to maintain long-term stability.[4]
-
Handling: Standard laboratory personal protective equipment (PPE), including chemical-resistant gloves and safety eyeshields, is essential to prevent skin and eye contact. Handling should be performed in a well-ventilated space or a chemical fume hood.[3]
-
Classification: It is classified as a combustible liquid (Storage Class 10), indicating it can ignite but is not readily flammable at ambient temperatures. It also has a WGK (German Water Hazard Class) rating of 3, signifying it is highly hazardous to water.
Methodologies for Physical Property Determination
The trustworthiness of physical data relies on the application of standardized, validated experimental protocols. While the specific reports for this compound are not detailed, the following outlines the authoritative methodologies used to determine these key properties.
Workflow for Boiling Point Determination under Reduced Pressure
The determination of a boiling point at reduced pressure is crucial for high-boiling, thermally sensitive compounds. The process involves a specialized distillation setup.
Caption: Workflow for Vacuum Distillation to Determine Boiling Point.
Causality and Rationale:
-
Vacuum Application: By reducing the pressure above the liquid, the boiling point is significantly lowered. This is governed by the Clausius-Clapeyron relation. This prevents the compound from decomposing at the high temperatures that would be required for boiling at atmospheric pressure.
-
Thermometer Placement: The thermometer bulb must be positioned just below the level of the side-arm leading to the condenser. This ensures that the temperature recorded is that of the vapor in equilibrium with the boiling liquid, which is the definition of the boiling point.
-
Stable Plateau: A stable temperature reading during distillation indicates that a pure substance is boiling. This is the value that is recorded as the boiling point at the corresponding pressure measured by the manometer.
Refractive Index Measurement
The refractive index is determined using an Abbe refractometer, a standard and highly accurate instrument.
Step-by-Step Protocol:
-
Calibration: Ensure the refractometer is calibrated using a standard with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of this compound onto the clean, dry prism surface.
-
Temperature Control: Allow the sample to equilibrate to a specific temperature, typically 20°C, using the instrument's integrated water bath. Temperature is critical as the refractive index is temperature-dependent.
-
Measurement: Close the prism and adjust the instrument's optics until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale. The value is reported along with the temperature (e.g., n²⁰/D, where 20 is the temperature and D refers to the sodium D-line wavelength used as the light source).
Conclusion
This guide has synthesized the available data on the physical properties of this compound. The provided quantitative values for density, boiling point, and refractive index serve as critical parameters for its use in synthetic chemistry. The discussion of its structural characteristics and the rationale behind standard analytical procedures offers researchers the necessary context for its confident and safe application in the laboratory.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy- (CAS 6581-66-4). Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
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Abstract
This whitepaper provides a comprehensive technical guide for the synthesis, purification, and detailed characterization of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran, a valuable bifunctional molecule in organic synthesis. The document outlines a robust and reproducible protocol for the acid-catalyzed protection of 6-chloro-1-hexanol with 3,4-dihydro-2H-pyran (DHP) to form the corresponding tetrahydropyranyl (THP) ether.[1] We delve into the mechanistic underpinnings of this protection strategy, the rationale for reagent selection, and a step-by-step experimental procedure. Furthermore, this guide details the critical characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing benchmark data for product verification. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Strategic Importance of Bifunctional Linkers
In the intricate landscape of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of another is paramount. This necessity has given rise to the extensive use of protecting groups, which temporarily mask a reactive site, allowing for chemical transformations elsewhere in the molecule.[2][3] The target molecule, this compound, is a prime example of a molecule designed with this strategy in mind. It incorporates two key functionalities: a reactive terminal alkyl chloride and a hydroxyl group masked as a tetrahydropyranyl (THP) ether.
The THP ether is a widely employed protecting group for alcohols due to its ease of installation, stability across a broad spectrum of non-acidic reaction conditions (including exposure to organometallics, hydrides, and strong bases), and straightforward removal under mild acidic conditions.[2][4][5] This stability profile allows chemists to perform a variety of nucleophilic substitution reactions at the terminal chloro group without affecting the protected alcohol.[1] Subsequently, the latent hydroxyl group can be unmasked, providing a handle for further synthetic manipulations. This dual functionality makes this compound a versatile building block in the synthesis of complex molecules, such as pharmaceuticals and specialty polymers.
Synthesis Methodology: The Chemistry of THP Ether Formation
The synthesis of this compound is achieved through the acid-catalyzed addition of 6-chloro-1-hexanol to 3,4-dihydro-2H-pyran (DHP).[6][7] This reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the alcohol.[2][5][8]
Reaction Mechanism
The mechanism for this transformation can be dissected into three key steps:
-
Protonation of Dihydropyran: The acid catalyst protonates the electron-rich double bond of DHP, leading to the formation of a resonance-stabilized oxocarbenium ion.[5]
-
Nucleophilic Attack: The hydroxyl group of 6-chloro-1-hexanol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[5]
-
Deprotonation: A base (typically the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[2][5]
Caption: Mechanism of THP Protection of Alcohols.
Catalyst Selection: The Role of Pyridinium p-Toluenesulfonate (PPTS)
While various Brønsted and Lewis acids can catalyze this reaction, pyridinium p-toluenesulfonate (PPTS) is often the catalyst of choice.[6][7][9] PPTS is a mild, crystalline, and non-hygroscopic solid, making it easy to handle.[10] Its mild acidity is particularly advantageous when working with substrates that may be sensitive to stronger acids, minimizing the risk of side reactions such as polymerization of DHP or degradation of the starting material.[10][11]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis and purification of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 6-Chloro-1-hexanol | 136.61 | 10.0 g | 0.0732 | 1.0 |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 7.40 g (8.0 mL) | 0.0879 | 1.2 |
| Pyridinium p-toluenesulfonate (PPTS) | 251.30 | 0.37 g | 0.00146 | 0.02 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of the target compound.
-
Reaction Assembly: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-1-hexanol (10.0 g, 0.0732 mol) and anhydrous dichloromethane (100 mL).
-
Addition of Reagents: To the stirred solution, add 3,4-dihydro-2H-pyran (8.0 mL, 0.0879 mol).[11]
-
Catalyst Introduction: Add pyridinium p-toluenesulfonate (0.37 g, 0.00146 mol) to the reaction mixture.[11]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Combine the fractions containing the pure product and concentrate in vacuo to yield this compound as a colorless oil.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The molecular formula is C₁₁H₂₁ClO₂ with a molecular weight of 220.74 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.57 | t | 1H | O-CH-O (anomeric proton) |
| ~3.87 | m | 1H | THP ring proton |
| ~3.73 | m | 1H | -OCH₂- (from hexyl chain) |
| ~3.52 | t, J=6.7 Hz | 2H | -CH₂Cl |
| ~3.49 | m | 1H | THP ring proton |
| ~3.38 | m | 1H | -OCH₂- (from hexyl chain) |
| ~1.78 | m | 2H | -CH₂- adjacent to -CH₂Cl |
| ~1.50-1.70 | m | 6H | THP ring protons |
| ~1.30-1.45 | m | 4H | -CH₂-CH₂- (central hexyl protons) |
Note: The chemical shifts for the THP ring protons can be complex due to overlapping signals and diastereotopicity.[12] The key diagnostic signal is the acetal proton (O-CH-O) around 4.57 ppm.[13]
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum confirms the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~98.8 | O-CH-O (anomeric carbon) |
| ~67.1 | -OCH₂- (from hexyl chain) |
| ~62.3 | O-CH₂- (THP ring) |
| ~45.0 | -CH₂Cl |
| ~32.5 | -CH₂- adjacent to -CH₂Cl |
| ~30.7 | THP ring carbon |
| ~29.4 | -CH₂- (hexyl chain) |
| ~26.6 | -CH₂- (hexyl chain) |
| ~25.7 | -CH₂- (hexyl chain) |
| ~25.4 | THP ring carbon |
| ~19.6 | THP ring carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the spectrum is characterized by:
-
C-H stretching (alkane): Strong absorptions around 2940-2860 cm⁻¹
-
C-O stretching (ether/acetal): Strong, characteristic absorptions in the 1150-1050 cm⁻¹ region. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the successful protection of the alcohol.
-
C-Cl stretching: A weak to medium absorption in the 800-600 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) may be weak or absent. Key fragments would correspond to the loss of the chlorohexyloxy side chain or cleavage of the THP ring.
-
Isotopic Pattern: A crucial diagnostic feature for chlorine-containing compounds is the presence of an M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two peaks for the molecular ion (and any chlorine-containing fragments) separated by two mass units, with a relative intensity ratio of approximately 3:1.[14][15][16] This provides definitive evidence for the presence of a single chlorine atom in the molecule.
Safety and Handling
-
6-Chloro-1-hexanol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]
-
3,4-Dihydro-2H-pyran (DHP): Highly flammable liquid and vapor.[18][19][20] It is also an irritant and may cause an allergic skin reaction.[18][20] Handle in a well-ventilated fume hood, away from ignition sources.[18][19][21]
-
Pyridinium p-toluenesulfonate (PPTS): May cause respiratory tract, skin, and eye irritation. Avoid inhalation of dust.[17]
-
Dichloromethane (DCM): A volatile solvent. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.[17][18][19][20]
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound. The use of PPTS as a mild acid catalyst ensures high yields and minimizes side product formation. The comprehensive characterization data provided, including detailed NMR, IR, and MS analysis, serves as a benchmark for researchers to verify the successful synthesis and purity of this versatile bifunctional intermediate. The strategic combination of a reactive alkyl halide and a protected alcohol makes this compound a valuable asset for complex organic synthesis in various fields, including medicinal chemistry and materials science.
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Leah4sci. (2019). THP group for protecting alcohols. YouTube. [Link]
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Asian Journal of Chemistry. (2011). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asian Journal of Chemistry. [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dihydro-2-methoxy-2H-pyran. Thermo Fisher Scientific. [Link]
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Cole-Parmer. (2006). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Cole-Parmer. [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dihydro-2H-pyran. Thermo Fisher Scientific. [Link]
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A Comprehensive Technical Guide to 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran: A Key Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth exploration of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran, a versatile bifunctional molecule pivotal in modern organic synthesis. We will delve into its fundamental properties, core applications as a protecting group, and its utility in the synthesis of biologically relevant molecules, providing expert insights for researchers and drug development professionals.
Core Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a tetrahydropyran ring linked to a 6-chlorohexyl chain via an ether bond. This unique structure imparts bifunctionality, with the tetrahydropyranyl (THP) ether serving as a robust protecting group for alcohols and the terminal alkyl chloride providing a reactive site for nucleophilic substitution.
CAS Number: 2009-84-9[1]
Molecular Formula: C₁₁H₂₁ClO₂[1]
Molecular Weight: 220.74 g/mol
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| Appearance | Liquid | |
| Density | 1.03 g/mL at 25 °C | |
| Boiling Point | 133-135 °C at 10 mmHg | |
| Refractive Index | n20/D 1.462 | |
| Solubility | Very slightly soluble in water (0.75 g/L at 25 °C, calculated) | [2] |
The Tetrahydropyranyl (THP) Ether: A Cornerstone of Protecting Group Chemistry
The primary utility of this compound in complex organic synthesis, particularly in drug development, lies in the tetrahydropyranyl (THP) ether moiety. The THP group is a widely employed protecting group for hydroxyl functionalities due to its ease of installation, stability across a broad range of reaction conditions, and facile removal under mild acidic conditions.[3][4]
The Rationale for Protection: Ensuring Reaction Specificity
In multi-step syntheses, the presence of a reactive hydroxyl group can interfere with desired transformations at other sites within a molecule. The acidic proton of the hydroxyl group can be incompatible with organometallic reagents (e.g., Grignard or organolithium reagents) and basic conditions. Furthermore, the nucleophilic oxygen can compete in reactions targeting other functional groups. The THP group temporarily masks the hydroxyl group as an acetal, rendering it inert to these conditions.[4][5]
Mechanism of THP Ether Formation: An Acid-Catalyzed Addition
The formation of a THP ether from an alcohol and 3,4-dihydro-2H-pyran (DHP) is a classic example of an acid-catalyzed addition to a vinyl ether. The reaction is initiated by the protonation of the double bond in DHP, which generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the electrophilic carbon of this intermediate. Subsequent deprotonation of the resulting oxonium ion yields the THP ether and regenerates the acid catalyst.[4][5]
Caption: Mechanism of THP ether formation.
Deprotection: The Reversibility of Acetal Formation
The removal of the THP group is typically achieved by treating the protected alcohol with a mild acid in the presence of water or an alcohol.[5] This process is essentially the reverse of the protection step, relying on the acid-catalyzed hydrolysis of the acetal. Various acidic conditions can be employed, from mineral acids to Lewis acids and ion-exchange resins, allowing for tailored deprotection strategies that are compatible with other functional groups in the molecule.[3][6][7]
Caption: Mechanism of THP ether deprotection.
Synthesis and Application in Medicinal Chemistry
The synthesis of this compound itself is a straightforward acid-catalyzed reaction between 6-chlorohexan-1-ol and 3,4-dihydro-2H-pyran. This precursor provides a building block where the hydroxyl group is pre-protected, allowing for subsequent reactions at the chloride terminus.
A notable application of this compound is in the synthesis of isothiocyanate derivatives with potential anti-inflammatory properties. For instance, this compound can be used to synthesize 2-(6-isothiocyanatohexyloxy)-tetrahydro-2H-pyran. This highlights its role as a linker, where the THP-protected hydroxyl group allows for the selective introduction of the isothiocyanate functionality via nucleophilic substitution of the chloride. The resulting compound can then be deprotected to reveal the free alcohol, if required for biological activity or further modification.
Experimental Protocol: Protection of a Primary Alcohol
The following is a general, self-validating protocol for the protection of a primary alcohol using 3,4-dihydro-2H-pyran, which is the fundamental reaction for synthesizing compounds like this compound.
Materials:
-
Primary alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus and appropriate stain
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of PPTS (typically 0.05-0.1 equivalents).
-
Add a slight excess of DHP (typically 1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The disappearance of the starting alcohol and the appearance of a new, less polar spot indicates the formation of the THP ether.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality and Self-Validation: The use of a catalytic amount of a mild acid like PPTS minimizes the risk of side reactions, particularly with acid-sensitive substrates. Monitoring by TLC is a crucial self-validating step to ensure the reaction has gone to completion and to determine the appropriate time for quenching, thereby preventing potential degradation of the product. The aqueous workup with sodium bicarbonate neutralizes the acid catalyst, stopping the reaction and preventing accidental deprotection during purification.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[9]
-
Inhalation: May cause respiratory tract irritation.[10]
-
Skin Contact: May cause skin irritation.[10]
-
Eye Contact: Causes eye irritation.[10]
-
Ingestion: May be harmful if swallowed.[10]
In case of exposure, it is important to seek fresh air, flush the affected skin or eyes with copious amounts of water, and seek medical attention.[10][11] Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
This compound is a valuable bifunctional reagent in organic synthesis. Its utility is primarily derived from the robust and reliable nature of the tetrahydropyranyl ether as a protecting group for alcohols. This allows for selective transformations at the terminal alkyl chloride, making it a useful building block in the synthesis of complex molecules, including those with potential therapeutic applications. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for its effective and safe use in the research and development of new chemical entities.
References
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Wenzel, N. I., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(11), 3328. Available at: [Link]
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MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3049. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available at: [Link]
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Khan Academy. (2019). THP group for protecting alcohols. YouTube. Available at: [Link]
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ARKIVOC. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Available at: [Link]
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Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available at: [Link]
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Roush, W. R., & Brown, B. B. (1993). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. The Journal of Organic Chemistry, 58(10), 2826–2833. Available at: [Link]
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Lopez, J. C., et al. (1994). Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. The Journal of Organic Chemistry, 59(23), 7038–7046. Available at: [Link]
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An In-Depth Technical Guide to the Nomenclature, Synthesis, and Application of C11H21ClO2 Isomers
Abstract
The molecular formula C11H21ClO2 represents a diverse array of constitutional isomers, each possessing unique chemical properties and reactivity profiles. This guide moves beyond a singular focus on one IUPAC name to provide a comprehensive framework for understanding this class of compounds. We will dissect the principles of IUPAC nomenclature for key isomeric structures, with a specific focus on undecyl chloroformate as a representative example. This document details robust synthetic methodologies, explores reaction mechanisms, and presents validated analytical protocols. Designed for researchers, scientists, and drug development professionals, this guide offers field-proven insights into the practical application and safe handling of these versatile chemical entities.
Deconstructing the Molecular Formula: The Principle of Isomerism
A molecular formula, such as C11H21ClO2, provides the elemental composition of a molecule but does not define its atomic arrangement.[1] Compounds sharing the same molecular formula but differing in their structural connectivity are known as constitutional isomers .[2] Consequently, there is no single IUPAC name for C11H21ClO2. The formula can represent numerous structures, including but not limited to:
-
Chlorinated Carboxylic Acids: A long-chain carboxylic acid with a chlorine substituent. For example, 11-chloroundecanoic acid.
-
Chlorinated Esters: An ester where the chlorine atom can be on either the acyl or the alkyl portion. For example, ethyl 9-chlorononanoate or 9-chlorononyl acetate.
-
Acyl Chlorides with Hydroxyl Groups: A less common arrangement due to potential intramolecular reactivity.
-
Chloroformate Esters: Esters of chloroformic acid, which are a focal point of this guide.[3]
Each of these isomers will have a distinct and unambiguous IUPAC name based on a systematic set of rules.[4][5] This guide will use undecyl chloroformate as a primary exemplar to explore the technical intricacies relevant to this molecular formula.
Mastering IUPAC Nomenclature: The Case of Undecyl Chloroformate
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds, ensuring global uniformity and clarity.[4] Chloroformates are formally esters of chloroformic acid and their nomenclature follows a specific pattern.[3][6]
The IUPAC name for our exemplar isomer is undecyl carbonochloridate .[7] Let's dissect this name:
-
Identify the Parent Functional Group: The core functional group is a chloroformate, ROC(O)Cl.[3]
-
Name the Alkyl Group (R): The alkyl chain attached to the oxygen atom is an undecyl group (11 carbons).[8]
-
Name the Acyl Portion: The -C(O)Cl portion is derived from chloroformic acid. In IUPAC nomenclature for esters, the '-ic acid' is replaced with '-oate'.[9][10] However, for acyl halides, the parent acid name (carbonic acid, in this case) is modified. The name becomes "carbonochloridate".
-
Combine the Parts: The alkyl group name precedes the acyl name, resulting in "undecyl carbonochloridate".
This systematic approach can be applied to any chloroformate ester, providing a clear and descriptive name based on its structure.
Synthesis and Reaction Mechanisms: From Precursors to Products
Chloroformates are valuable reagents in organic synthesis, primarily used for the preparation of carbamates and carbonates.[3] Their synthesis requires careful handling of reactive precursors like phosgene or its safer surrogates.
Synthesis of Undecyl Chloroformate
The industrial preparation of chloroformates typically involves the reaction of an alcohol with phosgene (COCl2).[11] This process is highly efficient but involves the use of extremely toxic phosgene gas.[12]
Reaction: CH3(CH2)10OH + COCl2 → CH3(CH2)10OC(O)Cl + HCl
For laboratory-scale synthesis, safer phosgene equivalents like triphosgene (bis(trichloromethyl)carbonate, BTC) are preferred.[13][14] The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of Undecyl Chloroformate using Triphosgene
Objective: To synthesize undecyl chloroformate from 1-undecanol and triphosgene.
Materials:
-
1-Undecanol (1.0 eq)
-
Triphosgene (0.35 eq)
-
Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of 1-undecanol and pyridine in anhydrous DCM is prepared in a three-necked flask under an inert atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of triphosgene in anhydrous DCM is added dropwise to the cooled alcohol solution with vigorous stirring.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 3-4 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting alcohol.
-
Upon completion, the reaction mixture is filtered to remove pyridinium hydrochloride salt.
-
The filtrate is washed sequentially with cold dilute HCl, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude undecyl chloroformate.
-
Purification is achieved via vacuum distillation.[13]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Chloroformates are moisture-sensitive and will hydrolyze.[11] An inert atmosphere prevents this decomposition.
-
Low Temperature: The reaction is exothermic. Initial cooling controls the reaction rate and prevents the formation of side products, such as carbonates from the reaction of the chloroformate with another alcohol molecule.
-
Pyridine: Acts as a base to scavenge the HCl produced, driving the reaction to completion.[13]
Key Reactions of Chloroformates
The reactivity of chloroformates is dominated by the electrophilic nature of the carbonyl carbon.[15] They readily react with nucleophiles, making them excellent reagents for introducing the ROC(O)- group.
-
Carbamate Formation: Reaction with primary or secondary amines yields carbamates, a critical linkage in many pharmaceuticals and a common protecting group for amines.[3] ROC(O)Cl + R'2NH → ROC(O)NR'2 + HCl
-
Carbonate Formation: Reaction with alcohols in the presence of a base produces carbonate esters.[3] ROC(O)Cl + R'OH → ROC(O)OR' + HCl
The following diagram illustrates the general synthetic workflow and subsequent reactions.
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Spectroscopic Characterization of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectral data for the compound 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran (CAS No. 2009-84-9). This molecule is of significant interest in organic synthesis, often utilized as a protected form of a bifunctional linker. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the structural information derived from each technique. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a molecule that combines a tetrahydropyran (THP) protecting group with a 6-chlorohexyl chain. The THP group is a common choice for the protection of alcohols due to its stability under a wide range of non-acidic conditions and its relatively straightforward introduction and removal. The chloroalkyl chain provides a reactive handle for subsequent nucleophilic substitution reactions. Accurate and comprehensive spectroscopic characterization is therefore essential to confirm the successful synthesis and purity of this important synthetic intermediate.
This guide will provide a detailed examination of the key spectroscopic features of this compound, leveraging data typically found in chemical databases such as PubChem[1][2]. The analysis will be presented with a focus on the practical application of these techniques in a research and development setting.
Molecular Structure and Key Features
A clear understanding of the molecule's structure is the foundation for interpreting its spectral data.
Figure 1: 2D structure of this compound.
The key structural features to be identified in the spectra are:
-
The tetrahydropyran (THP) ring.
-
The acetal linkage (O-CH-O).
-
The flexible hexyl chain.
-
The terminal chloromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the THP ring and the chlorohexyloxy side chain.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.57 | t | 1H | O-CH-O (acetal proton) |
| ~3.85 | m | 1H | O-CH₂ (THP ring) |
| ~3.73 | m | 1H | O-CH₂ (hexyl chain) |
| ~3.49 | m | 1H | O-CH₂ (THP ring) |
| ~3.53 | t | 2H | Cl-CH₂ |
| ~1.82 - 1.45 | m | 12H | -CH₂- (THP ring and hexyl chain) |
Causality Behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is typical for non-polar to moderately polar organic molecules, as it provides good solubility and a clean spectral window. A standard operating frequency of 400 or 500 MHz for the spectrometer is generally sufficient to resolve the key proton signals in this molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~98.8 | O-CH-O (acetal carbon) |
| ~67.5 | O-CH₂ (hexyl chain) |
| ~62.3 | O-CH₂ (THP ring) |
| ~45.0 | Cl-CH₂ |
| ~32.5 | CH₂ (hexyl chain) |
| ~30.7 | CH₂ (THP ring) |
| ~29.4 | CH₂ (hexyl chain) |
| ~26.7 | CH₂ (hexyl chain) |
| ~25.5 | CH₂ (THP ring) |
| ~25.4 | CH₂ (hexyl chain) |
| ~19.6 | CH₂ (THP ring) |
Causality Behind Experimental Choices: For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, making it easier to identify the number of unique carbon environments[3]. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope[4]. The choice of a 30° pulse angle and a short relaxation delay can optimize signal acquisition for a variety of carbon types within a reasonable timeframe[5].
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: The spectrum is acquired on a Bruker AM-270 spectrometer (or equivalent) operating at the appropriate frequencies for ¹H and ¹³C nuclei.
-
¹H NMR Acquisition:
-
A standard pulse program is used.
-
A sufficient number of scans (e.g., 16) are acquired to ensure a good signal-to-noise ratio.
-
The spectral width is set to encompass all expected proton signals (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program is employed.
-
A larger number of scans (e.g., 1024) is typically required.
-
The spectral width is set to cover the expected range for aliphatic and ether carbons (e.g., 0-120 ppm).
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H, C-O, and C-Cl bonds.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2940 - 2860 | Strong | C-H stretching (aliphatic) |
| 1120 - 1040 | Strong | C-O stretching (ether) |
| 750 - 650 | Medium | C-Cl stretching |
Causality Behind Experimental Choices: For a liquid sample, the simplest and most common method is to acquire the spectrum as a thin film between two salt plates (e.g., NaCl or KBr)[6][7][8]. These materials are transparent in the mid-IR region. This method avoids the use of solvents which would introduce their own interfering absorptions.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A single drop of neat this compound is placed on the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) plate. A second plate is carefully placed on top to create a thin liquid film.
-
Instrumentation: The spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85.
-
Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, electron ionization (EI) is a common technique.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 220/222 | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 85 | Tetrahydropyranyl cation (base peak) |
| 135/137 | Loss of the tetrahydropyranyl group |
Causality Behind Experimental Choices: Electron Ionization (EI) at a standard energy of 70 eV is a robust and widely used method for the analysis of relatively small, volatile organic molecules[9][10][11]. This "hard" ionization technique leads to extensive fragmentation, creating a characteristic fingerprint for the molecule that can be compared against spectral libraries.
Fragmentation Pathway
The most prominent fragmentation in the mass spectrum of ethers is typically α-cleavage, where the bond adjacent to the oxygen atom is broken.
Figure 2: Proposed key fragmentation pathways in the EI-MS of this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.
-
Ionization: The sample is vaporized and then ionized using an electron impact (EI) source, typically operating at 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns. This suite of spectroscopic data serves as a reliable fingerprint for the molecule, ensuring its identity and purity in synthetic applications.
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A Technical Guide to the Solubility of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran in Common Organic Solvents
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and drug development, the characterization of a molecule's physicochemical properties is a cornerstone of success. Among these, solubility stands out as a critical parameter influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran, a key heterocyclic intermediate[1], is frequently utilized in the synthesis of more complex active pharmaceutical ingredients (APIs). Its pyran ring structure is a common motif in a variety of natural products and bioactive molecules.[2] A thorough understanding of its solubility profile in common organic solvents is therefore not merely academic; it is essential for process optimization, purification strategies, and ensuring reproducible outcomes in a research and development setting.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present available solubility data, and provide a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.
Molecular Structure and Its Implications for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound, with a molecular formula of C11H21ClO2 and a molecular weight of 220.73 g/mol [4], offers key insights into its expected solubility.
-
The Tetrahydropyran (THP) Ring: This portion of the molecule contains an ether linkage, contributing some polar character through the lone pairs of electrons on the oxygen atom. The THP ring itself is a relatively non-polar, cyclic ether.
-
The Hexyloxy Chain: The six-carbon alkyl chain is a significant non-polar feature, which will favor solubility in non-polar organic solvents.
-
The Terminal Chlorine Atom: The chloro- group at the end of the alkyl chain introduces some polarity due to the electronegativity of chlorine.
Overall, this compound can be described as a molecule of intermediate polarity with both polar (ether, chloro) and significant non-polar (hexyl chain) characteristics. This structure suggests that it will exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents of low to moderate polarity.
Quantitative Solubility Data
Publicly available, experimentally determined solubility data for this compound in a wide range of organic solvents is limited. However, a calculated water solubility value has been reported.
| Solvent | Formula | Polarity | Solubility (g/L) | Temperature (°C) | Data Type |
| Water | H₂O | High | 0.75 | 25 | Calculated[5] |
This table will be updated as more experimental data becomes available.
The very slight calculated solubility in water (0.75 g/L) aligns with the structural analysis, indicating that the non-polar characteristics of the molecule dominate its behavior in highly polar protic solvents.[5] For drug development purposes, where this compound may be a precursor, its solubility in various organic solvents used for synthesis and purification (e.g., alcohols, ethers, esters, and hydrocarbons) is of paramount importance.
Experimental Protocol for Solubility Determination: An Isothermal Equilibrium Method
To empower researchers to generate their own high-quality solubility data, we provide a robust, step-by-step protocol based on the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Rationale for Method Selection
The isothermal equilibrium method is chosen for its accuracy and reproducibility. By allowing the system to reach equilibrium, we ensure that the measured solubility represents the true thermodynamic saturation point under the specified conditions. This is crucial for building reliable and transferable process models in drug development.
Materials and Equipment
-
This compound (purity >98%)
-
A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, hexane)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or small glass test tubes with screw caps[6]
-
Constant temperature incubator or shaking water bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of labeled vials. An excess is critical to ensure saturation.
-
Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
For finely suspended particles, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility (S) in g/L using the following formula: S = C × DF × V Where:
-
C = Concentration of the diluted sample from the calibration curve (g/L)
-
DF = Dilution factor
-
V = Initial volume of the solvent (L)
-
-
Safety Precautions
-
Always work in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[8]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.[7]
Visualization of the Experimental Workflow
To provide a clear visual representation of the solubility determination process, the following workflow diagram has been generated.
Caption: A flowchart of the isothermal equilibrium method for determining solubility.
Conclusion and Future Work
This technical guide has established the foundational knowledge for understanding and determining the solubility of this compound. Based on its molecular structure, it is predicted to be most soluble in organic solvents of low to moderate polarity. The provided experimental protocol offers a reliable method for researchers to generate precise solubility data across a range of solvents relevant to their work in drug synthesis and development.
Future work should focus on the systematic experimental determination of its solubility in a comprehensive panel of pharmaceutically relevant solvents at various temperatures. This data will be invaluable for creating predictive models, optimizing reaction and purification conditions, and ultimately accelerating the drug development pipeline.
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Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
A Note on the Data Presented
Unveiling the Chemical Identity and Known Properties
2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is a bifunctional organic molecule featuring a tetrahydropyran (THP) ether and a primary alkyl chloride. The THP ether group is a common protecting group for alcohols in organic synthesis, known for its stability in basic conditions and lability in acidic environments. The chloroalkane moiety introduces a reactive site susceptible to nucleophilic substitution.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₁ClO₂ | [2] |
| Molecular Weight | 220.74 g/mol | [1] |
| CAS Number | 2009-84-9 | [3] |
| Density | 1.03 g/mL at 25 °C | [1] |
| Boiling Point | 133-135 °C at 10 mmHg | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
Hazard Identification and Risk Assessment: A Logic-Driven Approach
In the absence of specific GHS classifications, a hazard assessment must be inferred from the reactivity of the functional groups and data from similar molecules.
Anticipated Hazards
Based on safety data for other tetrahydropyran derivatives and chloroalkanes, the following hazards should be anticipated[4][5][6][7]:
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.
-
Serious Eye Irritation: Contact with eyes is likely to cause serious irritation.
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.
-
Harmful if Swallowed: Ingestion may be harmful.
GHS Pictogram Analogy
While no specific pictograms are assigned, based on the anticipated hazards of similar compounds, it is prudent to handle this chemical as if it requires the following GHS pictograms:
Caption: Recommended PPE donning and doffing sequence.
Handling and Storage: Ensuring Chemical Stability and Integrity
Proper handling and storage are paramount to maintaining the chemical's stability and preventing hazardous situations.
Handling
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible substances such as strong oxidizing agents and strong acids.
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
A recommended storage temperature is between 2-8°C under an inert atmosphere, such as argon.[8]
-
Store away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents and acids.
Reactivity and Stability Profile
-
Stability: The tetrahydropyran (THP) ether linkage is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.
-
Reactivity: The primary alkyl chloride is a site for nucleophilic substitution reactions.
-
Incompatible Materials: Strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is critical for mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention. |
Accidental Release Measures
The appropriate response to a spill depends on its size and location.
Caption: Decision-making workflow for responding to a spill.
Disposal Considerations: Responsible Stewardship
As a chlorinated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Classification: This compound is classified as a halogenated organic waste.
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash. It must be collected in a designated, properly labeled, and sealed container for hazardous waste. Disposal should be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local regulations. Incineration is a common disposal method for chlorinated organic residues.[9]
Conclusion: A Commitment to Safety
The responsible use of this compound in research and development necessitates a proactive and informed approach to safety. While a specific, comprehensive safety datasheet is not currently available, a thorough understanding of the hazards associated with its functional groups allows for the implementation of robust safety protocols. By adhering to the principles of prudent practice, including the consistent use of engineering controls and personal protective equipment, researchers can mitigate risks and ensure a safe laboratory environment.
References
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DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]
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Chemical Emergency Response. (n.d.). Office of Environmental Health and Safety. Retrieved from [Link]
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This compound | CAS 2009-84-9. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
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Chapter 19, Chemical Hygiene Plan: Emergency Response. (2025, January). University of Nevada, Reno. Retrieved from [Link]
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Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District. Retrieved from [Link]
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The Synthetic Cornerstone: A Technical Guide to 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran in Modern Organic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of complex molecular synthesis, the strategic use of bifunctional reagents is paramount. 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran has emerged as a versatile and highly valuable building block, offering a unique combination of a stable protecting group and a reactive handle. This technical guide provides an in-depth exploration of the core applications of this reagent in organic chemistry, moving beyond a simple catalog of reactions to a nuanced discussion of its strategic implementation in multi-step synthetic pathways. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and illuminate its role in the construction of sophisticated molecular architectures, particularly in the realm of medicinal chemistry and materials science.
Introduction: The Dual-Functionality Advantage
This compound, with the CAS Number 2009-84-9, is a substituted pyran that elegantly addresses a common challenge in organic synthesis: the need for orthogonal reactivity.[1][2][3] Its structure, as depicted below, features two key functionalities:
-
A Tetrahydropyranyl (THP) Ether: This moiety serves as a robust and reliable protecting group for the primary alcohol.[4][5] The THP group is known for its stability across a broad spectrum of reaction conditions, including strongly basic media, exposure to organometallic reagents, and various oxidative and reductive transformations.[4]
-
A Terminal Alkyl Chloride: The six-carbon linker is terminated by a primary chloride, which acts as a versatile electrophilic site for nucleophilic substitution reactions.[5] This allows for the covalent attachment of the entire building block to a diverse array of substrates.
This dual nature allows for a synthetic strategy where the chloro-terminus is first incorporated into a larger molecule, with the hydroxyl group remaining masked. At a later, strategic point in the synthesis, the THP ether can be cleaved under acidic conditions to reveal the terminal alcohol for further functionalization.[4][5]
Core Application I: The THP Ether as a Strategic Protecting Group
The tetrahydropyranyl ether is a classic and widely employed protecting group for hydroxyl functionalities.[6] Its popularity stems from its ease of installation and removal, as well as its aforementioned stability.
Mechanism of Protection and Deprotection
The protection of an alcohol as a THP ether proceeds via an acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP).[6] The mechanism involves the protonation of the double bond in DHP to form a resonance-stabilized carbocation, which is then attacked by the nucleophilic hydroxyl group.[6]
Deprotection is essentially the reverse process, relying on acidic hydrolysis to regenerate the alcohol.[6]
Diagram 1: General Mechanism of THP Protection and Deprotection
Caption: Mechanism of THP protection and deprotection.
Experimental Protocol: Deprotection of a THP-Protected Linker
Materials:
-
THP-protected compound
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the THP-protected compound in a suitable alcoholic solvent such as methanol or ethanol.
-
Add a catalytic amount of an acid catalyst. p-Toluenesulfonic acid (TsOH) is commonly used, while pyridinium p-toluenesulfonate (PPTS) is a milder alternative for acid-sensitive substrates.[5][6]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Core Application II: The Alkyl Chloride as a Reactive Handle
The primary chloride at the terminus of the hexyl chain provides a reliable site for nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. This allows for the stable incorporation of the THP-protected alcohol linker into a wide range of molecules.
Versatility in Nucleophilic Substitution
A variety of nucleophiles can be employed to displace the chloride, including:
-
Amines: Formation of secondary or tertiary amines.
-
Thiolates: Generation of thioethers.
-
Azides: Introduction of an azide moiety for subsequent click chemistry or reduction to a primary amine.
-
Carboxylates: Formation of ester linkages.
-
Cyanides: Carbon chain extension and introduction of a nitrile group.
-
Alkoxides and Phenoxides: Synthesis of ethers.
The choice of solvent and temperature is crucial for the success of these reactions, with polar aprotic solvents like DMF or DMSO often being employed to facilitate the Sₙ2 reaction.
Case Study: Synthesis of a Potential Antiviral Agent
A notable application of a related bromo-functionalized pyran derivative is in the synthesis of a potential antiviral agent. In this synthesis, the halo-ether is coupled with 6-chloropurine.[7] This example highlights the utility of this class of reagents in medicinal chemistry for the construction of complex heterocyclic systems.
Diagram 2: Synthetic Pathway to a Purine Derivative
Caption: Synthesis of a purine derivative using a halo-pyran linker.
Advanced Applications and Future Outlook
The unique architecture of this compound makes it an ideal candidate for several advanced applications.
Solid-Phase Synthesis and Linker Technology
In solid-phase synthesis, molecules are constructed on a solid support, which simplifies purification. Bifunctional linkers are crucial in this methodology. This compound can be envisaged as a linker where the chloro-terminus is first anchored to a resin-bound nucleophile. The synthesis of the desired molecule can then proceed, and at the final stage, the cleavage of the THP ether would unmask a hydroxyl group for further on-resin manipulations or for influencing the properties of the final product.
Surface Modification and Biomaterials
The terminal chloride can be used to covalently attach this linker to surfaces functionalized with nucleophilic groups (e.g., amine- or thiol-modified surfaces). Subsequent deprotection of the THP ether would then present a hydroxylated surface. This approach can be used to alter the hydrophilicity of materials or to provide sites for the further attachment of biomolecules.
Proteomics and Chemical Biology
In chemical proteomics, bifunctional linkers are used to create chemical probes to study protein function.[8] this compound could be incorporated into such probes, with one end attached to a reactive group that covalently binds to a protein target, and the other end (after deprotection) available for the attachment of a reporter tag, such as biotin or a fluorophore.
Synthesis of PET Tracers
The development of novel Positron Emission Tomography (PET) tracers is a significant area of research in diagnostic medicine.[1][4] The pyran scaffold is found in various bioactive molecules, and linkers are often required to attach a positron-emitting radionuclide to a targeting vector. While direct use of this compound in PET tracer synthesis is not documented in the provided results, its structural motifs are relevant to this field.
Summary of Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 2009-84-9 | [3][9][10][11][12][13] |
| Molecular Formula | C₁₁H₂₁ClO₂ | [3][9][10][11][12] |
| Molecular Weight | 220.74 g/mol | [3][9][10][11][12] |
| Boiling Point | 133-135 °C at 10 mmHg | [10][12] |
| Density | 1.03 g/mL at 25 °C | [12] |
| Refractive Index | n20/D 1.462 | [12] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [10] |
| Safety | Wear appropriate personal protective equipment, including eye shields and gloves. | [10] |
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern organic chemist. Its value lies not just in the individual utility of the THP protecting group or the alkyl chloride, but in their synergistic combination within a single molecule. This allows for a streamlined and efficient approach to the synthesis of complex molecules with multiple functional groups. As the demand for sophisticated molecular architectures in drug discovery, materials science, and chemical biology continues to grow, the strategic application of such bifunctional building blocks will undoubtedly become even more critical.
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Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
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Albericio, F., & Kruger, H. G. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved from [Link]
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Arkat USA. (n.d.). Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Retrieved from [Link]
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Verhelst, S. H. L. (2017). Cleavable Linkers in Chemical Proteomics Applications. In Methods in Molecular Biology. Springer. Retrieved from [Link]
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MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Retrieved from [Link]
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Alichem. (n.d.). This compound. Retrieved from [Link]
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Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Chloroethoxy)tetrahydro-2H-pyran. Retrieved from [Link]
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PubMed. (1995). Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. Retrieved from [Link]
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ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
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An In-depth Technical Guide to the Tetrahydropyranyl (THP) Protection of Alcohols and the Strategic Application of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
Executive Summary
In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a foundational strategy. The hydroxyl group, due to its ubiquitous nature and inherent reactivity as both a nucleophile and a weak acid, often necessitates temporary protection to prevent undesired side reactions. The tetrahydropyranyl (THP) ether stands as one of the most reliable and extensively utilized protecting groups for alcohols, valued for its ease of installation, stability across a broad spectrum of non-acidic conditions, and facile removal.[1][2][3] This guide provides a detailed examination of the acid-catalyzed mechanism underpinning THP ether formation. Furthermore, it delves into the strategic utility of pre-functionalized THP ethers, specifically 2-(6-chlorohexyloxy)tetrahydro-2H-pyran , highlighting its role not as a protecting reagent itself, but as a versatile bifunctional building block that enables complex molecular architecture through orthogonal reactivity.
Part I: The Tetrahydropyranyl (THP) Ether: A Cornerstone of Hydroxyl Protection
The primary objective of a protecting group is to act as a temporary shield for a functional group that might otherwise react under the conditions required to modify another part of the molecule.[4][5] The THP group, which converts an alcohol into an acetal, is an exemplary choice for this role.[1][6]
Key Attributes of THP Ethers:
-
Stability: THP ethers exhibit remarkable stability in the presence of strong bases, organometallic reagents (e.g., Grignard and organolithium reagents), metal hydrides, and various oxidizing and reducing agents.[7][8]
-
Acid Lability: The acetal linkage is readily cleaved under mild acidic conditions, allowing for a straightforward deprotection that regenerates the parent alcohol.[1][6][9] This orthogonality—stability to base and lability to acid—is the cornerstone of its strategic value.
-
Introduction: The formation of a THP ether is typically achieved by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acid catalysis.[9][10]
A notable consideration is that the reaction of DHP with an alcohol creates a new stereocenter at the anomeric carbon (C2) of the pyran ring.[7] If the alcohol is already chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and spectral analysis.[7][9]
Part II: The Core Mechanism of THP Protection
The conversion of an alcohol to a THP ether is an acid-catalyzed addition reaction. The mechanism proceeds through a highly reactive, resonance-stabilized oxocarbenium ion intermediate.[1][8][11]
Step-by-Step Mechanistic Breakdown:
-
Protonation of Dihydropyran (DHP): An acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS), protonates the electron-rich double bond of DHP.[1][8] Protonation occurs at the carbon further from the ring oxygen to generate the more stable carbocation.[11]
-
Formation of the Oxocarbenium Ion: The resulting secondary carbocation is resonance-stabilized by the adjacent oxygen atom, forming an oxocarbenium ion. This intermediate is the key electrophile in the reaction.[1][8]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic anomeric carbon of the oxocarbenium ion, forming a new carbon-oxygen bond.[1][11]
-
Deprotonation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly added alcohol moiety, yielding the neutral THP ether and regenerating the acid catalyst.[1]
Caption: Acid-catalyzed formation of a THP ether via an oxocarbenium ion.
Part III: this compound: A Bifunctional Linchpin
The compound this compound is not a reagent used to protect other alcohols. Instead, it is a valuable synthetic intermediate in which the hydroxyl group of 6-chlorohexan-1-ol has been pre-protected as a THP ether.[12] This molecule serves as a bifunctional linker, possessing two distinct reactive sites with orthogonal reactivity.
-
The Alkyl Chloride: The terminal chloro group is a reactive handle for nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of the six-carbon chain to a wide variety of nucleophiles (e.g., amines, thiolates, carboxylates, azides) to build a larger molecular framework.[12]
-
The THP Ether: The THP-protected hydroxyl group is stable to the basic or nucleophilic conditions typically used to react with the alkyl chloride. At a later synthetic stage, the THP group can be selectively removed under acidic conditions to unveil the terminal alcohol.[12] This newly liberated hydroxyl group is then available for subsequent transformations, such as oxidation, esterification, or etherification.[12]
This "protect-then-react" strategy, embodied in a single molecule, is highly efficient for constructing complex target molecules where precise control over functional group manipulation is paramount.
Caption: A two-step synthetic pathway using the bifunctional linker.
Part IV: Experimental Protocols & Considerations
The following protocols provide standardized, self-validating methodologies for the synthesis and deprotection of THP ethers.
Protocol 1: Synthesis of this compound
This procedure details the protection of 6-chlorohexan-1-ol using DHP and a mild acid catalyst. The choice of pyridinium p-toluenesulfonate (PPTS) over a stronger acid like TsOH is a deliberate one to minimize potential side reactions in sensitive substrates. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both polar and nonpolar reactants.
Materials:
-
6-Chlorohexan-1-ol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[8]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chlorohexan-1-ol (1.0 equiv) and anhydrous DCM.
-
Add 3,4-dihydro-2H-pyran (1.5 equiv), followed by a catalytic amount of PPTS (0.02 equiv).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, this compound, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a THP Ether
This protocol describes the acidic hydrolysis of the THP ether to regenerate the parent alcohol. A mixture of acetic acid, THF, and water provides a controlled, mild acidic environment for the cleavage.[9]
Materials:
-
THP-protected alcohol (e.g., product from Protocol 1) (1.0 equiv)
-
Acetic Acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolve the THP-protected alcohol (1.0 equiv) in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the reaction mixture at room temperature or warm gently to 40 °C to increase the rate. Monitor the deprotection by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude alcohol can be purified by flash column chromatography if necessary.
Data Summary: Common Conditions for THP Protection & Deprotection
| Transformation | Catalyst/Reagent | Solvent | Temperature | Key Insight/Rationale | Reference |
| Protection | p-Toluenesulfonic acid (TsOH) | Dichloromethane (DCM) | Room Temp. | Highly efficient and common, but can be too harsh for acid-sensitive substrates. | [1][9] |
| Protection | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Room Temp. | Milder, buffered acid source; ideal for delicate molecules. | [1][13] |
| Protection | Bismuth Triflate (Bi(OTf)₃) | Solvent-free | Room Temp. | Air and moisture-insensitive catalyst, offering green chemistry advantages. | [7] |
| Deprotection | Acetic Acid / THF / H₂O | THF / H₂O | Room Temp. - 40°C | Standard, mild conditions for effective hydrolysis. | [9] |
| Deprotection | p-Toluenesulfonic acid (TsOH) | Ethanol (EtOH) or Methanol (MeOH) | Room Temp. | Stronger acid for faster deprotection of more stable THP ethers. | [1] |
| Deprotection | Lithium Chloride (LiCl) / H₂O | DMSO | 90°C | A non-acidic, neutral method for substrates intolerant to acid. | [13] |
Conclusion
The tetrahydropyranyl group remains an indispensable tool in modern organic synthesis for the robust protection of alcohols. Its mechanistic pathway, proceeding through a stabilized oxocarbenium ion, is well-understood and highly reliable. Beyond its general use, the strategic incorporation of the THP group into bifunctional molecules like This compound transforms it from a simple protective shield into a powerful directing group. This pre-protected intermediate allows chemists to perform selective manipulations at a distal site before unmasking the latent hydroxyl functionality for further synthetic elaboration, providing an elegant and efficient solution to the construction of complex molecular targets.
References
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry. (2021). THP Protecting Group Addition. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
Leah4sci. (2019). THP group for protecting alcohols. YouTube. [Link]
-
Kumar, B., et al. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances. [Link]
-
Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 188-207. [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. [Link]
-
ResearchGate. (n.d.). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. [Link]
-
Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
-
Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
-
Liu, R., & Schrock, R. R. (2008). Photosensitized Tetrahydropyran Transfer. The Journal of Organic Chemistry, 73(11), 4301–4304. [Link]
-
Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. [Link]
-
Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis? [Link]
Sources
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- 4. proprep.com [proprep.com]
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- 9. Tetrahydropyran - Wikipedia [en.wikipedia.org]
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A Technical Guide to 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Linker
2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is a bifunctional molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a tetrahydropyran (THP) protected hydroxyl group at one end of a hexyl chain and a reactive chloride at the other, makes it a valuable building block and linker. The THP ether provides robust protection for the alcohol functionality under a variety of reaction conditions, while the alkyl chloride serves as a versatile handle for nucleophilic substitution reactions. This dual functionality allows for the sequential introduction of different molecular fragments, a crucial attribute in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the commercial availability, synthesis, and applications of this compound with a purity of 95%, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 2009-84-9 | [1] |
| Molecular Formula | C₁₁H₂₁ClO₂ | [1] |
| Molecular Weight | 220.74 g/mol | [1] |
| Boiling Point | 133-135 °C at 10 mmHg | [2] |
| Density | 1.03 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.462 | [2] |
Commercial Availability of this compound (95% Purity)
A reliable supply of starting materials is paramount for any research or development project. The following table provides a list of commercial suppliers offering this compound, with a specified purity of 95% or higher. It is crucial to request and scrutinize the Certificate of Analysis (CoA) from any potential supplier to verify purity and check for lot-to-lot consistency.
| Supplier | Purity | Notes |
| Sigma-Aldrich (Merck) | 95% | A well-established supplier with extensive documentation and support. |
| Shaanxi Dideu New Materials Co. Ltd | 98.0% | A manufacturer based in China, offering larger quantities.[3] |
| Matrix Fine Chemicals | Not specified, inquire for quote | A Swiss-based supplier of fine chemicals. |
| Santa Cruz Biotechnology | Not specified, inquire for quote | A prominent supplier of biochemicals and research reagents. |
| BenchChem | 95% | A supplier specializing in building blocks for drug discovery.[4] |
| Chemical Point | Not specified, inquire for quote | A supplier of a wide range of chemical products.[5] |
| CHEMLYTE SOLUTIONS CO.,LTD | Not specified, inquire for quote | A manufacturer in China with several years of experience.[6] |
Strategic Supplier Selection Workflow
Choosing the right supplier involves more than just comparing prices. The following workflow, visualized as a DOT graph, outlines a systematic approach to selecting a commercial supplier for this compound.
Caption: Synthesis of the target molecule via acid-catalyzed reaction.
Step-by-Step Methodology
Materials:
-
6-Chlorohexan-1-ol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-chlorohexan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2-1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents) or pyridinium p-toluenesulfonate to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Note: This is a general procedure and may require optimization for scale and specific laboratory conditions.
Applications in Drug Discovery and Development
The unique bifunctional nature of this compound makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.
A Versatile Linker in PROTACs and Other Conjugates
One of the most promising applications of this molecule is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). [7]PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and orientation between the two binding moieties. The six-carbon chain of this compound provides a flexible spacer, and the terminal chloride allows for covalent attachment to one of the binding ligands. The protected hydroxyl group can then be deprotected to allow for conjugation to the second ligand.
Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Beyond its use in PROTACs, this compound can serve as a key intermediate in the synthesis of a variety of APIs. The chloro- group can be displaced by a wide range of nucleophiles, such as amines, thiols, and carbanions, to introduce the six-carbon linker into a larger molecular scaffold. Subsequent deprotection of the THP ether reveals a primary alcohol, which can be further functionalized. This strategy is particularly useful when a terminal alcohol is required in the final product but would not be stable to the reaction conditions used in earlier synthetic steps.
Quality Control and Purity Analysis
For applications in drug development, ensuring the purity of starting materials is of paramount importance. A purity of 95% is a common specification for many commercially available reagents.
Key Analytical Techniques for Quality Control:
-
Gas Chromatography (GC): GC is the primary method for determining the purity of volatile compounds like this compound. A GC analysis can quantify the main component and identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the compound and can also provide information about purity by identifying signals from impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the C-O-C ether linkages and the C-Cl bond.
When sourcing this material, it is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier. The CoA should provide data from these analytical techniques to support the stated purity.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery and development. Its bifunctional nature allows for its use as a flexible linker in the construction of complex molecules, including the rapidly evolving class of PROTACs. A thorough understanding of its properties, commercial availability, and synthetic utility, as outlined in this guide, will enable researchers and drug development professionals to effectively leverage this valuable chemical tool in their synthetic endeavors.
References
-
MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Available at: [Link]
-
MDPI. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Available at: [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
-
ResearchGate. (2007). (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Available at: [Link]
-
PMC. (2021). Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]
- Google Patents. (2021). US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g].
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Available at: [Link]
-
Patsnap Eureka. (2016). 6-tert-butyloxycarbonyl octahydro-2H-pyran[3,2-c]pyridine-8-carboxylic acid synthesis method. Available at: [Link]
-
PMC. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Available at: [Link]
-
PMC. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Available at: [Link]
- Google Patents. (2013). US8476413B2 - Sulfanyl-tetrahydropyran-based compounds and methods of their use.
-
CHEMICAL POINT. (n.d.). This compound. Available at: [Link]
Sources
- 1. This compound | 2009-84-9 | Benchchem [benchchem.com]
- 2. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways [mdpi.com]
- 3. EP2187742B1 - (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives for use in the treatment of diabetes - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. 2-(6-Bromohexyloxy)tetrahydro-2H-pyran | PROTAC连接子 | MCE [medchemexpress.cn]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Methodological & Application
Application Note: 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran as a Versatile Bifunctional Linker in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the application of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran as a bifunctional linker in synthetic organic chemistry. This reagent incorporates a reactive primary alkyl chloride and a hydroxyl group protected as a tetrahydropyranyl (THP) ether within the same molecule. This unique structure allows for sequential chemical modifications at two distinct sites, making it a valuable building block for the synthesis of complex molecules, including long-chain functionalized ethers and derivatized polymers. This document will detail the strategic use of this reagent, focusing on the nucleophilic substitution at the chloro-terminus, followed by the acidic deprotection of the THP ether to unveil the terminal hydroxyl group for further functionalization.
Introduction: The Strategic Advantage of Bifunctional Linkers
In the intricate landscape of multi-step organic synthesis, the use of bifunctional molecules that allow for controlled, sequential reactions is a cornerstone of efficient molecular construction. This compound is a prime example of such a versatile intermediate. It provides chemists with a six-carbon aliphatic chain bearing two distinct functionalities:
-
A Primary Alkyl Chloride: This serves as a reactive electrophilic site, amenable to nucleophilic substitution reactions (S
N2), allowing for the stable covalent attachment of a wide array of nucleophiles. -
A THP-Protected Primary Alcohol: The tetrahydropyranyl (THP) ether is a robust and widely used protecting group for alcohols.[1] It is stable under a variety of non-acidic conditions, including exposure to strong bases, organometallic reagents, and hydrides, thus ensuring the hydroxyl group remains inert during the modification of the alkyl chloride terminus.[1]
The strategic value of this reagent lies in its ability to act as a molecular bridge, connecting different chemical entities in a stepwise fashion. The chloro group can first be displaced by a nucleophile to anchor the six-carbon chain to a target molecule. Subsequently, the THP group can be selectively removed under mild acidic conditions to reveal a terminal hydroxyl group, which can then be engaged in further chemical transformations such as esterification, etherification, or oxidation.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 2009-84-9 | [2] |
| Molecular Formula | C₁₁H₂₁ClO₂ | [2] |
| Molecular Weight | 220.74 g/mol | [3] |
| Appearance | Liquid | N/A |
| Boiling Point | 133-135 °C at 10 mmHg | [4] |
| Density | 1.03 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.462 | [3] |
Safety and Handling:
While a comprehensive GHS classification for this specific compound is not universally available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds, the following should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place. Some suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., Argon).
-
In case of exposure:
-
Skin contact: Wash off immediately with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek medical attention.
-
Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
Experimental Protocols
This section details a two-stage experimental workflow: first, the utilization of the alkyl chloride in a representative nucleophilic substitution reaction, and second, the deprotection of the THP ether.
Protocol 1: Nucleophilic Substitution via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[2] This protocol describes the reaction of this compound with the sodium salt of a generic alcohol (R-OH) to form a new ether linkage.
Reaction Scheme:
Caption: Williamson ether synthesis workflow.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (R-OH, e.g., benzyl alcohol, phenol) (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., oven-dried round-bottom flask, condenser, nitrogen/argon inlet)
Step-by-Step Procedure:
-
Preparation of the Alkoxide: a. To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add the alcohol (R-OH, 1.1 equiv). b. Dissolve the alcohol in anhydrous THF. c. Under a positive pressure of inert gas, carefully add sodium hydride (1.2 equiv) portion-wise at 0 °C (ice bath). Caution: NaH reacts violently with water and is flammable. Handle with care. Hydrogen gas is evolved. d. Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Nucleophilic Substitution Reaction: a. To the freshly prepared alkoxide solution, add this compound (1.0 equiv) dropwise via a syringe at room temperature. b. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the alkoxide.
-
Work-up and Isolation: a. Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. c. Transfer the mixture to a separatory funnel and add water. d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic layers and wash with water and then with brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: a. The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ether product.
Protocol 2: Deprotection of the THP Ether
The THP group is readily cleaved under mild acidic conditions to regenerate the parent alcohol. This protocol describes a standard acidic hydrolysis method.
Reaction Scheme:
Sources
Application Notes and Protocols for the Coupling of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran with Amines
Introduction: Strategic Importance of Amine Alkylation in Advanced Synthesis
The N-alkylation of amines with functionalized alkyl halides is a cornerstone transformation in modern organic synthesis, particularly within the realms of drug discovery and materials science. The target molecule of this guide, 2-(6-chlorohexyloxy)tetrahydro-2H-pyran, represents a highly valuable bifunctional linker. It possesses a terminal alkyl chloride for nucleophilic substitution and a tetrahydropyranyl (THP) protected alcohol. This architecture allows for the strategic introduction of a six-carbon spacer terminating in a latent hydroxyl group onto a primary or secondary amine. The THP ether ensures the hydroxyl functionality remains inert during the initial C-N bond formation, which typically occurs under basic conditions, and can be selectively revealed later under mild acidic treatment.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for coupling this versatile reagent with a range of amine nucleophiles. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer a comparative analysis of reaction parameters to empower chemists to achieve efficient and selective mono-alkylation while mitigating common pitfalls such as over-alkylation.
Mechanistic Rationale: An S_N_2 Pathway
The coupling reaction proceeds via a classical bimolecular nucleophilic substitution (S_N_2) mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of the hexyl chain that is bonded to the chlorine atom, which serves as the leaving group.
A non-nucleophilic base is essential for the reaction to proceed to completion. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the substitution.[3] In the absence of a base, the generated HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.
Caption: General S_N_2 mechanism for amine alkylation.
A critical challenge in the N-alkylation of primary amines is the potential for over-alkylation.[3] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine. In some cases, this can proceed further to form a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is therefore paramount for achieving selective mono-alkylation.
Comparative Reaction Conditions and Data
The choice of base, solvent, and temperature significantly influences the reaction's efficiency and selectivity. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively solvate the transition state without deactivating the amine nucleophile through hydrogen bonding.[4] Potassium carbonate (K₂CO₃) is a widely used, cost-effective, and moderately strong base that is sufficient for most primary and secondary amine alkylations.
The following table summarizes typical conditions and expected outcomes for the N-alkylation of various amine classes with this compound.
| Amine Substrate | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
| Benzylamine (Primary, Aliphatic) | K₂CO₃ (2.0) | DMF | 80 | 16 | 75-85% | Use of a slight excess of the amine can help favor mono-alkylation. |
| Aniline (Primary, Aromatic) | K₂CO₃ (2.0) | DMF | 100 | 24 | 60-75% | Higher temperatures are often required due to the lower nucleophilicity of aromatic amines.[5] |
| Piperidine (Secondary, Cyclic) | K₂CO₃ (1.5) | Acetonitrile | 60 | 12 | 85-95% | Generally high reactivity; reaction proceeds cleanly. |
| Morpholine (Secondary, Cyclic) | K₂CO₃ (1.5) | Acetonitrile | 60 | 12 | 80-90% | Slightly less nucleophilic than piperidine but still provides high yields. |
| Hexylamine (Primary, Aliphatic) | K₂CO₃ (2.0) | DMF | 80 | 18 | 70-80% | Prone to di-alkylation; careful monitoring by TLC/LC-MS is recommended. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a robust starting point for the mono-alkylation of a primary or secondary amine.
Caption: Standard workflow for N-alkylation.
Materials:
-
Amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃), powder (2.0 equivalents for primary amines, 1.5 for secondary)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine (1.0 eq.) and anhydrous potassium carbonate.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for aliphatic amines, 100 °C for anilines) and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by pouring it into deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated product.
Protocol 2: Deprotection of the THP Group
The THP ether is readily cleaved under mild acidic conditions to reveal the primary alcohol. p-Toluenesulfonic acid (p-TsOH) is a common and effective catalyst for this transformation.[2][6][7]
Materials:
-
THP-protected amine (from Protocol 1)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equivalents)
-
Methanol or Ethanol
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Dissolve the THP-protected amine in methanol or ethanol (approx. 0.2 M).
-
Add p-Toluenesulfonic acid monohydrate (0.1 eq.) to the solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is no longer visible.
-
Once complete, neutralize the acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amino alcohol, which can be further purified by chromatography if necessary.
Troubleshooting and Field Insights
-
Issue: Low Yield or Stalled Reaction.
-
Cause & Solution: The amine may be insufficiently nucleophilic, or steric hindrance could be a factor. Consider adding sodium iodide (NaI, ~0.1 eq.) as a catalyst to convert the alkyl chloride in situ to the more reactive alkyl iodide via the Finkelstein reaction. Increasing the reaction temperature may also be beneficial. Ensure the base and solvent are truly anhydrous, as water can interfere with the reaction.
-
-
Issue: Significant Over-alkylation.
-
Cause & Solution: This is common with reactive primary amines. To favor mono-alkylation, use a larger excess of the starting amine (e.g., 3-5 equivalents), which will act as both the nucleophile and the base. This statistically favors the alkyl halide reacting with the more abundant primary amine over the newly formed secondary amine. Alternatively, slowly adding the alkyl halide to the reaction mixture over several hours can help maintain a low concentration of the electrophile, further suppressing the second alkylation event.
-
-
Issue: Difficult Purification.
-
Cause & Solution: The basic nature of the amine product can cause streaking on silica gel chromatography. To mitigate this, the column can be pre-treated with a solvent system containing a small amount of triethylamine (~1%). Alternatively, using a different stationary phase like alumina may provide better separation.
-
Conclusion
The coupling of this compound with amines is a robust and versatile method for introducing a functionalized linker into molecules of interest. By understanding the S_N_2 mechanism and carefully controlling reaction parameters—particularly stoichiometry, base, and solvent—researchers can achieve high yields of the desired mono-alkylated products. The subsequent mild deprotection of the THP group provides a straightforward entry to valuable amino alcohol building blocks, paving the way for further synthetic diversification in drug development and materials science.
References
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]
-
Organic Chemistry Portal. THP Deprotection Mechanism - p-Toluenesulfonic Acid (p-TsOH). Available from: [Link]
-
Organic Chemistry Portal. THP Deprotection Mechanism - Pyridinium para-Toluenesulfonic Acid. Available from: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–182. Available from: [Link]
-
Elangovan, S., Neumann, J., Sortais, J. B., Junge, K., Darcel, C., & Beller, M. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12641. Available from: [Link]
-
Brinkman, H. R., Landi, J. J., & Paterson, J. B. (1991). The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis. Synthetic Communications, 21(3), 459-465. Available from: [Link]
-
Zhang, T. Y., & Vederas, J. C. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, 1998(3), 118-119. Available from: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. N-benzyl-6-(4-phenylbutoxy)hexan-1-amine|Salmeterol Intermediate [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. THP Deprotection Mechanism - p-Toluenesulfonic Acid (p-TsOH) [commonorganicchemistry.com]
- 7. THP Deprotection Mechanism - Pyridinium para-Toluenesulfonic Acid [commonorganicchemistry.com]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
Abstract
This comprehensive guide details the strategic application of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran as a versatile bifunctional linker in the synthesis of novel heterocyclic compounds. This reagent is uniquely designed with a terminal alkyl chloride for nucleophilic substitution and a tetrahydropyranyl (THP) protected hydroxyl group, enabling sequential, controlled functionalization. We provide detailed, field-tested protocols for the N-alkylation of various heterocyclic cores, including purines and imidazoles, and subsequent deprotection to unveil a terminal hydroxyl group. This hydroxyl functionality serves as a handle for further derivatization, making the reagent an invaluable tool in constructing molecules for drug discovery, chemical biology, and materials science. The causality behind experimental choices, self-validating protocol design, and authoritative citations are integrated throughout to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of a Bifunctional Linker
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. Their synthesis often requires the introduction of flexible linker chains that can modulate properties such as solubility, membrane permeability, and binding affinity to biological targets. This compound is an exemplary reagent designed for this purpose, offering a six-carbon aliphatic spacer with two distinct reactive ends.
The true utility of this molecule lies in its orthogonal reactivity.[1] The terminal chlorine atom serves as a robust electrophile for classical SN2 reactions, allowing for the covalent attachment of the linker to a nucleophilic heterocycle.[2][3] Concurrently, the tetrahydropyranyl (THP) ether acts as a stable protecting group for a terminal hydroxyl group.[1][4] THP ethers are renowned for their stability in strongly basic conditions, and towards organometallics and hydrides, which are conditions often employed during the alkylation step.[4] This protection allows the alkylation reaction to proceed without interference from the hydroxyl group.
Following successful attachment to the heterocycle, the THP group can be readily cleaved under mild acidic conditions to reveal the primary alcohol.[5] This newly exposed hydroxyl group can then be used for subsequent modifications, such as the introduction of another pharmacophore, a solubilizing group, or a point of attachment for bioconjugation.[6][7][8] This two-stage reactivity provides chemists with precise control over the synthetic sequence, enabling the construction of complex molecular architectures.
Diagram 1: Overall Synthetic Strategy
This workflow illustrates the two-stage application of this compound, beginning with N-alkylation of a generic heterocycle followed by deprotection to yield a versatile hydroxyl-terminated derivative.
Caption: The SN2 pathway for coupling the linker to a heterocycle.
Protocol 1: Alkylation of Purine Derivatives
Purines, such as 6-chloropurine, are important scaffolds in medicinal chemistry. Their alkylation can be complicated by the presence of multiple nitrogen atoms (N7 and N9), potentially leading to a mixture of regioisomers. [9]The following protocol, adapted from the alkylation of 6-chloropurine with a similar halo-ether, favors the therapeutically relevant N9-alkylation. [9] Materials:
-
6-Chloropurine
-
This compound (1.1 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 6-chloropurine (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Add anhydrous DMSO to create a stirrable suspension (approx. 0.1 M concentration relative to the purine).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexane:Ethyl Acetate). Note: Gentle heating (40-50 °C) can be applied to increase the reaction rate if necessary.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired N9-alkylated product. [9]
Protocol 2: Alkylation of Imidazole Derivatives
For less acidic heterocycles like substituted imidazoles, a stronger, non-nucleophilic base is often required to achieve complete deprotonation and efficient alkylation. [10]1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice for this purpose.
Materials:
-
Substituted Imidazole (e.g., 2-phenylimidazole)
-
This compound (1.1 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the imidazole derivative (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add DBU (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC. [10]5. After cooling to room temperature, pour the mixture into water.
-
Extract with ethyl acetate (3 x volumes), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
| Heterocycle Class | Recommended Base | Solvent | Typical Temp. | Rationale / Citation |
| Purines / Pyrimidines | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 25 - 50 °C | Moderately acidic N-H protons allow for weaker inorganic bases. [9] |
| Imidazoles / Benzimidazoles | DBU, NaH | DMF, THF | 25 - 80 °C | Less acidic N-H requires a stronger, non-nucleophilic organic or hydride base. [10] |
| Pyrroles / Indoles | NaH, KH | THF, DMF | 0 - 25 °C | Strong base is needed; reactions are often rapid at lower temperatures. |
| Phenols (O-Alkylation) | K₂CO₃, NaOH | Acetone, DMF | 25 - 60 °C | Classic Williamson ether synthesis conditions are effective. [2][11] |
Core Application: Deprotection of the THP Ether
Once the linker is successfully attached to the heterocyclic core, the terminal hydroxyl group can be unmasked. The THP ether is an acetal, which is labile to acid but stable to base. [5]The deprotection is an acid-catalyzed hydrolysis that regenerates the alcohol.
Mechanism of Deprotection
The reaction is initiated by protonation of the ether oxygen within the pyran ring, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. A nucleophile, typically the solvent (e.g., methanol, water), attacks this intermediate. Subsequent loss of a proton yields the deprotected alcohol and a pyran-derived byproduct. [5]
Protocol 3: Acid-Catalyzed Deprotection
This protocol uses a catalytic amount of a mild acid, p-toluenesulfonic acid (p-TsOH), in an alcohol solvent. This method is effective and generally avoids degradation of sensitive functional groups. [5] Materials:
-
THP-protected heterocyclic intermediate
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 equivalents)
-
Methanol or Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected compound (1.0 eq) in methanol (approx. 0.05 M).
-
Add p-TsOH·H₂O (0.2 eq) to the solution at room temperature.
-
Stir the mixture and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Remove the bulk of the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.
| Deprotection Reagent | Solvent | Conditions | Advantages / Considerations |
| p-TsOH, PPTS | MeOH, EtOH | Room Temp | Mild, common, and effective. PPTS is less acidic for very sensitive substrates. [5] |
| Acetic Acid / THF / H₂O | THF / H₂O | 40-50 °C | Useful for substrates where trans-acetalization with an alcohol solvent is a concern. |
| MgBr₂ | Et₂O | Room Temp | Lewis acidic conditions, useful for substrates with other acid-labile groups. |
| Dowex® 50WX8 resin | MeOH | Room Temp | Heterogeneous catalyst, easily filtered off for simplified workup. |
Summary and Outlook
This compound provides a reliable and strategic pathway for the synthesis of functionalized heterocyclic compounds. Its bifunctional nature allows for a robust SN2 coupling to a variety of nitrogen and oxygen nucleophiles, followed by a straightforward acidic deprotection to reveal a versatile hydroxyl group for further synthetic elaboration. The protocols detailed herein serve as a validated starting point for researchers in drug discovery and chemical biology, enabling the efficient construction of novel molecular entities with tailored properties.
References
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]
-
MDPI. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Available at: [Link]
-
University of California, Davis. Experiment 06 Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
NIH National Library of Medicine. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Available at: [Link]
-
PubMed. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Available at: [Link]
Sources
- 1. This compound | 2009-84-9 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
Application and Protocol Guide for the Deprotection of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
Introduction: The Strategic Role of the Tetrahydropyranyl (THP) Group in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving desired molecular architectures. The tetrahydropyranyl (THP) ether stands as a widely utilized protecting group for alcohols due to its ease of installation, general stability under a range of non-acidic conditions, and predictable cleavage under mild acidic catalysis.[1][2] The THP group is valued for its resilience in the presence of organometallic reagents, hydrides, and strongly basic conditions, making it an indispensable tool for synthetic chemists.[2]
This guide provides a comprehensive overview of the deprotection of THP ethers, with a specific focus on 2-(6-chlorohexyloxy)tetrahydro-2H-pyran. This substrate, featuring a terminal chloroalkyl chain, is a common intermediate in the synthesis of various specialty chemicals and pharmaceutical agents. Understanding the nuances of its deprotection is critical for researchers and professionals in organic synthesis and drug development. We will delve into the underlying mechanisms, present detailed, field-tested protocols, and offer expert insights to navigate potential challenges, ensuring efficient and high-yielding deprotection.
Mechanism of Acid-Catalyzed THP Ether Deprotection
The cleavage of a THP ether is typically achieved through acid-catalyzed hydrolysis or alcoholysis.[2] The reaction proceeds via a stabilized oxocarbenium ion intermediate, a key mechanistic feature that dictates the reaction's facility under mild acidic conditions.
The process can be delineated into the following key steps:
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the oxygen atom of the tetrahydropyran ring by an acid catalyst. This initial step renders the ether more susceptible to cleavage.
-
Formation of the Oxocarbenium Ion: The protonated ether undergoes cleavage to form the parent alcohol and a resonance-stabilized oxocarbenium ion. This cation is the same intermediate involved in the protection step.[1]
-
Nucleophilic Attack: A nucleophile, typically the solvent (e.g., water or an alcohol), attacks the carbocation.[1]
-
Deprotonation: The final step involves the deprotonation of the resulting species to regenerate the acid catalyst and yield the deprotected alcohol and a hemiacetal or acetal byproduct derived from the THP ring.
Comparative Overview of Deprotection Protocols
The choice of deprotection method for this compound depends on the substrate's sensitivity to acidic conditions and the presence of other protecting groups. Below is a summary of common protocols, with detailed step-by-step instructions provided in the subsequent section.
| Method | Reagent(s) | Solvent | Temperature (°C) | Typical Reaction Time | Key Considerations |
| Protic Acid Catalysis | Acetic Acid/THF/Water | THF/Water | Room Temperature - 45 | 4 - 24 hours | Mild and effective; may require elevated temperatures for complete conversion.[3] |
| p-Toluenesulfonic acid (p-TsOH) monohydrate | Methanol or Ethanol | Room Temperature | 1 - 6 hours | Common and efficient; can be too acidic for sensitive substrates. | |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 55 | 4 - 8 hours | Milder alternative to p-TsOH, suitable for acid-sensitive molecules.[1] | |
| Lewis Acid Catalysis | Bismuth(III) Triflate (Bi(OTf)₃) | Methanol | Room Temperature | 30 minutes - 2 hours | Fast and efficient under mild conditions.[4] |
| Iron(III) Tosylate (Fe(OTs)₃·6H₂O) | Methanol | Room Temperature | 1 - 3 hours | Inexpensive and easy to handle catalyst.[5] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution and monitoring.
Protocol 1: Deprotection using Acetic Acid/THF/Water
This method is particularly useful for substrates that may be sensitive to stronger acids.
-
Materials:
-
This compound
-
Acetic Acid (glacial)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or Dichloromethane for extraction
-
-
Procedure:
-
Dissolve the this compound (1 equivalent) in a mixture of acetic acid, THF, and water. A common ratio is 3:1:1 or 4:1:1 (v/v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, it can be gently heated to 40-45°C.[3]
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-chlorohexan-1-ol.
-
Purify the product by flash column chromatography if necessary.
-
Protocol 2: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
PPTS is a mildly acidic catalyst, ideal for substrates with acid-labile functional groups.[1]
-
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS) (catalytic amount, e.g., 0.1-0.2 equivalents)
-
Ethanol or Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate or Dichloromethane
-
-
Procedure:
-
Dissolve the this compound (1 equivalent) in ethanol or methanol.
-
Add a catalytic amount of PPTS (0.1-0.2 equivalents).
-
Stir the mixture at room temperature or heat to 55°C to increase the reaction rate.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the residue with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography as needed.
-
Expert Insights and Troubleshooting
-
Incomplete Reactions: If the deprotection is sluggish, especially with milder reagents like PPTS or acetic acid mixtures, gentle heating (40-55°C) can be employed.[3] Ensure that the catalyst has not degraded; using freshly opened or properly stored reagents is crucial.
-
Substrate Purity: The presence of basic impurities in the starting material can neutralize the acid catalyst, impeding the reaction. It is advisable to use purified this compound.
-
Potential for Side Reactions with the Chloroalkyl Chain: While the conditions for THP deprotection are generally mild, prolonged exposure to strong acids or high temperatures could potentially lead to side reactions involving the terminal chloride, such as elimination or substitution, although this is not commonly observed under standard protocols. Careful monitoring of the reaction progress is key to minimizing such risks.
-
Storage of THP Ethers: It is worth noting that THP ethers can be sensitive to trace amounts of acid, which can lead to premature deprotection upon storage.[5] It is recommended to store them in a cool, dry place, and if necessary, over a small amount of anhydrous potassium carbonate to neutralize any acidic impurities.
-
Formation of Diastereomers: The protection of a chiral alcohol with dihydropyran results in the formation of diastereomers, which can complicate NMR analysis of the protected compound.[1][2] While this does not affect the deprotection reaction itself, it is a factor to be aware of during characterization of the starting material.
Conclusion
The deprotection of this compound is a straightforward yet critical step in many synthetic pathways. By understanding the underlying mechanism and carefully selecting the appropriate deprotection protocol, researchers can achieve high yields of the desired 6-chlorohexan-1-ol. The methods outlined in this guide, from the mild acetic acid system to the efficient Lewis acid catalysis, provide a robust toolkit for chemists. Adherence to the detailed protocols and consideration of the expert insights will ensure successful and reproducible outcomes in the laboratory.
References
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]
-
Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (2015). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 5(110), 90875-90902. Available at: [Link]
-
Zhang, Z. H., Li, T. S., Jin, T. S., & Wang, J. X. (2002). A simple and efficient procedure for deprotection of tetrahydropyranyl ethers catalysed by expansive graphite. Journal of Chemical Research, 2002(1), 38-39. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. A Mild Method for the Deprotection of Tetrahydropyranyl (THP) Ethers Catalyzed by Iron(III) Tosylate. Available at: [Link]
-
Nakagawa, M., Saegusa, J., Tonozuka, M., Obi, M., Kiuchi, M., Hino, T., & Ban, Y. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. Available at: [Link]
-
Figshare. Synthesis of Novel Pyran β-Amino Acid and 5,6-Dihydro-2H. Available at: [Link]
Sources
Catalytic Methods for the Synthesis of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran: An Application and Protocol Guide
Introduction: The Strategic Importance of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
In the landscape of pharmaceutical and specialty chemical synthesis, this compound stands out as a highly versatile bifunctional building block. Its structure marries a reactive terminal alkyl chloride with a hydroxyl group protected as a tetrahydropyranyl (THP) ether. This configuration is invaluable for multi-step synthetic routes, allowing for nucleophilic substitution at the chloro-terminus while the latent alcohol functionality remains inert. The THP group's stability under a wide range of non-acidic conditions, coupled with its facile, clean removal under mild acid catalysis, makes it a preferred protecting group.
The synthesis of this key intermediate is centered on the tetrahydropyranylation of 6-chlorohexan-1-ol. This reaction, an acid-catalyzed addition of an alcohol to the vinyl ether moiety of 3,4-dihydro-2H-pyran (DHP), is a cornerstone of protecting group chemistry. The efficiency, selectivity, and environmental impact of this transformation are critically dependent on the choice of catalyst. This guide provides an in-depth exploration of modern catalytic methods for the synthesis of this compound, with a focus on heterogeneous catalysis and green chemistry principles, offering detailed protocols for researchers and drug development professionals.
Catalytic Strategies: From Homogeneous to Heterogeneous Systems
The fundamental mechanism of tetrahydropyranylation involves the protonation of the double bond in DHP, leading to the formation of a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then intercepted by the hydroxyl group of 6-chlorohexan-1-ol. Subsequent deprotonation yields the desired THP ether.
Application and Protocols for 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran in the Synthesis of Prostaglandin F2α Analogs
Introduction
2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is a bifunctional synthetic building block of significant utility in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure incorporates two key features: a tetrahydropyranyl (THP) ether and a terminal chloroalkane. The THP group serves as a robust and widely-used protecting group for alcohols, offering stability under a variety of reaction conditions, particularly basic and organometallic environments.[1] The 6-chlorohexyl chain, conversely, provides a reactive handle for nucleophilic substitution reactions, enabling the facile introduction of a six-carbon linker. This unique combination makes it an ideal reagent for the synthesis of prostaglandin F2α analogs, such as latanoprost, travoprost, and bimatoprost, which are cornerstone therapies in the management of glaucoma and ocular hypertension.[2][3][4] This document provides a detailed overview of its application and comprehensive protocols for its use in the synthesis of these important APIs.
Chemical Properties and Reactivity
The reactivity of this compound is dictated by its two primary functional groups.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁ClO₂ | |
| Molecular Weight | 220.74 g/mol | |
| Boiling Point | 133-135 °C at 10 mmHg | |
| Density | 1.03 g/mL at 25 °C |
The THP ether is readily cleaved under acidic conditions to reveal the free alcohol.[1] This deprotection is a critical final step in many synthetic routes. The terminal chlorine atom is a good leaving group and is susceptible to displacement by a variety of nucleophiles, most notably in the context of prostaglandin synthesis, by the alkoxide generated from the core cyclopentane ring system.
Application in the Synthesis of Latanoprost: A Case Study
Latanoprost, a prostaglandin F2α analog, is a widely prescribed medication for reducing intraocular pressure.[2] Its synthesis provides an excellent example of the utility of this compound. The core of the latanoprost molecule is the "Corey lactone," a versatile intermediate in prostaglandin synthesis.[5][6][7] The upper side chain of latanoprost is introduced via an alkylation reaction between the Corey lactone and a suitable ω-chain precursor. While various synthetic strategies exist, a common approach involves the use of a protected 6-carbon chain with a reactive terminus.
Here, this compound can be envisioned as a precursor to the necessary phosphonate ylide (Wittig reagent) or other nucleophilic species required for the introduction of the upper side chain. A more direct application, as suggested in some synthetic schemes, involves the alkylation of a suitably protected Corey lactone derivative.
Below is a representative synthetic workflow illustrating the key steps in the synthesis of Latanoprost, highlighting the role of THP-protected intermediates.
Figure 1. A generalized synthetic workflow for Latanoprost.
Detailed Protocol: Synthesis of a Key Latanoprost Intermediate
The following protocol details the alkylation of a protected Corey lactone derivative with a phosphonium salt derived from this compound, a crucial step in constructing the full carbon skeleton of latanoprost. This protocol is a composite representation based on established synthetic principles for prostaglandin synthesis.
Materials and Reagents:
-
Protected Corey Lactone Aldehyde (e.g., with p-phenylbenzoyl protecting groups)
-
(6-(tetrahydro-2H-pyran-2-yloxy)hexyl)triphenylphosphonium chloride (prepared from this compound and triphenylphosphine)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon inlet
-
Syringes
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (6-(tetrahydro-2H-pyran-2-yloxy)hexyl)triphenylphosphonium chloride (1.2 eq).
-
Add anhydrous toluene to the flask and cool the resulting suspension to 0 °C.
-
Slowly add a solution of KHMDS in toluene (1.1 eq) dropwise via syringe over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, during which the color should change to a deep orange/red, indicating the formation of the ylide.
-
-
Wittig Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the protected Corey lactone aldehyde (1.0 eq) in anhydrous THF.
-
Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the pre-formed ylide solution from step 1 to the aldehyde solution via cannula or a pre-cooled syringe.
-
Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the protected latanoprost precursor.
-
Final Deprotection:
The final step in the synthesis of latanoprost involves the removal of all protecting groups. The THP ether is typically removed under mild acidic conditions.
Sources
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20080021101A1 - Method Of Preparing A Latanoprost Opthalmic Solution And The Resulting Solution - Google Patents [patents.google.com]
- 3. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuroquantology.com [neuroquantology.com]
- 5. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
- 6. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
Welcome to the technical support center for the synthesis of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this versatile bifunctional molecule. The synthesis of this compound, which contains both a reactive alkyl chloride and a protected alcohol, is a critical step in many multi-step synthetic routes. This guide provides in-depth technical advice in a question-and-answer format to address specific challenges you may encounter.
Understanding the Synthesis
The most common and efficient method for synthesizing this compound is the protection of the hydroxyl group of 6-chlorohexan-1-ol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This reaction forms a tetrahydropyranyl (THP) ether, which is stable under a variety of non-acidic conditions.[1][2]
An alternative, though less common, approach is the Williamson ether synthesis. This would involve the reaction of a tetrahydropyran-2-alkoxide with a 6-chloro-functionalized alkyl halide. While the Williamson ether synthesis is a cornerstone of ether formation, for this specific molecule, the DHP protection route is generally preferred due to its simplicity and high efficiency.[3][4][5]
This guide will primarily focus on troubleshooting the DHP protection method, with additional insights into the Williamson ether synthesis for a comprehensive understanding.
Troubleshooting Guide: Low Yield and Impurities
Issue 1: Low Conversion of 6-Chlorohexan-1-ol to the THP Ether
Question: My reaction shows a significant amount of unreacted 6-chlorohexan-1-ol, even after extended reaction times. What are the likely causes and how can I improve the conversion?
Answer: Low conversion is a common issue that can often be traced back to the catalyst, reagents, or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity or Insufficiency: The acid catalyst is crucial for activating the DHP.
-
Solution: Ensure you are using a suitable acid catalyst such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[1] If using a solid catalyst like an acidic ion exchange resin, ensure it is fresh and active.[6] You may need to increase the catalyst loading, but do so judiciously to avoid side reactions.
-
-
Purity of Reagents: Impurities in your starting materials can inhibit the reaction.
-
Solution: Use freshly distilled 6-chlorohexan-1-ol and DHP. DHP can polymerize over time, so using a fresh bottle or distilling it prior to use is recommended. Ensure your solvent is anhydrous, as water can interfere with the acidic catalyst.
-
-
Insufficient Reaction Temperature: While the reaction is often run at room temperature, some systems may require gentle heating.
-
Solution: Try warming the reaction mixture to 40-50 °C and monitor the progress by Thin Layer Chromatography (TLC).[7]
-
Issue 2: Formation of a Polymeric Byproduct
Question: I am observing a significant amount of a viscous, insoluble material in my reaction flask. What is causing this and how can I prevent it?
Answer: The formation of a polymeric byproduct is most likely due to the acid-catalyzed polymerization of DHP. This is a common side reaction if the reaction conditions are not carefully controlled.
-
Excessive Catalyst or Acidity: Too much acid or a very strong acid can accelerate the polymerization of DHP.
-
Solution: Reduce the amount of catalyst. If using a strong acid like p-TsOH, consider switching to a milder catalyst like PPTS, which is known to reduce the acidity of the reaction medium.[1]
-
-
High Reaction Temperature: Elevated temperatures can promote DHP polymerization.
-
Solution: Run the reaction at room temperature or even at 0 °C to control the exotherm and minimize polymerization.
-
-
Slow Addition of DHP: Adding the DHP slowly to the mixture of the alcohol, solvent, and catalyst can help to ensure it reacts with the alcohol before it has a chance to polymerize.
Issue 3: Accidental Deprotection of the THP Ether During Workup or Purification
Question: I seem to be losing my product during the workup or purification steps. Is it possible the THP ether is being cleaved?
Answer: Yes, the THP ether is an acetal and is sensitive to acidic conditions.[1][8] Accidental deprotection is a common cause of yield loss.
-
Acidic Workup: Using an acidic aqueous solution to wash the reaction mixture can lead to the hydrolysis of the THP ether back to the starting alcohol.
-
Solution: Perform a basic workup. Wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst before proceeding with further extractions.[6]
-
-
Acidic Silica Gel: Standard silica gel can be slightly acidic and can cause deprotection during column chromatography.
-
Solution: Neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%). Alternatively, use pre-treated neutral silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound via the DHP protection method?
A1: Dichloromethane (DCM) is a commonly used solvent for this reaction as it is inert and effectively dissolves the reactants.[1] Tetrahydrofuran (THF) is also a suitable choice. It is crucial to use an anhydrous solvent to prevent side reactions.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting alcohol (more polar) and the THP ether product (less polar). A common eluent system is a mixture of hexane and ethyl acetate.
Q3: Can I use a different protecting group for the alcohol?
A3: Yes, other protecting groups for alcohols include silyl ethers (e.g., TBDMS) and benzyl ethers.[8][9][10] The choice of protecting group depends on the stability required for subsequent reaction steps. THP ethers are advantageous due to their ease of formation and general stability in non-acidic conditions.[11]
Q4: If I were to use the Williamson ether synthesis, what would be the best combination of reactants?
A4: For a successful Williamson ether synthesis, which proceeds via an Sₙ2 mechanism, it is best to use a primary alkyl halide.[3][4] Therefore, the preferred route would be to react the sodium or potassium salt of tetrahydropyran-2-ol (the alkoxide) with 1,6-dichlorohexane. The alternative of reacting the alkoxide of 6-chlorohexan-1-ol with 2-chlorotetrahydropyran would be less efficient due to the secondary nature of the halide.
Experimental Protocols
Protocol 1: Synthesis of this compound via DHP Protection
-
Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 6-chlorohexan-1-ol (1 equivalent) and anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents).
-
DHP Addition: Cool the mixture to 0 °C and add 3,4-dihydro-2H-pyran (DHP) (1.1-1.5 equivalents) dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (pre-treated with triethylamine if necessary).
Protocol 2: General Williamson Ether Synthesis
-
Alkoxide Formation: In a dry reaction flask under an inert atmosphere, dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[12] Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise.[13][14] Allow the mixture to stir at room temperature until hydrogen gas evolution ceases.
-
Ether Formation: Slowly add the primary alkyl halide (1.0-1.2 equivalents) to the solution of the alkoxide.[12]
-
Reaction: Heat the reaction mixture to a temperature between 50-100 °C and monitor for 1-8 hours by TLC.[4][12]
-
Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).[12]
-
Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent. Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.[12]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Catalyst (DHP route) | p-TsOH or PPTS (catalytic) | Efficiently activates DHP for reaction with the alcohol.[1] |
| Base (Williamson) | NaH, KH | Strong, non-nucleophilic bases that ensure complete deprotonation of the alcohol.[3][13][15] |
| Solvent | Anhydrous DCM or THF | Inert solvents that dissolve reactants well. Anhydrous conditions are critical.[1] |
| Temperature | 0 °C to room temperature (DHP) | Minimizes side reactions like DHP polymerization. |
| 50-100 °C (Williamson) | Provides sufficient energy for the Sₙ2 reaction to proceed at a reasonable rate.[4][12] | |
| Workup | Basic wash (e.g., NaHCO₃) | Neutralizes the acid catalyst and prevents deprotection of the THP ether.[6] |
| Purification | Neutralized silica gel chromatography | Prevents acid-catalyzed deprotection on the column. |
Visualizing the Process
Caption: General experimental workflows for the two primary synthetic routes.
Caption: A logical approach to troubleshooting low product yield.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]
-
JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. JETIR. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Unb. (2025, December 4). Mastering The Williamson Ether Synthesis. Unb. [Link]
-
ACS Publications. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]
-
TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. TailoredRead. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025, August 5). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. ResearchGate. [Link]
-
Slideshare. (n.d.). Phase transfer catalysis. Slideshare. [Link]
-
ResearchGate. (2025, August 6). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. ResearchGate. [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]
-
ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?. ResearchGate. [Link]
-
YouTube. (2024, February 9). Alcohol Protecting Groups. YouTube. [Link]
-
Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Chemistry Stack Exchange. (2018, September 10). Protection of Alcohol. Chemistry Stack Exchange. [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Organic Chemistry Tutor. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Chemistry Steps. [Link]
-
MDPI. (n.d.). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI. [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 2009-84-9. Matrix Fine Chemicals. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
(n.d.). Alcohol Protecting Groups. [Link]
-
NIH. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. PMC. [Link]
-
arkat usa. (n.d.). Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. arkat usa. [Link]
-
(n.d.). This compound. [Link]
- Google Patents. (2017, October 11). Production method for tetrahydro-2h-pyran derivative.
-
ResearchGate. (n.d.). Synthesis of racemic 2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol 8.... ResearchGate. [Link]
-
MDPI. (2023, March 30). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]
-
MDPI. (2024, March 29). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. MDPI. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. This compound | 2009-84-9 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. jk-sci.com [jk-sci.com]
Common side reactions in the preparation of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran.
Technical Support Center: Preparation of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this standard protection procedure. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven insights to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
The preparation of this compound is an acid-catalyzed protection of the primary alcohol, 6-chloro-1-hexanol, using 3,4-dihydro-2H-pyran (DHP).[1][2][3] The reaction proceeds via the following steps:
-
Protonation of DHP: The acid catalyst protonates the double bond of DHP, forming a resonance-stabilized oxocarbenium ion.[3]
-
Nucleophilic Attack: The hydroxyl group of 6-chloro-1-hexanol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.[1][3]
-
Deprotonation: A base (typically the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the desired tetrahydropyranyl (THP) ether and regenerating the acid catalyst.[1][3]
This process converts the alcohol into a THP ether, which is stable under a variety of non-acidic conditions, including exposure to organometallic reagents, hydrides, and strong bases.[1][3][4]
Q2: Why is my reaction incomplete, even with excess DHP?
In some cases, the reaction may not proceed to completion, leaving a significant amount of the starting alcohol, 6-chloro-1-hexanol, unreacted.[5] This can be due to a few factors:
-
Insufficient Catalyst: The acid catalyst may be too weak or used in too low a concentration to effectively promote the reaction.
-
Equilibrium: The reaction can be reversible.[5]
-
Moisture: The presence of water can consume the acid catalyst and hydrolyze the DHP or the product.
To drive the reaction to completion, consider adding finely powdered anhydrous potassium carbonate after the initial reaction period. This gradually neutralizes the acid, shifting the equilibrium towards the product.[5]
Q3: I see a new spot on my TLC that is not my starting material or product. What could it be?
The appearance of unexpected spots on your Thin Layer Chromatography (TLC) plate often indicates the formation of side products. The most common side reactions in this synthesis are detailed in the troubleshooting section below. These can include polymerization of DHP, formation of an acetal from two molecules of the alcohol and one of DHP, or hydrolysis of the product back to the starting material if aqueous workup conditions are too acidic.[1][6]
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Formation of Polymeric Byproducts
Symptom: A significant amount of a viscous, insoluble material is observed in the reaction flask. TLC analysis may show a streak of polar material at the baseline.
Causality: Strong protic acids can induce the polymerization of dihydropyran. This is especially prevalent with strong acids like sulfuric acid or hydrochloric acid, particularly at higher concentrations or elevated temperatures.
Troubleshooting Protocol:
-
Choice of Catalyst: Opt for a milder acid catalyst. Pyridinium p-toluenesulfonate (PPTS) is an excellent choice as its lower acidity minimizes DHP polymerization.[1] Other suitable catalysts include p-toluenesulfonic acid (p-TsOH) used in catalytic amounts, or solid-supported acids like Amberlyst H-15, which can be easily filtered off.[6]
-
Control of Reaction Conditions:
-
Maintain a low reaction temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.
-
Add the acid catalyst portion-wise to the solution of the alcohol and DHP to avoid localized high concentrations of acid.
-
Issue 2: Diastereomer Formation and Purification Challenges
Symptom: The purified product appears as a mixture of two closely eluting spots on TLC or as broadened peaks in NMR spectra.
Causality: The reaction of DHP with an alcohol creates a new stereocenter at the anomeric carbon (C2) of the pyran ring.[3][4] Since 6-chloro-1-hexanol is achiral, the product is a racemic mixture of two enantiomers. However, if the starting alcohol were chiral, a mixture of diastereomers would be formed.[1][3][4] While not diastereomers in this specific case, the presence of the new chiral center can sometimes lead to complex NMR spectra.
Troubleshooting Protocol:
-
Analytical Awareness: Recognize that the product is a racemic mixture. This is generally not an issue for most applications where the THP group is purely for protection.
-
Chromatography: If separation of potential diastereomeric impurities (arising from impurities in the starting material) is necessary, utilize a high-resolution chromatography technique. However, for the product itself, this is not applicable as enantiomers are not separable by standard silica gel chromatography.
Issue 3: Premature Deprotection During Workup or Purification
Symptom: The yield of the desired product is low, and a significant amount of the starting alcohol, 6-chloro-1-hexanol, is recovered after workup or column chromatography.
Causality: THP ethers are labile under acidic conditions.[1][6] The acidic conditions required for their formation can also lead to their cleavage, especially during an aqueous workup if the quenching step is not performed carefully. Silica gel used in column chromatography can also be slightly acidic, leading to deprotection on the column.[7]
Troubleshooting Protocol:
-
Neutralizing Workup:
-
Quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), before extraction.
-
Ensure the aqueous layers are not overly acidic during extraction.
-
-
Chromatography on Neutralized Silica:
-
If you suspect cleavage on the column, you can use silica gel that has been neutralized. This can be prepared by making a slurry of the silica gel in a solvent containing a small amount of a volatile base, like triethylamine (e.g., 1% triethylamine in the eluent), and then evaporating the solvent.
-
Alternatively, using a different stationary phase like neutral alumina may be beneficial.[7]
-
Issue 4: Formation of Bis-THP Ether of 5-Hydroxypentanal
Symptom: An unexpected, higher molecular weight byproduct is observed by GC-MS or LC-MS.
Causality: In the presence of water and acid, DHP can be hydrolyzed to 5-hydroxypentanal. This aldehyde can then react with two molecules of 6-chloro-1-hexanol to form an acetal, or it can react with DHP itself. More commonly, the oxocarbenium ion intermediate can be trapped by water, leading to the formation of 2-hydroxytetrahydropyran, which exists in equilibrium with 5-hydroxypentanal.[1]
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use. The use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize the presence of water.
-
Reagent Quality: Use freshly opened or properly stored DHP, as it can degrade over time.
Visualizing the Reaction and Side Products
Main Reaction Pathway
Caption: Acid-catalyzed protection of 6-chloro-1-hexanol with DHP.
Troubleshooting Workflow for Low Yield
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Troubleshooting incomplete THP protection with 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran.
Technical Support Center: Troubleshooting THP Protection
Welcome to the technical support guide for the protection of hydroxyl groups using the tetrahydropyranyl (THP) ether functionality, with a specific focus on protocols involving 2-(6-chlorohexyloxy)tetrahydro-2H-pyran. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges such as incomplete reactions, unexpected byproducts, or low yields. Here, we dissect the causality behind common experimental hurdles and provide field-proven, actionable solutions.
Section 1: Core Concepts & Mechanism
This section addresses foundational questions about the THP protection reaction. A clear understanding of the mechanism is the first step in effective troubleshooting.
Q1: What is the fundamental mechanism of acid-catalyzed THP protection?
A: The protection of an alcohol with a THP group is fundamentally an acid-catalyzed addition to an activated enol ether. The standard reaction uses 3,4-dihydro-2H-pyran (DHP). The mechanism involves three key steps:
-
Protonation of DHP: The acid catalyst protonates the DHP at the carbon atom further from the oxygen, forming a resonance-stabilized oxocarbenium ion. This is the rate-determining step and creates a potent electrophile.[1][2]
-
Nucleophilic Attack: The lone pair of the alcohol's hydroxyl group attacks the electrophilic carbon of the activated intermediate.[3]
-
Deprotonation: The resulting oxonium ion is deprotonated, regenerating the acid catalyst and yielding the final THP ether product.[3]
The overall process forms an acetal, which is stable under basic and nucleophilic conditions but can be readily cleaved with aqueous acid.[4]
Q2: My protocol uses this compound instead of DHP. How does the reaction differ?
A: Using this compound to protect a different alcohol (let's call it R'-OH) involves a transacetalization reaction. Instead of adding to a double bond, you are facilitating an equilibrium-driven exchange of one alcohol for another on the THP acetal.
The mechanism is similar in that it requires acid catalysis to generate the same key oxocarbenium ion intermediate. However, this is achieved by the protonation and subsequent loss of 6-chlorohexan-1-ol from your reagent. Your target alcohol (R'-OH) then attacks this intermediate. Because this is an equilibrium, reaction success depends on driving the reaction toward your desired product, for instance, by using an excess of your target alcohol.
Section 2: Troubleshooting Guide for Incomplete Protection
This section provides a systematic approach to diagnosing and solving the common issue of incomplete or stalled reactions.
Q3: I'm monitoring my reaction by TLC, and after several hours, I still see a significant amount of my starting alcohol. What's wrong?
A: This is the most frequent issue and typically points to a problem with reaction kinetics or equilibrium. Let's break down the probable causes and solutions.
The acid catalyst is the engine of this reaction. If its activity is compromised, the reaction will stall.
-
Expert Insight: Catalysts like p-toluenesulfonic acid (PTSA) are hygroscopic and can lose activity if stored improperly. Furthermore, if your starting material or solvent contains basic impurities (e.g., residual amine from a previous step, or basic stabilizers in the solvent), the catalyst will be neutralized.
-
Troubleshooting Protocol:
-
Verify Catalyst Quality: Use a freshly opened bottle of the acid catalyst or one that has been stored in a desiccator.
-
Add Catalyst Incrementally: Add another small portion (e.g., 0.02 eq.) of the catalyst to the reaction mixture. If the reaction progresses (monitored by TLC after 30 minutes), insufficient catalyst was the issue.
-
Ensure Anhydrous, Neutral Conditions: Use freshly distilled, anhydrous solvents. If basic impurities are suspected in the substrate, consider purification before the protection step.
-
The accessibility of the hydroxyl group is critical. Sterically bulky substrates react much more slowly.
-
Expert Insight: Primary alcohols are the most reactive, followed by secondary alcohols. Tertiary alcohols are notoriously difficult to protect with THP due to steric clash during the nucleophilic attack. The THP group itself is quite bulky.
-
Troubleshooting Protocol:
-
Increase Reaction Time/Temperature: For hindered alcohols, reactions may require extended periods (24-48 hours). Gentle heating (e.g., to 40 °C) can also increase the rate, but must be done cautiously to avoid side reactions.
-
Consider a Stronger Catalyst System: For stubborn cases, a Lewis acid like bismuth triflate (Bi(OTf)₃) can be more effective than Brønsted acids.[5]
-
Alternative Strategy: If the substrate is extremely valuable and hindered, consider a less bulky protecting group, such as a methoxymethyl (MOM) or silyl ether (e.g., TBS).
-
The purity of this compound is paramount. It can slowly hydrolyze back to 6-chlorohexan-1-ol and DHP-derived byproducts upon exposure to moisture and acid.
-
Expert Insight: The chlorohexyloxy reagent is less volatile than DHP, but its stability should not be taken for granted. Always verify the purity of your reagents before starting a critical reaction.
-
Troubleshooting Protocol:
-
Check Reagent Purity: Before use, run a quick ¹H NMR on your this compound to ensure its integrity.
-
Adjust Stoichiometry: While a slight excess (1.1-1.2 equivalents) is standard, you may need to increase this to 1.5 equivalents to help push the equilibrium, especially if your starting alcohol is precious.
-
Q4: My reaction is complete, but purification is difficult due to multiple, closely-spaced spots on the TLC plate. What are these?
A: This is a classic hallmark of THP protection and almost always due to the formation of diastereomers.
-
Expert Insight: The reaction creates a new stereocenter at the C2 position of the pyran ring.[6] If your starting alcohol is already chiral, the reaction will produce a mixture of two diastereomers. Diastereomers have different physical properties and will often appear as two distinct, though sometimes poorly resolved, spots on a TLC plate and two sets of peaks in an NMR spectrum.[3]
-
Solution:
-
Confirmation: Combine the fractions containing both spots and analyze by NMR. The presence of doubled-up signals corresponding to the product confirms the presence of diastereomers.
-
Purification Strategy: Improving separation during column chromatography may be possible by using a less polar solvent system or a high-performance column.
-
Accept and Proceed: In many synthetic routes, it is not necessary to separate these diastereomers. They are often carried through subsequent reaction steps together, as the THP group will be removed at a later stage, eliminating the extra stereocenter. This is the most common and practical approach.
-
Section 3: Recommended Protocols & Data
General Protocol for THP Protection via Transacetalization
This protocol provides a robust starting point for your experiments.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add your alcohol substrate (1.0 eq.).
-
Solvent: Dissolve the substrate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1–0.5 M concentration).
-
Reagent Addition: Add this compound (1.2 eq.).
-
Catalyst: Add the acid catalyst. See the table below for guidance.
-
Reaction: Stir the mixture at room temperature (20–25 °C).
-
Monitoring: Monitor the reaction's progress by TLC every 1-2 hours. The product should have a higher Rf than the starting alcohol.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel, dilute with more DCM, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Typical Loading (mol%) | Acidity | Recommended Use Case | Citation |
| PTSA (p-Toluenesulfonic acid) | 1-5% | Strong | Robust, non-sensitive substrates; sterically hindered alcohols. | [7] |
| PPTS (Pyridinium p-toluenesulfonate) | 5-10% | Mild | Excellent for acid-sensitive substrates where cleavage or side reactions are a concern. | [3] |
| CSA (Camphorsulfonic acid) | 2-5% | Strong | Similar to PTSA, but often provides better solubility in organic solvents. | [8] |
| Bi(OTf)₃ (Bismuth triflate) | 1-2% | Lewis Acid | Highly efficient, works under solvent-free conditions, and is effective for hindered alcohols. | [5] |
| Zeolite H-beta | 10-20 wt% | Solid Acid | Heterogeneous catalyst that can be filtered off, simplifying workup. Recyclable. | [5] |
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can the chloroalkyl chain on the reagent cause problems?
-
A: Under the standard mild acidic conditions for THP protection, the alkyl chloride moiety is generally stable and unreactive. However, if you add strong nucleophiles or bases before quenching the acid catalyst, or if you heat the reaction excessively, you could potentially induce side reactions. Always follow the standard workup procedure.
-
-
Q: How should I store this compound?
-
A: It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to minimize hydrolysis from atmospheric moisture.
-
-
Q: Is it possible for the THP group to be cleaved during workup or purification?
-
A: Yes. THP ethers are sensitive to acid.[7] During purification on silica gel, which is slightly acidic, prolonged exposure can sometimes lead to partial deprotection. To mitigate this, you can neutralize the silica gel by preparing your slurry with a solvent containing a small amount of triethylamine (~0.5-1%). Always perform chromatography promptly after concentrating the crude product.
-
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved from [Link]
-
Chemistry - simpleNeasy (Director). (2019, January 8). THP group for protecting alcohols. YouTube. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
- van Heeswijk, W. A. R., Goedhart, J. B., & Vliegenthart, J. F. G. (1979). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions.
-
Wikipedia. (2023, December 2). Tetrahydropyran. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Bhat, M. A., et al. (n.d.). A review on tetrahydropyranyl (THP) as a protecting group for hydroxyl functionality. RSC Advances. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chem Help ASAP (Director). (2019, December 27). synthesis & cleavage of THP ethers. YouTube. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Optimization of reaction time and temperature for substitutions on 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran.
Welcome to the technical support center for optimizing substitution reactions on 2-(6-chlorohexyloxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this substrate and achieve optimal results in your synthetic endeavors.
Introduction: Navigating the Nuances of a Bifunctional Building Block
This compound is a valuable bifunctional molecule, featuring a primary alkyl chloride for nucleophilic substitution and a tetrahydropyran (THP) ether protecting a primary alcohol. The key to successfully employing this reagent lies in selectively reacting at the C-Cl bond without compromising the integrity of the acid-labile THP group. This guide provides a systematic approach to optimizing reaction time and temperature to maximize yield and purity.
Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Question 1: My reaction is sluggish or incomplete, even after prolonged reaction times. What are the primary factors to consider for improving the reaction rate?
Answer:
Several factors can contribute to a slow or incomplete reaction. Let's break them down:
-
Nucleophile Strength: The rate of an S(_N)2 reaction is directly proportional to the strength of the nucleophile.[1] If you are using a weak nucleophile, the reaction will inherently be slower. Consider the relative nucleophilicity of common reagents (a partial list from strongest to weakest): R-S
> CN > I > R-O > N(_3) > Br > Cl > R-NH(_2) > H(_2)O. If possible, switching to a stronger nucleophile is a direct way to enhance reactivity. -
Leaving Group Ability: While you are starting with a chloride, which is a reasonably good leaving group, it is not the best among the halogens. The reactivity trend for halogen leaving groups is I > Br > Cl > F.[2] For particularly challenging substitutions, you might consider an in situ halogen exchange, a process known as the Finkelstein reaction.[3] Adding a catalytic amount of sodium or potassium iodide can convert the alkyl chloride to the more reactive alkyl iodide, which is then more readily displaced by your nucleophile.
-
Solvent Choice: The choice of solvent is critical for S(_N)2 reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of your nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and more reactive.[1] Protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon and slowing the reaction down.[1]
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, this must be balanced with the potential for side reactions, which we will discuss next. A systematic increase in temperature, for example in 10-20°C increments, while monitoring the reaction by TLC or GC/LC-MS, is a practical approach.
Question 2: I'm observing a significant amount of a byproduct that appears to be 6-chlorohexan-1-ol. What is happening and how can I prevent it?
Answer:
The presence of 6-chlorohexan-1-ol indicates the cleavage of the tetrahydropyran (THP) ether. The THP group is an acetal, which is known to be stable under basic and neutral conditions but is highly sensitive to acid.[4][5]
The source of acidity can sometimes be subtle:
-
Trace Acid in Reagents: Your starting material or reagents may contain trace amounts of acid. For instance, some commercial grades of solvents or nucleophile salts might have acidic impurities.
-
Generation of Acid in situ: If your reaction generates a proton source that is not consumed, it can lead to deprotection.
Solutions:
-
Ensure Anhydrous and Neutral Conditions: Use freshly distilled, anhydrous solvents and high-purity reagents.
-
Incorporate a Mild, Non-Nucleophilic Base: Adding a small amount of a hindered, non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA) can scavenge any trace acid without interfering with your main reaction.
-
Alternative Deprotection-Stable Protecting Groups: If acid sensitivity remains a persistent issue in your synthetic route, consider using a more robust protecting group for the alcohol, such as a silyl ether (e.g., TBDMS) or a benzyl ether, for future syntheses.
Question 3: My desired substitution product is forming, but I'm also getting a significant amount of an elimination byproduct. How can I favor substitution over elimination?
Answer:
The competition between substitution (S(N)2) and elimination (E2) is a classic challenge in organic synthesis.[4] Since this compound is a primary alkyl halide, substitution is generally favored.[1][4] However, certain conditions can promote elimination:
-
Strongly Basic, Sterically Hindered Nucleophiles: While strong bases are often good nucleophiles, if they are sterically bulky (e.g., potassium tert-butoxide), they may have difficulty accessing the electrophilic carbon for a backside attack and will instead preferentially act as a base, abstracting a proton from the adjacent carbon and leading to elimination.[6]
-
High Temperatures: Higher reaction temperatures tend to favor elimination over substitution.[7]
-
Solvent: While polar aprotic solvents are good for S(N)2, solvents that favor elimination, such as ethanol, should be used with caution, especially at elevated temperatures.
Strategies to Favor Substitution:
-
Use a Less Basic, More Nucleophilic Reagent: For example, when synthesizing an ether, using sodium phenoxide (a weaker base) is less likely to cause elimination than sodium ethoxide.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choose Your Solvent Wisely: Stick to polar aprotic solvents like DMF or DMSO.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for a substitution reaction with sodium azide?
A: For the synthesis of 2-(6-azidohexyloxy)tetrahydro-2H-pyran, a good starting point is to dissolve the chloro-substrate in DMF, add 1.5-2 equivalents of sodium azide, and stir at 60-80°C. Monitor the reaction by TLC. If the reaction is slow, the temperature can be increased to 100°C. Alternatively, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used in a biphasic system (e.g., water/toluene) at a similar temperature.[8]
Q: Can I perform a Williamson ether synthesis with this substrate? What are the key considerations?
A: Yes, the Williamson ether synthesis is a suitable method for preparing ethers from this substrate.[9] The key is to use a primary or secondary alkoxide as the nucleophile. Using a bulky alkoxide like potassium tert-butoxide will likely lead to elimination. A typical procedure involves deprotonating the desired alcohol with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF, followed by the addition of this compound and heating.
Q: How can I introduce an amine functionality?
A: Direct amination with ammonia can be challenging due to the potential for over-alkylation. A more controlled approach is to first displace the chloride with sodium azide to form the corresponding azide, followed by reduction to the primary amine using a reagent like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation (e.g., H(_2), Pd/C). Alternatively, Gabriel synthesis, involving displacement with potassium phthalimide followed by hydrolysis or hydrazinolysis, provides a clean route to the primary amine.
Q: Is it possible to deprotect the THP ether in situ after the substitution?
A: Yes, once the substitution reaction is complete and the product has been isolated, the THP group can be readily cleaved by treatment with a mild acid. A common method is to dissolve the THP ether in methanol and add a catalytic amount of a strong acid like HCl or a milder acid like pyridinium p-toluenesulfonate (PPTS) and stir at room temperature.[10]
Data Summary and Starting Protocols
The following tables provide recommended starting conditions for common substitution reactions. Note that these are starting points and may require optimization for your specific setup.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |
| Azide | NaN(_3) | DMF or DMSO | 60-100 | 6-24 | A phase-transfer catalyst can also be used.[8] |
| Iodide | NaI | Acetone | Reflux | 12-24 | Finkelstein reaction; drives to completion due to precipitation of NaCl. |
| Alkoxide (for ether synthesis) | R-ONa (from R-OH + NaH) | THF or DMF | 25-80 | 4-18 | Best with primary or secondary alkoxides to avoid elimination.[9] |
| Cyanide | NaCN or KCN | DMSO | 80-120 | 12-48 | Use caution as cyanide is highly toxic. |
| Phthalimide | Potassium Phthalimide | DMF | 80-120 | 8-24 | For Gabriel synthesis of primary amines. |
Visualizing the Chemistry: Diagrams and Workflows
General Reaction Scheme
Caption: General S(_N)2 reaction on the substrate.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting reactions.
Competing Reaction Pathways
Caption: Potential reaction pathways and side reactions.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Technical Support Center: Purification of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran by Column Chromatography
Welcome to the dedicated technical support guide for the purification of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the column chromatography purification of this versatile bifunctional molecule.
Introduction: The Significance of Purity for a Bifunctional Linker
This compound is a key intermediate in multi-step organic synthesis. Its value lies in the orthogonal reactivity of its two functional groups: a primary alkyl chloride and a tetrahydropyranyl (THP) protected primary alcohol.[1] This structure allows for nucleophilic substitution at the chloro-terminus without affecting the hydroxyl group, which can be deprotected later for further transformations.[1][2] Achieving high purity of this linker is paramount, as residual starting materials or byproducts can lead to unwanted side reactions and complicate subsequent synthetic steps. This guide provides a comprehensive framework for its successful purification via silica gel column chromatography.
Core Principles of the Chromatographic Separation
The purification strategy for this compound relies on the principles of normal-phase column chromatography. The stationary phase, silica gel, is highly polar, while the mobile phase is a less polar organic solvent mixture. Compounds are separated based on their differential partitioning between these two phases.[3]
-
Stationary Phase: Silica Gel (SiO₂) is an acidic adsorbent. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds with polar functional groups of the analyte.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically used. By varying the ratio of these solvents, the overall polarity of the eluent can be fine-tuned to achieve optimal separation.
-
Elution Order: In normal-phase chromatography, non-polar compounds have a weaker affinity for the stationary phase and elute first, while more polar compounds are retained longer on the column.[3]
For the purification of this compound, the expected elution order of the main components is:
-
1,6-Dichlorohexane (byproduct): Least polar, elutes first.
-
This compound (product): Moderately polar.
-
6-Chloro-1-hexanol (starting material): More polar due to the free hydroxyl group, elutes last.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the purification. Optimization may be required based on the specific impurity profile of your crude product.
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes
-
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) Analysis
Before performing the column chromatography, it is crucial to determine the optimal eluent composition using TLC.
-
Prepare Eluent Systems: Prepare small volumes of various hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 85:15 v/v).
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution on the baseline of a TLC plate. It is also advisable to spot the starting material (6-chloro-1-hexanol) as a reference if available.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if any components are UV active). Subsequently, stain the plate with a potassium permanganate solution to visualize the product and any alcohol-containing impurities.
-
Determine the Optimal Eluent: The ideal eluent system will provide good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.25-0.35.
Step 2: Column Preparation (Slurry Packing Method)
Proper column packing is essential for achieving good separation.
-
Prepare the Column: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude product) with the initial, least polar eluent determined from the TLC analysis to form a slurry.
-
Pack the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column to ensure even packing and remove any air bubbles. Add more eluent as needed to prevent the silica bed from running dry.
-
Equilibrate the Column: Once the silica gel has settled, add a thin layer of sand on top to protect the surface. Wash the column with at least two column volumes of the initial eluent to ensure it is fully equilibrated.
Step 3: Sample Loading and Elution
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Load the Sample: Carefully add the dissolved sample to the top of the column using a pipette.
-
Elute the Column: Begin the elution with the initial, least polar solvent mixture. Collect fractions in test tubes.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate, as determined by your TLC analysis. This will help to elute the more polar compounds.
-
Monitor the Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Step 4: Product Isolation
-
Combine Pure Fractions: Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a colorless oil.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My product is co-eluting with an impurity. How can I improve the separation?
-
Answer: Co-elution is a common problem that can often be resolved by optimizing the eluent system.
-
Decrease Eluent Polarity: If the Rf values of your product and the impurity are too high on the TLC, reduce the proportion of ethyl acetate in your hexane/ethyl acetate mixture. This will increase the retention of both compounds on the silica gel, potentially leading to better separation.
-
Try a Different Solvent System: While hexane/ethyl acetate is a good starting point, other solvent systems can offer different selectivity. Consider trying mixtures of hexane with diethyl ether or dichloromethane.
-
Fine-tune the Gradient: If you are using a gradient elution, make the increase in polarity more gradual. A slower gradient can often improve the resolution between closely eluting compounds.
-
Q2: I'm observing a new spot on my TLC after purification that wasn't in the crude mixture, and my yield is low. What could be happening?
-
Answer: This is a classic sign of product degradation on the silica gel column. The THP ether is an acetal, which is susceptible to hydrolysis under acidic conditions.[4][5] Silica gel is inherently acidic and can catalyze the removal of the THP protecting group, regenerating the starting material, 6-chloro-1-hexanol.
-
Neutralize the Silica Gel: Before preparing the slurry, you can wash the silica gel with a dilute solution of triethylamine in your eluent and then re-equilibrate with the pure eluent.
-
Add a Basic Modifier to the Eluent: Add a small amount of triethylamine (0.1-1%) to your eluent system. This will neutralize the acidic sites on the silica gel and prevent the hydrolysis of the THP ether. Be sure to re-evaluate your TLC conditions with the modified eluent, as Rf values may change.
-
Use an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase such as neutral alumina.
-
Q3: My purified product appears as a streak rather than a distinct spot on the TLC plate. What does this indicate?
-
Answer: Streaking on a TLC plate can be caused by several factors.
-
Overloading: You may be spotting too much of your sample on the TLC plate. Try diluting your sample before spotting.
-
Sample Insolubility: If your compound is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely solubilized.
-
Strong Interaction with Silica: If the issue persists with dilute samples, it may indicate a strong interaction with the silica gel. As mentioned in Q2, adding a small amount of a basic modifier like triethylamine to the eluent can often resolve this issue.
-
Acidic Impurities: The presence of acidic impurities can also cause streaking. A basic wash of your crude product before chromatography may be beneficial.
-
Q4: The column is running very slowly or has stopped completely. What should I do?
-
Answer: A slow or stopped column is usually due to a blockage or improper packing.
-
Fine Particles: If the silica gel contains too many fine particles, it can clog the column. Ensure you are using an appropriate mesh size (e.g., 230-400 mesh).
-
Improper Packing: Air bubbles in the silica bed can disrupt the solvent flow. Ensure the column is packed carefully and that the silica bed is never allowed to run dry.
-
Precipitation on the Column: If your crude sample is not fully soluble in the eluent, it may precipitate at the top of the column, causing a blockage. Ensure your sample is completely dissolved before loading. If precipitation occurs, you may need to unpack the column and recover your sample.
-
Data Summary
| Compound | Polarity | Expected Elution Order | Typical Rf (90:10 Hexane:EtOAc) |
| 1,6-Dichlorohexane (byproduct) | Non-polar | 1st | > 0.6 |
| This compound | Moderate | 2nd | ~0.3 - 0.4 |
| 6-Chloro-1-hexanol (starting material) | Polar | 3rd | < 0.1 |
| Dihydropyran Dimer (byproduct) | Non-polar | 1st | High |
Note: Rf values are approximate and can vary depending on the specific conditions (TLC plate, temperature, chamber saturation).
Visualizing the Workflow
Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common column chromatography issues.
References
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
YouTube. (2019, January 8). THP group for protecting alcohols. [Link]
-
PubChem. (n.d.). This compound. [Link]
- Taylor, E. C., & Bodalski, R. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives.
-
YouTube. (2019, December 27). synthesis & cleavage of THP ethers. [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 2009-84-9. [Link]
-
YouTube. (2019, January 8). THP ether protecting group - example. [Link]
-
Organic Syntheses. (n.d.). 2H-Pyran-2-one, 5,6-dihydro-. [Link]
-
PubChem. (n.d.). 6-Chloro-1-hexanol. [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. [Link]
- Google Patents. (2017, October 11).
-
Lisa Nichols. (2022, February 13). Column Chromatography. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
NIST. (n.d.). 2H-Pyran, tetrahydro-2-methoxy-. [Link]
-
Figshare. (n.d.). Synthesis of Novel Pyran β-Amino Acid and 5,6-Dihydro-2H. [Link]
-
Science Buddies. (2020, May 28). Science at Home: DIY Column Chromatography. [Link]
-
NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-. [Link]
Sources
Stability of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran under acidic and basic conditions.
Technical Support Center: 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
A Guide to Navigating its Stability in Synthetic Applications
Welcome to the technical support resource for this compound. As a key bifunctional intermediate, this molecule offers a protected hydroxyl group (as a tetrahydropyranyl ether) and a reactive alkyl chloride, enabling sequential, site-selective modifications.[1] However, the success of its application hinges on a precise understanding of the stability of the tetrahydropyranyl (THP) protecting group. This guide provides in-depth, field-proven insights into its behavior under the acidic and basic conditions frequently encountered in multi-step synthesis.
Core Concept: The Chemical Nature of the THP Ether
At its core, the tetrahydropyranyl (THP) ether is not a simple ether; it is an acetal . This distinction is critical as it dictates its entire stability profile. While ethers are notoriously robust, acetals are susceptible to cleavage under acidic conditions but are highly resilient to basic and nucleophilic reagents.[2][3] Understanding this dual nature is the foundation for troubleshooting any experimental anomalies.
Caption: Key functional groups governing reactivity.
Part 1: Stability Under Basic & Nucleophilic Conditions
This section addresses the most common questions regarding the compound's resilience in the presence of bases and nucleophiles.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to common bases used for deprotonation or catalysis?
A1: Yes. The THP ether linkage is exceptionally stable under a wide range of basic conditions.[4][5] This includes, but is not limited to:
-
Inorganic Bases: Alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and bicarbonates (NaHCO₃).
-
Alkoxides: Sodium methoxide (NaOMe), potassium tert-butoxide (t-BuOK).
-
Amine Bases: Triethylamine (NEt₃), pyridine, DBU.
-
Hydride Reagents: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄).[5]
The primary site of reactivity under these conditions is the terminal alkyl chloride, which will readily undergo Sɴ2 substitution with suitable nucleophiles.
Q2: Can I use organometallic reagents like Grignard or organolithiums with this compound?
A2: Yes, with caution. The THP ether itself is stable to organometallic reagents, particularly at or below 0 °C.[5] The intended reaction will occur at the alkyl chloride site. The main risk is not the cleavage of the THP group, but rather the high reactivity of the organometallic reagent with any trace amounts of water or other electrophilic impurities. Ensure rigorously anhydrous conditions.
Troubleshooting Guide: Basic Conditions
Issue: I observed decomposition or the appearance of a new, more polar spot on my TLC plate after reacting this compound with a strong base.
This is an uncommon scenario for THP ether cleavage, suggesting an underlying issue with the reaction conditions rather than inherent instability.
Caption: Troubleshooting unexpected decomposition in base.
Part 2: Instability Under Acidic Conditions
The lability of the THP ether in the presence of acid is its most significant characteristic, serving as the primary method for its removal while also being a major source of unintended deprotection.[2][3]
Frequently Asked Questions (FAQs)
Q3: Why is this compound unstable in acid?
A3: The mechanism of acid-catalyzed cleavage involves protonation of one of the acetal oxygens, followed by elimination of the protected alcohol (6-chlorohexan-1-ol) to form a resonance-stabilized oxocarbenium ion. This cation is then trapped by water or another nucleophile to complete the cleavage.[3] This pathway is highly efficient and can be triggered by even catalytic amounts of acid.
Caption: Mechanism of acid-catalyzed THP ether cleavage.
Q4: I am performing a reaction on a different part of my molecule and need to use acidic conditions. Will the THP group survive?
A4: It is highly unlikely. The THP group is considered acid-labile and is not orthogonal to reactions requiring protic or Lewis acids. If acidic conditions are unavoidable, a more robust protecting group (e.g., silyl ethers like TBDPS, or benzyl ethers) should be chosen during the synthetic design phase.
Troubleshooting Guide: Acidic Conditions
Issue: My product is being deprotected during purification by silica gel column chromatography. How can I prevent this?
This is the most common experimental problem encountered with THP-protected compounds. Standard silica gel is inherently acidic (pH ≈ 4-5) and can readily catalyze the cleavage of the THP ether on the column.
Solution: Neutralize the Stationary and/or Mobile Phase.
-
Recommended Method: Add 1-2% triethylamine (NEt₃) by volume to your eluent system (e.g., Hexane/Ethyl Acetate). The amine base will neutralize the acidic sites on the silica gel, preventing on-column deprotection.
-
Alternative Method: Prepare a slurry of the silica gel in your starting eluent containing 1-2% NEt₃ before packing the column. This ensures the entire stationary phase is neutralized.
-
Quick Check: Before running the column, spot your compound on a TLC plate and co-spot it with a tiny drop of dilute acetic acid. If the spot streaks or a new lower spot appears, it confirms acid sensitivity, and neutralization is mandatory.[6]
Experimental Protocols & Data
Data Summary: Stability Profile
The following table summarizes the stability of the key functional groups in this compound under various conditions.
| Condition Category | Reagent Examples | Stability of THP Acetal | Stability of Alkyl Chloride | Primary Concern for Experimenter |
| Aqueous/Protic Acid | HCl, H₂SO₄, AcOH | Labile | Stable | Unintentional Deprotection |
| Lewis Acid | MgBr₂, BF₃·OEt₂, TMSOTf | Labile | Stable | Unintentional Deprotection |
| Strong Base | NaOH, t-BuOK, NaH | Stable | Reactive | Sɴ2/E2 reaction at the C-Cl bond |
| Nucleophiles | R-MgBr, R-Li, NaCN | Stable [5] | Reactive | Nucleophilic substitution at the C-Cl bond |
| Standard Chromatography | Silica Gel | Potentially Labile [6] | Stable | On-column Deprotection |
| Hydrogenation | H₂, Pd/C (in EtOH) | Potentially Labile [7] | Reactive | Acid impurities in catalyst can cause cleavage[7] |
Protocol 1: Standard Deprotection of the THP Ether
This protocol describes a mild and efficient method for the intentional removal of the THP protecting group.
Reagents & Equipment:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol (EtOH), Anhydrous
-
Round-bottom flask, magnetic stirrer, condenser
-
TLC plates, standard workup glassware
Procedure:
-
Setup: Dissolve the THP-protected compound (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add a catalytic amount of PPTS (0.1 - 0.2 eq). The mildly acidic nature of PPTS is sufficient for cleavage without causing side reactions on sensitive substrates.[2]
-
Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C.
-
Monitoring: Monitor the reaction progress by TLC. The product, 6-chlorohexan-1-ol, will be significantly more polar (lower Rf) than the starting material. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the PPTS.
-
Extraction: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 6-chlorohexan-1-ol can be purified by standard silica gel chromatography if necessary.
Protocol 2: Analysis of Stability by TLC
This is a rapid diagnostic test to assess stability under specific conditions before committing to a large-scale reaction.
Procedure:
-
Dissolve a small sample of your THP-protected compound in a suitable solvent (e.g., DCM or THF).
-
Prepare three separate small vials:
-
Vial A (Control): Add a few drops of the compound solution.
-
Vial B (Acid Test): Add a few drops of the compound solution and one drop of a dilute solution of your acid catalyst (e.g., TsOH in THF).
-
Vial C (Base Test): Add a few drops of the compound solution and one drop of your basic reagent solution (e.g., DBU or NEt₃).
-
-
Let the vials stand at room temperature for 30 minutes.
-
Spot all three samples on a single TLC plate and elute.
-
Analysis:
-
If Vial B shows a new, lower Rf spot compared to Vial A , your compound is labile to the chosen acidic conditions.
-
If Vial C shows no change compared to Vial A , your compound is stable to the chosen basic conditions.
-
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
- Baran, P. S. (2007). Hydroxyl Protecting Groups. In Classics in Total Synthesis II (pp. 315-318). Wiley-VCH.
-
ChemHelp ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]
-
Allevi, P., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved from [Link]
- van den Heuvel, A., et al. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(42), 7475-7477.
- Raina, S., & Singh, V. K. (1995). DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers.
-
Ganesan, A. (n.d.). Deprotection of tetrahydropyronyl ethers using acid-washed bentonite. ResearchGate. Retrieved from [Link]
- Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.
-
Royal Society of Chemistry. (n.d.). Tetrahydropyranylation of alcohols and their deprotection. RSC Advances. Retrieved from [Link]
-
AHH Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved from [Link]
Sources
How to monitor the progress of reactions involving 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran by TLC?
Welcome to the technical support center for monitoring organic reactions involving 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) for real-time reaction monitoring. Here, we move beyond mere procedural steps to explain the underlying chemical principles, ensuring you can troubleshoot and adapt these methods to your specific experimental needs.
Understanding the Molecule: Polarity is Key
This compound is a molecule with distinct polarity characteristics that are fundamental to its separation by TLC. The tetrahydropyran (THP) group and the ether linkage contribute a degree of polarity, while the six-carbon alkyl chain and the terminal chloride are more nonpolar. The key to monitoring its reactions is to anticipate how the polarity will change as it is converted into a product.
For instance, in a nucleophilic substitution reaction where the chloride is replaced by a more polar group (e.g., an azide, amine, or hydroxyl group), the product will be significantly more polar than the starting material. Conversely, if the THP group is removed (deprotected) to reveal the corresponding alcohol, the resulting chloro-alcohol will also be more polar. This predictable change in polarity is what allows for effective separation and monitoring by TLC.[1][2]
Core Principles of TLC Reaction Monitoring
Thin-Layer Chromatography (TLC) operates on the principle of differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[1][3][4] As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture with it.[3][5]
Compounds with a higher affinity for the stationary phase (more polar compounds in the case of a silica gel plate) will travel up the plate more slowly, resulting in a lower Retention Factor (Rf) value.[1][2] Conversely, less polar compounds will have a greater affinity for the mobile phase and will travel further up the plate, exhibiting a higher Rf value.[1][6]
The Retention Factor (Rf) is a critical parameter in TLC and is calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [1][7]
An ideal TLC separation for reaction monitoring will show distinct spots for the starting material, the product, and any significant byproducts, with Rf values ideally between 0.2 and 0.8.[6][8]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using TLC to monitor reactions of this compound.
FAQ 1: How do I select the right solvent system (mobile phase) for my TLC?
Answer: The selection of the mobile phase is crucial and often requires some empirical testing.[1][9] A good starting point for a molecule like this compound is a mixture of a nonpolar solvent and a moderately polar solvent.
Recommended Starting Solvent Systems:
| Solvent System | Ratio (v/v) | Polarity |
| Hexane:Ethyl Acetate | 9:1 to 7:3 | Low to Medium |
| Dichloromethane:Hexane | 1:1 to 3:1 | Medium |
| Toluene:Ethyl Acetate | 8:2 | Medium |
Step-by-Step Protocol for Solvent System Optimization:
-
Prepare Trial Solvents: Make small volumes of the solvent systems listed in the table.
-
Spot the Plate: On a single TLC plate, spot your starting material, the reaction mixture, and a "co-spot" containing both.[6][8]
-
Develop the Plate: Place the plate in a TLC chamber containing your chosen solvent system. Ensure the chamber is saturated with the solvent vapor for better results.[6][10]
-
Visualize and Analyze: After development, visualize the plate (see FAQ 3) and assess the separation.
-
Adjust Polarity:
-
If spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[1][8][11]
-
If spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent.[1][8][11]
-
dot
Caption: Workflow for TLC Reaction Monitoring.
FAQ 2: My spots are streaking or tailing. What's causing this and how can I fix it?
Answer: Spot streaking or tailing can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause. The stationary phase becomes saturated, leading to poor separation.
-
Solution: Dilute your sample further before spotting it on the TLC plate.[5]
-
-
Inappropriate Spotting Solvent: If the sample is not fully soluble in the spotting solvent, it can cause streaking.
-
Solution: Ensure your sample is completely dissolved. You may need to use a slightly more polar solvent for spotting, but use a volatile one that will evaporate quickly.
-
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to tailing.
-
Solution: Add a small amount of a polar modifier to your mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.
-
-
Decomposition on the Plate: If your compound is unstable on silica gel, it may decompose during development, causing streaks.
-
Solution: Consider using a different stationary phase, such as alumina, or running the TLC quickly and at a lower temperature if possible.
-
FAQ 3: I can't see any spots on my TLC plate after development. What should I do?
Answer: this compound and many of its derivatives are not colored and may not be visible under UV light.[12] Therefore, a chemical stain is often necessary for visualization.
Recommended Visualization Techniques:
| Visualization Method | Procedure | Best for Visualizing |
| UV Light (254 nm) | Shine a UV lamp on the plate. | Aromatic compounds and highly conjugated systems.[12] May not work for the title compound. |
| Potassium Permanganate (KMnO4) Stain | Dip the plate in the stain and gently heat with a heat gun. | Compounds with oxidizable functional groups like alkenes, alkynes, and alcohols.[12] |
| p-Anisaldehyde Stain | Dip the plate in the stain and heat. | A good general stain for a wide variety of functional groups, often giving different colors for different compounds.[12][13] |
| Iodine Chamber | Place the plate in a chamber with a few crystals of iodine. | Unsaturated and aromatic compounds. It is a non-destructive method.[13] |
Step-by-Step Protocol for Staining:
-
Dry the Plate: Ensure all the mobile phase has evaporated from the TLC plate.
-
Dip the Plate: Using tweezers, briefly dip the plate into the staining solution.[11]
-
Wipe the Back: Gently wipe the back of the plate with a paper towel to remove excess stain.
-
Heat Gently: Use a heat gun to warm the plate until the spots appear. Be careful not to overheat, as this can char the plate and obscure the spots.[11]
dot
Caption: Separation based on polarity on a TLC plate.
FAQ 4: How can I be sure which spot is my product and which is my starting material?
Answer: The "co-spot" is the definitive way to identify your product and starting material.[6][8]
-
Spotting Pattern:
-
Lane 1: Starting Material (SM)
-
Lane 2: Co-spot (a spot of starting material with the reaction mixture spotted directly on top of it)
-
Lane 3: Reaction Mixture (RXN)
-
-
Interpretation:
-
The spot in the reaction mixture lane that has the same Rf as the starting material is unreacted starting material.
-
The new spot(s) in the reaction mixture lane are your product(s).
-
In the co-spot lane, you should see the starting material spot and the product spot clearly separated. If they merge, your separation is not optimal.
-
FAQ 5: The Rf values for my spots seem to change between experiments. Why is this happening?
Answer: Rf values can be influenced by several factors, leading to variability.[1][2][14]
-
Chamber Saturation: An unsaturated TLC chamber will result in a higher solvent front and can affect Rf values. Always use a filter paper wick to ensure the chamber is saturated with solvent vapor.[6]
-
Temperature: Temperature fluctuations can alter solvent viscosity and vapor pressure, affecting the migration of the mobile phase.
-
Plate Quality: Variations in the thickness and moisture content of the silica gel layer can impact separation.[1]
-
Solvent Composition: Inaccurate measurement of the solvent mixture will change the polarity of the mobile phase.
To ensure reproducibility, it is crucial to keep experimental conditions as consistent as possible.
References
-
Title: Thin Layer Chromatography - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall Source: Chemistry Hall URL: [Link]
-
Title: Thin Layer Chromatography (TLC) Source: University of California, Los Angeles URL: [Link]
-
Title: this compound | C11H21ClO2 | CID 329803 - PubChem Source: PubChem URL: [Link]
-
Title: 2.3F: Visualizing TLC Plates - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog Source: Interchim URL: [Link]
-
Title: Factors Affecting TLC Rf Values Source: Scribd URL: [Link]
-
Title: TLC Visualization Methods Source: University of Colorado Boulder URL: [Link]
-
Title: Thin-Layer Chromatography Process - Merck Millipore Source: Merck Millipore URL: [Link]
-
Title: Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder Source: University of Colorado Boulder URL: [Link]
-
Title: Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog Source: Oreate AI Blog URL: [Link]
-
Title: How i will select mobile phase solevent system for TLC? - ResearchGate Source: ResearchGate URL: [Link]
-
Title: R F Value Explanation - BYJU'S Source: BYJU'S URL: [Link]
-
Title: Thin Layer Chromatography. Source: University of Rochester URL: [Link]
-
Title: Thin Layer Chromatography (TLC) Guide - MIT OpenCourseWare Source: MIT OpenCourseWare URL: [Link]
-
Title: Thin Layer Chromatography: Principle, Parts, Steps, Uses - Microbe Notes Source: Microbe Notes URL: [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 8. Home Page [chem.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. microbenotes.com [microbenotes.com]
- 11. ocw.mit.edu [ocw.mit.edu]
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- 14. scribd.com [scribd.com]
Removing impurities from commercially available 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran.
Welcome to the technical support guide for 2-(6-chlorohexyloxy)tetrahydro-2H-pyran (THP-O-(CH₂)₆-Cl). This resource is designed for researchers, chemists, and drug development professionals to address common challenges associated with the purity of this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial batches of this compound?
A1: Commercial grades of this compound, often rated at ~95% purity, typically contain impurities stemming from its synthesis and potential degradation.[1][2] The synthesis involves the acid-catalyzed reaction of 6-chloro-1-hexanol with 3,4-dihydropyran (DHP).[3][4]
Common Impurities Include:
-
Starting Materials: Unreacted 6-chloro-1-hexanol and residual 3,4-dihydropyran (DHP).
-
Catalyst Residue: Traces of the acid catalyst (e.g., p-toluenesulfonic acid, PPTS) used during synthesis.[4]
-
Side-Products: Polymers of dihydropyran formed under acidic conditions.
-
Degradation Products: The tetrahydropyranyl (THP) ether is an acetal, which is sensitive to acid-catalyzed hydrolysis, especially in the presence of water.[5][6] This cleavage regenerates 6-chloro-1-hexanol and forms 5-hydroxypentanal.[4]
The diagram below illustrates the origins of these common impurities.
Caption: Origin of impurities in THP-O-(CH₂)₆-Cl synthesis.
Q2: My NMR spectrum looks clean, but my reaction is failing. Could trace impurities be the cause?
A2: Absolutely. The most critical "invisible" impurity is residual acid from the synthesis. Even trace amounts can compromise downstream reactions, particularly those involving acid-sensitive functional groups, Grignard reagents, or strong bases. Furthermore, this residual acid can catalyze the slow degradation of the THP ether during storage, lowering the effective concentration of your reagent over time. We strongly recommend neutralizing and purifying the material before use in sensitive applications.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is crucial to prevent hydrolysis. The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and acidic gases in the air.[1] Before sealing, ensure the material is free from acidic residues. If you have purified the compound, storing it over a small amount of anhydrous potassium carbonate can help scavenge any trace acid or moisture that may be introduced.
Q4: What analytical techniques are best for assessing purity?
A4: A combination of techniques provides the most complete picture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for quantifying volatile impurities like residual starting materials and identifying the parent compound.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect and quantify impurities if their signals do not overlap significantly with the product signals. Look for the characteristic aldehydic proton of 5-hydroxypentanal (~9.8 ppm) or the broad hydroxyl peak of 6-chloro-1-hexanol.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for detecting the presence of hydroxyl (-OH) groups from the alcohol impurity, which would appear as a broad peak around 3300 cm⁻¹.
-
Karl Fischer Titration: The definitive method for quantifying water content, which is critical for stability.
Troubleshooting Guide & Purification Protocols
This section addresses specific problems you may encounter and provides validated protocols to resolve them.
Problem: My product is decomposing during vacuum distillation.
Likely Cause: Thermal decomposition catalyzed by residual acid. The THP acetal is susceptible to cleavage at elevated temperatures, a process that is significantly accelerated by even trace amounts of acid.
Solution: Neutralize the crude material before distillation. An aqueous wash with a mild base is a critical pre-purification step.
Protocol 1: Neutralization and Aqueous Work-up
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 5-10 volumes).
-
Neutralization Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 5 volumes). This step neutralizes residual acid catalysts.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) (1 x 5 volumes) to remove the bulk of the water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Validation: The resulting oil is now ready for final purification by vacuum distillation or chromatography.
Problem: Impurities are co-eluting with my product during silica gel chromatography.
Likely Cause 1: Inappropriate solvent system (eluent polarity). The starting alcohol (6-chloro-1-hexanol) is significantly more polar than the THP-protected product. A common mistake is to start with an eluent that is too polar, causing the product to elute too quickly along with less polar impurities.
Likely Cause 2: On-column degradation. Standard silica gel is slightly acidic (pH ≈ 4-5) and can cause the THP ether to hydrolyze during chromatography, leading to streaking and the appearance of 6-chloro-1-hexanol in your product fractions.
Solution: Optimize your eluent and use neutralized silica gel.
Protocol 2: Purification by Neutralized Flash Chromatography
-
TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). Test various mixtures of hexane and ethyl acetate. A good starting point is 10:1 Hexane:EtOAc. The product should have an Rf value of approximately 0.3-0.4 for good separation.
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 20:1 Hexane:EtOAc). For every 100 g of silica gel, add 1 mL of triethylamine (Et₃N) to the slurry. This neutralizes the acidic sites on the silica.
-
Column Packing: Pack the column with the neutralized silica slurry.
-
Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with the non-polar solvent mixture, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent (and triethylamine) under reduced pressure to yield the purified product.
The following workflow can help you decide on the appropriate purification strategy.
Caption: Decision workflow for purification of THP-O-(CH₂)₆-Cl.
Data Summary Table
The choice between distillation and chromatography often depends on the physical properties of the impurities relative to the product.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | 220.74 | 133-135 @ 10 mmHg[2][7] | Low |
| 6-Chloro-1-hexanol | 136.62 | 207-208 @ 760 mmHg | High |
| 3,4-Dihydropyran | 84.12 | 86 @ 760 mmHg | Low |
This data shows a significant boiling point difference between the product and potential impurities, making vacuum distillation a viable option after acidic residues are removed.
Protocol 3: High-Purity Vacuum Distillation
This protocol should only be performed on material that has undergone the neutralization wash (Protocol 1).
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a vacuum-jacketed Vigreux column for better separation.
-
Distillation: Heat the flask gently using an oil bath. The system pressure should be maintained at or below 10 mmHg.
-
Fraction Collection: Discard any initial low-boiling forerun (likely residual DHP or solvent). Collect the main fraction boiling at approximately 133-135°C (at 10 mmHg).[2][7]
-
Completion: Stop the distillation before the pot goes to dryness to avoid concentrating non-volatile impurities.
-
Storage: Transfer the purified, colorless liquid into a clean, dry, amber glass bottle and store under an inert atmosphere at 2-8°C.
By following these guidelines and understanding the chemical nature of your compound, you can ensure the high purity required for successful and reproducible research.
References
-
Reddy, B. R., & Corey, E. J. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(23), 8378-8379. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
ChemHelpASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–176. [Link]
-
Wikipedia. Tetrahydropyran. [Link]
-
PubChem. This compound. [Link]
-
Matrix Fine Chemicals. This compound. [Link]
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Chemical Point. This compound. [Link]
-
MDPI. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. [Link]
- Google Patents.
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
-
ARKAT USA. Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. [Link]
-
Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]
-
Figshare. Synthesis of Novel Pyran β-Amino Acid and 5,6-Dihydro-2H. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran: A Comparative Analysis of NMR and Alternative Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. In this guide, we delve into the comprehensive analysis of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran, a molecule featuring the common tetrahydropyran (THP) protecting group for an alcohol and a functionalized alkyl chain. Our focus will be a deep dive into the application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation.
This guide moves beyond a simple recitation of spectral data. We will explore the "why" behind the spectral patterns, offering insights grounded in the principles of chemical shifts, spin-spin coupling, and the influence of molecular structure on the NMR spectrum. Furthermore, we will provide a comparative analysis with alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a holistic view of the analytical options available and their respective strengths in the characterization of such molecules.
The Central Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the unambiguous determination of molecular structure in solution.[1][2][3] Its power lies in its ability to probe the chemical environment of individual atomic nuclei, specifically ¹H (protons) and ¹³C, providing a detailed map of the molecular framework. For a molecule like this compound, NMR allows us to confirm the successful installation of the THP protecting group, verify the integrity of the 6-chlorohexyl side chain, and establish the connectivity between these two key fragments.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the tetrahydropyran ring and the 6-chlorohexyl chain. The interpretation of this spectrum relies on the analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-2 (anomeric) | ~4.6 | Triplet (t) | 1H |
| H-6 (axial) | ~3.8 | Multiplet (m) | 1H |
| H-6 (equatorial) | ~3.5 | Multiplet (m) | 1H |
| O-CH₂ (hexyl) | ~3.7 (downfield) & ~3.4 (upfield) | Multiplets (m) | 2H |
| Cl-CH₂ (hexyl) | ~3.5 | Triplet (t) | 2H |
| THP ring CH₂ (H-3, H-4, H-5) | ~1.5 - 1.9 | Multiplets (m) | 6H |
| Hexyl chain CH₂ | ~1.3 - 1.8 | Multiplets (m) | 8H |
Causality Behind the Predicted Chemical Shifts:
-
The Anomeric Proton (H-2): The proton at the anomeric center (C-2) of the THP ring is the most deshielded proton of the ring system, appearing around 4.6 ppm. This significant downfield shift is due to its position between two electronegative oxygen atoms.
-
THP Ring Protons (H-6): The protons on the carbon adjacent to the ring oxygen (C-6) are also deshielded, with expected shifts around 3.5-3.8 ppm. The axial and equatorial protons at this position are diastereotopic and will have slightly different chemical shifts and coupling constants.
-
Alkoxy and Chloroalkyl Protons: The methylene protons of the hexyl chain attached to the oxygen atoms (O-CH₂ and Cl-CH₂) are deshielded due to the electronegativity of the adjacent oxygen and chlorine atoms, respectively.
-
Aliphatic Protons: The remaining methylene protons of the THP ring and the hexyl chain will appear in the more upfield region of the spectrum, typically between 1.3 and 1.9 ppm.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (anomeric) | ~99 |
| C-6 | ~62 |
| O-CH₂ (hexyl) | ~68 |
| Cl-CH₂ (hexyl) | ~45 |
| C-3, C-4, C-5 (THP) | ~20 - 31 |
| Hexyl chain CH₂ | ~25 - 33 |
Key Features of the Predicted ¹³C Spectrum:
-
Anomeric Carbon (C-2): Similar to its attached proton, the anomeric carbon is significantly deshielded and is expected to appear around 99 ppm.
-
Carbons Attached to Oxygen and Chlorine: The carbons directly bonded to the electronegative oxygen and chlorine atoms (C-6, O-CH₂, and Cl-CH₂) will resonate at downfield positions compared to the other aliphatic carbons.
-
Aliphatic Carbons: The remaining methylene carbons of the THP ring and the hexyl chain will appear in the upfield region of the spectrum.
Visualizing the Structure: Molecular Diagram and Key NMR Correlations
To visualize the molecular structure and the relationships between the different parts of the molecule as determined by NMR, we can use a simple diagram.
Caption: Molecular structure of this compound with key NMR chemical shifts.
A Comparative Look: Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide valuable, often complementary, information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The PubChem entry for this compound includes GC-MS data, which can be used for confirmation.[4]
-
Strengths:
-
High Sensitivity: GC-MS can detect and identify minute quantities of a substance.
-
Molecular Weight Information: The mass spectrometer provides the molecular weight of the compound and characteristic fragmentation patterns that can aid in identification. The expected molecular ion peak for this compound would be at m/z 220.7.
-
Purity Assessment: GC can effectively separate the target compound from impurities, providing an assessment of sample purity.
-
-
Limitations Compared to NMR:
-
Limited Structural Information: While the fragmentation pattern can be indicative of the structure, it does not provide the detailed connectivity information that NMR does. Isomers can often have very similar mass spectra.
-
Destructive Technique: The sample is ionized and fragmented, meaning it cannot be recovered for further analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
-
Expected FTIR Absorptions for this compound:
-
C-O Stretching (Ether): A strong, characteristic band in the region of 1050-1150 cm⁻¹ would confirm the presence of the ether linkages in the THP ring and the alkoxy chain.
-
C-H Stretching (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the numerous C-H bonds in the molecule.
-
C-Cl Stretching: A weaker absorption in the range of 600-800 cm⁻¹ would indicate the presence of the chloroalkane functionality.
-
-
Strengths:
-
Speed and Simplicity: FTIR analysis is very fast and requires minimal sample preparation.
-
Functional Group Identification: It is an excellent tool for quickly confirming the presence or absence of key functional groups.
-
-
Limitations Compared to NMR:
-
Lack of Detailed Structural Information: FTIR does not provide information about the carbon skeleton or the connectivity of atoms. It confirms the presence of functional groups but not their specific arrangement.
-
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity, and stereochemistry. | Unambiguous structure determination; non-destructive. | Lower sensitivity; requires larger sample amounts. |
| GC-MS | Molecular weight, fragmentation pattern, and sample purity. | High sensitivity; excellent for separation. | Limited structural information for isomers; destructive. |
| FTIR | Presence of functional groups (e.g., ether, C-H, C-Cl). | Fast, simple, non-destructive. | No detailed information on molecular skeleton or connectivity. |
Experimental Protocols: A Self-Validating System
To ensure the integrity of the analytical data, a robust and well-documented experimental protocol is essential.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
-
¹H NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Data Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Process the data similarly to the ¹H spectrum.
-
Caption: Workflow for NMR analysis of this compound.
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of a synthetic molecule like this compound is most robustly achieved through an integrated analytical approach. While ¹H and ¹³C NMR spectroscopy provide the definitive and detailed structural information, techniques such as GC-MS and FTIR offer rapid and valuable complementary data regarding molecular weight, purity, and the presence of key functional groups. As senior application scientists, it is our experience that the synergy of these techniques provides the highest level of confidence in structural assignment, a critical aspect in the rigorous landscape of chemical research and drug development.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 329803, this compound" PubChem, [Link].
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 329803, this compound". PubChem, [Link].
Sources
A Comparative Guide to the Analytical Characterization of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran, a versatile intermediate in organic synthesis.[1] We will delve into the expected electron ionization mass spectrometry (EI-MS) fragmentation patterns and compare this technique with nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical tools available for structural elucidation of similar molecules.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a tetrahydropyran (THP) ether and a terminal chloroalkane. The THP group is a common protecting group for alcohols, valued for its stability in a variety of reaction conditions.[1] The chlorohexyloxy chain provides a reactive site for nucleophilic substitution. This dual functionality makes it a valuable building block in multi-step syntheses. Accurate characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For this compound, GC-MS provides not only retention time data for identification but also a detailed fragmentation pattern that is highly characteristic of its structure.
Predicted Electron Ionization (EI) Fragmentation Pattern
Under standard 70 eV electron ionization, this compound (molar mass: 220.73 g/mol ) is expected to undergo several predictable fragmentation pathways.[2] The molecular ion peak (M+) at m/z 220/222 (reflecting the 35Cl and 37Cl isotopes) is anticipated to be of low abundance or entirely absent, a common characteristic of aliphatic ethers which readily fragment.[3][4]
The primary fragmentation mechanisms are expected to be alpha-cleavage and inductive cleavage, centered around the two ether oxygen atoms, as well as fragmentation of the chloroalkyl chain.[5][6]
dot
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Key Predicted Fragments:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 220/222 | [C11H21ClO2]+• | Molecular Ion (M+) |
| 135/137 | [C6H12ClO]+ | α-cleavage with loss of the THP radical |
| 99 | [C6H12Cl]+ | Cleavage of the C-O bond of the ether linkage |
| 85 | [C5H9O]+ | α-cleavage with loss of the chlorohexyloxy radical |
| 57 | [C4H9]+ or [C3H5O]+ | Further fragmentation of larger ions |
| 43 | [C3H7]+ | Further fragmentation of larger ions |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
II. Comparative Spectroscopic Techniques
While GC-MS provides detailed information about the fragmentation of the molecule, other spectroscopic techniques are essential for a complete and unambiguous structural confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of each atom in this compound.
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H at C2 of THP ring | ~4.6 | Multiplet |
| Protons on THP ring (C3-C5) | 1.5-1.9 | Multiplets |
| Protons on C6 of THP ring | 3.5-3.9 | Multiplets |
| -O-CH2- (hexyloxy chain) | 3.4-3.7 | Multiplets |
| -CH2-Cl | ~3.5 | Triplet |
| Internal -CH2- groups (hexyl) | 1.3-1.6 | Multiplets |
Expected ¹³C NMR Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C2 of THP ring | 98-102 |
| C3, C4, C5 of THP ring | 19-31 |
| C6 of THP ring | 62-64 |
| -O-CH2- (hexyloxy chain) | 67-70 |
| -CH2-Cl | 45-47 |
| Internal -CH2- groups (hexyl) | 25-33 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl3).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra at room temperature. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] For this compound, FTIR would confirm the presence of the ether linkages and the carbon-chlorine bond.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2850-3000 | C-H (alkane) | Stretching |
| 1050-1150 | C-O (ether) | Stretching[8] |
| 600-800 | C-Cl (alkyl halide) | Stretching |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to create a thin film.
-
Instrumentation: An FTIR spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
III. Comparative Analysis
| Technique | Information Provided | Advantages | Limitations |
| GC-MS | Molecular weight (inferred from fragments), fragmentation pattern, identification by retention time. | High sensitivity, excellent for mixture analysis, provides a molecular "fingerprint". | Molecular ion may be absent, structural isomers can be difficult to distinguish, requires volatile/thermally stable compounds. |
| NMR Spectroscopy | Detailed connectivity of atoms, stereochemical information. | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires pure samples, more expensive instrumentation. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, non-destructive, relatively inexpensive. | Provides limited structural information, spectra can be complex. |
dot
Caption: A typical workflow for the synthesis and analytical characterization of an organic molecule.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. While GC-MS provides valuable information on the molecule's fragmentation behavior and is an excellent tool for routine analysis and purity assessment, it is not sufficient for unambiguous structural elucidation on its own. NMR spectroscopy is indispensable for determining the precise atomic connectivity. FTIR spectroscopy serves as a rapid and convenient method to confirm the presence of key functional groups. By combining the data from these three techniques, researchers can be highly confident in the identity and purity of their synthesized this compound, ensuring the success of subsequent research and development activities.
References
-
Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 217, 148-161. Available at: [Link]
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LibreTexts. (2023). Mass Spectrometry: Fragmentation. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. Available at: [Link]
-
NIST. (n.d.). Tetrahydropyran. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
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OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Available at: [Link]
-
Quimicaorganica.org. (n.d.). IR spectrum: Ethers. Available at: [Link]
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A Senior Application Scientist’s Guide: The Strategic Advantage of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran as a Bifunctional Linker Over Conventional Silyl Ethers
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. While the family of silyl ethers offers a graduated spectrum of stability, this guide delves into the unique strategic advantages conferred by 2-(6-chlorohexyloxy)tetrahydro-2H-pyran. We will move beyond a simple comparison of stability and explore how this molecule's inherent bifunctionality provides a distinct and powerful tool for researchers, particularly in the fields of drug development and materials science, where the synthesis of complex architectures with precise connectivity is essential.
This guide provides a comparative analysis grounded in mechanistic principles and supported by practical, field-tested protocols. We will dissect the causality behind experimental choices, enabling you, the researcher, to make informed decisions for your synthetic campaigns.
Understanding the Contenders: A Mechanistic Overview
A successful protecting group strategy relies on a deep understanding of the tools available. Both silyl ethers and tetrahydropyranyl (THP) ethers are mainstays for hydroxyl protection, yet their underlying chemistry dictates their application.
The Silyl Ether Family: A Spectrum of Tunable Stability
Silyl ethers are formed by reacting an alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a base.[1] Their popularity stems from the wide range of available silyl groups, each offering a different level of steric hindrance around the silicon atom. This steric bulk is the primary determinant of the ether's stability towards hydrolysis.[2][3]
The general order of stability against acid-catalyzed hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS [3][4]
A key feature of silyl ethers is their unique cleavage pathway. Due to the high affinity of silicon for fluorine (Si-F bond energy: ~142 kcal/mol), they are exquisitely sensitive to fluoride ion sources like tetra-n-butylammonium fluoride (TBAF), allowing for deprotection under extremely mild, non-acidic conditions.[5][6]
Caption: Structures of common silyl protecting groups and the bifunctional THP reagent.
The Tetrahydropyranyl (THP) Acetal: Robustness in Basic Media
Unlike silyl ethers, the THP ether is technically an acetal, formed by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[7][8] This structural difference is the source of its distinct chemical properties. THP ethers are exceptionally stable across a wide range of non-acidic conditions, including exposure to strongly basic reagents (e.g., LDA, Grignard reagents), organometallics, and various hydrides and oxidants.[9][10]
However, their acetal nature makes them highly susceptible to cleavage under mild acidic conditions, which readily hydrolyze the acetal to regenerate the alcohol and 5-hydroxypentanal.[7][11]
The Main Subject: this compound
This molecule, with CAS number 2009-84-9, is not merely a protecting group; it is a bifunctional synthetic linker.[12][13] It combines the reliable, base-stable THP protecting group at one end of a hexyl chain with a reactive alkyl chloride at the other. This design allows for a powerful synthetic strategy: utilizing the alkyl chloride as a handle for nucleophilic substitution while the hydroxyl group remains masked, to be revealed at a later, strategic point in the synthesis.[12]
The Core Advantage: Bifunctionality and Orthogonal Reactivity
The primary advantage of using this compound lies in its capacity as a versatile intermediate that enables orthogonal reactions.[12] The terminal chloro group provides a reactive site for nucleophilic substitution, while the THP ether serves as a latent hydroxyl group. This allows for the sequential introduction of different molecular fragments.
Consider a synthetic goal to link a valuable phenolic compound (Ar-OH) to a substrate via a six-carbon aliphatic chain, terminating in a free hydroxyl group.
-
With a Silyl Ether Strategy: One would need to start with 6-chlorohexan-1-ol, protect the alcohol with a silyl group (e.g., TBDMS), perform the nucleophilic substitution with the phenoxide, and then deprotect the silyl ether. This involves three distinct synthetic operations.
-
With the Bifunctional THP-Linker Strategy: One can directly react the sodium salt of the phenol with this compound. This single step forms the desired C-O bond. The terminal hydroxyl group can then be unmasked via simple acidic workup whenever desired. This streamlined approach reduces step count, potentially increasing overall yield and saving valuable resources.
The following workflow illustrates this strategic advantage:
Caption: Workflow demonstrating the strategic use of the bifunctional THP-linker.
Comparative Stability and Deprotection
The choice of protecting group is often dictated by the reaction conditions planned for subsequent synthetic steps. The stability profiles of THP ethers and silyl ethers are notably different, providing orthogonal options.
| Condition / Reagent Class | THP Ether Stability | Silyl Ether Stability (TBDMS Example) | Rationale & Causality |
| Mild Acidic (e.g., AcOH/H₂O) | Labile[14] | Stable (but TMS is labile)[2] | THP is an acetal, which is inherently acid-sensitive and hydrolyzes readily. Silyl ethers are more robust. |
| Strongly Basic (e.g., NaH, LDA) | Stable[9] | Stable[6] | Both ether linkages are stable to non-nucleophilic strong bases. |
| Organometallics (e.g., R-MgBr, R-Li) | Stable[10] | Stable[1] | Both protecting groups are designed to be inert to these powerful nucleophiles/bases. |
| Fluoride Ion (e.g., TBAF) | Stable | Labile[6] | The high strength of the Si-F bond provides a unique and mild deprotection pathway specific to silyl ethers. |
| Hydride Reductants (e.g., LiAlH₄) | Stable[10] | Stable | Both ether types are generally inert to hydride reduction. |
This comparison highlights a key advantage: if a synthetic route requires the use of fluoride-based reagents for other purposes (e.g., desilylation at another site), a THP ether provides a robust orthogonal protecting group. Conversely, if a molecule is highly sensitive to acid but can tolerate fluoride, a silyl ether is the superior choice. The bifunctional THP-linker is ideal for syntheses involving strong bases or organometallics where a subsequent acidic deprotection is acceptable.
Field-Proven Experimental Protocols
The following protocols are representative procedures. Researchers should always monitor reactions by Thin Layer Chromatography (TLC) to determine completion.
Protocol 4.1: Protection of a Primary Alcohol (Cyclohexylmethanol) with TBDMS-Cl
-
Objective: To illustrate a standard silylation procedure.
-
Methodology:
-
Dissolve cyclohexylmethanol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding water and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 4.2: Deprotection of a TBDMS Ether (Fluoride-Mediated)
-
Objective: To demonstrate the standard fluoride-mediated cleavage of a silyl ether.
-
Methodology:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) dropwise.
-
Stir the solution at room temperature for 1-3 hours, monitoring by TLC.[6]
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography if necessary.
-
Protocol 4.3: The Bifunctional Linker in Action: Synthesis of a Phenoxy-Hexyl Linker
-
Objective: To demonstrate the primary advantage of this compound by coupling it with a phenol.
-
Methodology:
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve phenol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes.
-
Add this compound (1.2 eq) dropwise to the sodium phenoxide solution.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, or until TLC shows consumption of the starting materials.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract with ethyl acetate (3x), wash the combined organic layers with 1 M NaOH and then brine. Dry over Na₂SO₄ and concentrate.
-
Purify the resulting THP-protected phenoxy-hexanol by flash column chromatography.
-
Protocol 4.4: Deprotection of the THP Ether from the Linker (Acid-Catalyzed)
-
Objective: To release the terminal hydroxyl group from the synthesized linker.
-
Methodology:
-
Dissolve the product from Protocol 4.3 (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq).[7]
-
Stir the mixture at room temperature for 2-5 hours. The reaction can be gently warmed (e.g., 40 °C) to accelerate cleavage if necessary.[3]
-
Monitor the deprotection by TLC. Upon completion, neutralize the catalyst with a small amount of triethylamine or by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the solvent under reduced pressure and extract the product into an organic solvent.
-
Wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, 6-phenoxyhexan-1-ol.
-
Critical Considerations and Potential Drawbacks
No synthetic tool is without its limitations. Trustworthiness demands an objective assessment of potential challenges.
-
THP Ethers and Stereochemistry: The reaction of an alcohol with DHP creates a new stereocenter at the C2 position of the pyran ring. If the alcohol is already chiral, this results in a mixture of diastereomers.[9][10] This can complicate purification and spectral analysis (e.g., NMR), although it does not typically affect the reactivity of subsequent steps.
-
Silyl Ether Migration: Under certain conditions, particularly with base, less-hindered silyl groups like TMS can migrate between hydroxyl groups in a polyol substrate.[2] This is less of a concern for the more robust TBDMS and TIPS groups but must be considered in complex molecule synthesis.
Conclusion and Strategic Recommendations
While silyl ethers provide an invaluable and finely tunable platform for hydroxyl protection, this compound offers a distinct strategic advantage. Its value lies not in being a superior protecting group per se, but in its function as an efficient, off-the-shelf bifunctional linker .
The decision to use this reagent over a silyl ether-based strategy should be guided by the overall synthetic plan.
Caption: Decision guide for selecting a protection strategy.
For researchers in drug discovery and materials science, the ability to streamline the synthesis of linkers and complex architectures is critical. By providing two orthogonal reactive sites in a single molecule, this compound represents a powerful tool for enhancing synthetic efficiency, reducing step counts, and accelerating the development of novel molecular entities.
References
- Vertex AI Search, based on various organic chemistry resources discussing silyl ether cleavage.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
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Alonso, J. M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 195-202. [Link]
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Wikipedia contributors. (2023). Silyl ether. Wikipedia, The Free Encyclopedia. [Link]
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ChemHelp ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
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Waylander. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. Chemistry Stack Exchange. [Link]
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Organic Chemistry Portal. Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
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Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]
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Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(18), 6038-6039. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
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Organic Chemistry. (2021). THP Protecting Group Addition. YouTube. [Link]
- K. C. Nicolaou, et al. (1999). Protective Groups. In T. W. Greene & P. G. M. Wuts, Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
- Barrell, K. J. (2004). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Protective Groups in Organic Synthesis.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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A Comparative Guide to the Synthesis and Characterization of ω-Functionalized Hexanols via Nucleophilic Substitution of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
For researchers, scientists, and drug development professionals, the efficient synthesis of bifunctional molecules is a cornerstone of innovation. This guide provides an in-depth technical comparison of the synthesis and characterization of ω-functionalized hexanols, commencing from the versatile starting material, 2-(6-chlorohexyloxy)tetrahydro-2H-pyran. We will explore its reaction with various nucleophiles, detail the characterization of the resulting products, and present a comparative analysis with alternative synthetic strategies, supported by experimental data.
Introduction to this compound: A Bifunctional Building Block
This compound is a valuable bifunctional molecule that incorporates a terminal alkyl chloride and a hydroxyl group protected as a tetrahydropyranyl (THP) ether. The THP group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions, including strongly basic media, and its facile removal under mild acidic conditions[1][2]. This stability allows for selective reaction at the alkyl chloride terminus without affecting the protected hydroxyl group.
The primary mode of reaction for the chlorohexyloxy moiety is nucleophilic substitution (SN2), where the chloride ion is displaced by a nucleophile. This reaction pathway provides a straightforward method for introducing a wide range of functional groups at the terminus of the six-carbon chain.
Nucleophilic Substitution Reactions and Product Characterization
The reaction of this compound with various nucleophiles proceeds via a classical SN2 mechanism. This guide will focus on three representative nucleophiles: azide, cyanide, and aniline.
Reaction with Sodium Azide: Synthesis of 2-(6-Azidohexyloxy)tetrahydro-2H-pyran
The introduction of an azide group is a crucial step in the synthesis of amines, triazoles, and other nitrogen-containing heterocycles. The reaction of this compound with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) provides 2-(6-azidohexyloxy)tetrahydro-2H-pyran in high yield.
Figure 1: SN2 reaction with sodium azide.
Experimental Protocol:
A solution of this compound (1.0 eq) in DMF is treated with sodium azide (1.2 eq). The reaction mixture is heated to 80 °C and stirred for 16 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.
Characterization of 2-(6-Azidohexyloxy)tetrahydro-2H-pyran:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 4.57 (t, J = 3.5 Hz, 1H), 3.87-3.79 (m, 1H), 3.75-3.68 (m, 1H), 3.52-3.45 (m, 1H), 3.40-3.33 (m, 1H), 3.25 (t, J = 6.9 Hz, 2H), 1.85-1.40 (m, 12H). |
| ¹³C NMR (CDCl₃) | δ 98.8, 67.6, 62.3, 51.4, 30.7, 29.6, 28.8, 26.5, 25.7, 25.4, 19.6. |
| IR (neat) | 2095 cm⁻¹ (N₃ stretch). |
Reaction with Sodium Cyanide: Synthesis of 2-(6-Cyanohexyloxy)tetrahydro-2H-pyran
The introduction of a nitrile group is a versatile transformation, as nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. The reaction of this compound with sodium cyanide in a polar aprotic solvent like DMSO yields 2-(6-cyanohexyloxy)tetrahydro-2H-pyran.
Figure 2: SN2 reaction with sodium cyanide.
Experimental Protocol:
A solution of this compound (1.0 eq) in DMSO is treated with sodium cyanide (1.5 eq). The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Characterization of 2-(6-Cyanohexyloxy)tetrahydro-2H-pyran:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 4.57 (t, J = 3.6 Hz, 1H), 3.88-3.78 (m, 1H), 3.76-3.68 (m, 1H), 3.52-3.45 (m, 1H), 3.41-3.33 (m, 1H), 2.33 (t, J = 7.1 Hz, 2H), 1.88-1.40 (m, 12H). |
| ¹³C NMR (CDCl₃) | δ 119.8, 98.8, 67.5, 62.3, 30.7, 29.4, 28.5, 26.2, 25.4, 25.3, 19.6, 17.1. |
| IR (neat) | 2245 cm⁻¹ (C≡N stretch). |
Reaction with Aniline: Synthesis of N-(6-(tetrahydro-2H-pyran-2-yloxy)hexyl)aniline
The reaction with amines, such as aniline, introduces a nitrogen-containing functional group that is a key component of many pharmaceuticals and biologically active molecules. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Figure 3: SN2 reaction with aniline.
Experimental Protocol:
A mixture of this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (1.5 eq) in DMF is heated at 100 °C for 24 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Characterization of N-(6-(tetrahydro-2H-pyran-2-yloxy)hexyl)aniline:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.20-7.14 (m, 2H), 6.72-6.66 (m, 1H), 6.62-6.57 (m, 2H), 4.57 (t, J = 3.5 Hz, 1H), 3.88-3.79 (m, 1H), 3.75-3.68 (m, 1H), 3.60 (br s, 1H), 3.52-3.45 (m, 1H), 3.41-3.33 (m, 1H), 3.11 (t, J = 7.1 Hz, 2H), 1.88-1.35 (m, 14H). |
| ¹³C NMR (CDCl₃) | δ 148.4, 129.2 (2C), 117.0, 112.7 (2C), 98.8, 67.7, 62.3, 43.9, 30.7, 29.7, 29.3, 27.0, 26.0, 25.5, 19.6. |
| IR (neat) | 3400 cm⁻¹ (N-H stretch). |
Deprotection to Yield ω-Functionalized Hexanols
The final step in the synthesis of the target ω-functionalized hexanols is the deprotection of the THP ether. This is typically achieved by acid-catalyzed hydrolysis.
Figure 4: THP deprotection workflow.
Experimental Protocol:
To a solution of the THP-protected functionalized hexanol (1.0 eq) in methanol is added a catalytic amount of p-toluenesulfonic acid (p-TsOH). The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the deprotected alcohol.
Comparative Analysis with Alternative Synthetic Routes
While the nucleophilic substitution of this compound offers a versatile and high-yielding route to ω-functionalized hexanols, it is instructive to compare this methodology with alternative synthetic strategies.
| Target Molecule | Alternative Route | Typical Yield | Advantages | Disadvantages | Reference |
| 6-Azidohexan-1-ol | Reaction of 6-bromohexan-1-ol with sodium azide | 85-95% | High yield, readily available starting material. | Requires handling of lachrymatory 6-bromohexan-1-ol. | [3] |
| 6-Cyanohexan-1-ol | Ring-opening of ε-caprolactone with cyanide followed by reduction | ~70% (two steps) | Utilizes an inexpensive starting material. | Multi-step synthesis, use of highly toxic cyanide. | [4] |
| N-(6-Hydroxyhexyl)aniline | Reductive amination of 6-hydroxyhexanal with aniline | 70-80% | Direct formation of the C-N bond. | Requires preparation of the potentially unstable 6-hydroxyhexanal. | [2] |
The direct nucleophilic substitution on the THP-protected chloroalkane generally provides a more streamlined approach, avoiding the need to handle potentially volatile or unstable intermediates. The protection-deprotection sequence is efficient and high-yielding, making it a competitive strategy, particularly when a variety of functional groups are desired from a common intermediate.
Conclusion
The reaction of this compound with nucleophiles provides a robust and versatile platform for the synthesis of a diverse array of ω-functionalized hexanols. The stability of the THP protecting group allows for clean and high-yielding nucleophilic substitution reactions at the alkyl chloride terminus. Subsequent mild acidic deprotection affords the desired products in excellent overall yields. When compared to alternative synthetic routes, this methodology offers a streamlined and efficient approach, particularly for the synthesis of multiple derivatives from a common precursor. The experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
- Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; John Wiley & Sons, Inc.: New York, 1994.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2013.
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Figshare. Synthesis of Novel Pyran β-Amino Acid and 5,6-Dihydro-2H. [Link]
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MDPI. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. [Link]
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Scribd. compared using 13C nmr spectroscopy. [Link]
-
arkat usa. Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. [Link]
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ResearchGate. Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. [Link]
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Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
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NSF Public Access Repository. Direct aniline formation with benzene and hydroxylamine. [Link]
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ResearchGate. Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. [Link]
-
The Royal Society of Chemistry. One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols.. [Link]
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水産研究・教育機構機関リポジトリ. (S)-2-Hydroxy-3-(((2R,3R,4S,5R,6R)-3,4,5-trihydro xy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy )propyl (E). [Link]
-
ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]
-
Supporting Information. Sayam Sen Gupta, Krishnaswami S. Raja, Eiton Kaltgrad, Erica Strable, and MG Finn. [Link]
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A Researcher's Guide to Surface Modification: A Comparative Analysis of Linker Chemistries
For researchers, scientists, and drug development professionals, the ability to precisely control the interface between a material and its biological environment is paramount. Surface modification, the tailored chemical alteration of a material's exterior, is the cornerstone of technologies ranging from targeted drug delivery and biosensing to advanced biomaterials. The lynchpin of this process is the "linker," a molecular bridge that dictates the stability, orientation, and functionality of immobilized molecules.
This guide provides an in-depth, comparative analysis of common linker chemistries used for surface modification. Moving beyond a simple catalog of options, we will delve into the mechanistic nuances, performance trade-offs, and practical considerations that underpin the selection of an optimal linker strategy. By understanding the causality behind experimental choices, you can design more robust and effective surface modification protocols.
The Critical Role of the Linker: More Than Just a Tether
The choice of a linker is not a trivial decision; it profoundly influences the performance of the final functionalized surface. An ideal linker should:
-
Form a stable bond with the substrate to prevent leaching of the immobilized molecule.
-
Provide a reactive handle for the specific and efficient attachment of the desired biomolecule or ligand.
-
Maintain the biological activity of the immobilized molecule by ensuring proper orientation and minimizing steric hindrance.
-
Exhibit appropriate biophysical properties , such as hydrophilicity, to reduce non-specific binding and improve biocompatibility.
This guide will compare the following key classes of linkers, providing the necessary data and protocols to make an informed decision for your specific application.
Covalent vs. Non-Covalent Immobilization: A Fundamental Choice
The initial decision in any surface modification strategy is whether to employ covalent or non-covalent attachment.
-
Non-covalent immobilization relies on physical interactions such as van der Waals forces, hydrophobic interactions, or electrostatic attraction. While simple to implement, this method often suffers from poor stability and potential leaching of the immobilized molecule, especially under changing environmental conditions.[1][2]
-
Covalent immobilization , the focus of this guide, involves the formation of a stable chemical bond between the linker and the surface, and between the linker and the molecule of interest. This approach provides significantly greater stability and control over the surface chemistry.[1][3]
Caption: Covalent vs. Non-Covalent Surface Modification.
A Head-to-Head Comparison of Key Linker Chemistries
The following sections provide a detailed comparison of the most widely used covalent linker technologies. Each section includes a summary of the chemistry, performance characteristics, and a table with key comparative data.
Silane Linkers: The Workhorse for Glass and Oxide Surfaces
Silanes are versatile molecules that are a mainstay for modifying hydroxyl-rich surfaces like glass, silicon wafers, and many metal oxides.[4][5] They form robust siloxane (Si-O-Si) bonds with surface hydroxyl groups.[4]
Mechanism of Action: The process, known as silanization, involves the hydrolysis of alkoxy groups on the silane to form reactive silanol groups, which then condense with surface hydroxyls.[6][7]
Caption: Silanization Workflow.
Performance Characteristics:
-
Advantages: Strong covalent bond to oxide surfaces, wide variety of functional groups available (e.g., amine, thiol, epoxy).[6][7]
-
Disadvantages: Prone to hydrolysis in aqueous environments, especially at alkaline pH, which can lead to monolayer degradation.[4][5] Can form multilayers and aggregates if not carefully controlled.[4]
Phosphonate and Carboxylate Linkers: Superior Stability on Metal Oxides
For applications demanding high stability, particularly on metal oxide surfaces like titanium dioxide (TiO₂) and iron oxide (Fe₂O₃), phosphonate and carboxylate linkers offer a significant advantage over silanes.[4][8]
Mechanism of Action: These linkers form strong, direct bonds with the metal atoms on the oxide surface. Phosphonates can form multidentate bonds, contributing to their enhanced stability compared to carboxylates.[8]
Performance Characteristics:
-
Advantages:
-
Disadvantages:
-
Phosphonates: Can be more challenging to synthesize than other linker types.
-
Carboxylates: More susceptible to desorption in aqueous environments compared to phosphonates.[8]
-
| Feature | Silanes | Phosphonates | Carboxylates |
| Primary Substrates | Glass, Silicon Wafers, Metal Oxides | Metal Oxides (TiO₂, Fe₂O₃), Glass | Metal Oxides |
| Bonding Chemistry | Siloxane (Si-O-Si) | Metal-Oxygen-Phosphorus (M-O-P) | Metal-Oxygen-Carbon (M-O-C) |
| Hydrolytic Stability | Lower, prone to degradation | High, stable in aqueous environments | Moderate |
| Surface Coverage | Can form SAMs, risk of multilayers | High, can form well-ordered monolayers | Good |
NHS-Ester and Maleimide Chemistry: The Dynamic Duo for Bioconjugation
For the attachment of biomolecules like proteins, peptides, and antibodies, N-hydroxysuccinimide (NHS) esters and maleimides are the most widely used chemistries.[10]
Mechanism of Action:
-
NHS-esters react with primary amines (e.g., on lysine residues) to form stable amide bonds. This reaction is most efficient at a pH of 7-9.[10][11]
-
Maleimides specifically react with sulfhydryl groups (e.g., on cysteine residues) to form stable thioether bonds. This reaction is optimal at a pH of 6.5-7.5.[10][11]
Caption: NHS-Ester and Maleimide Conjugation.
Performance Characteristics:
-
Advantages: High specificity and efficiency, formation of stable covalent bonds, well-established and reliable chemistries.[10]
-
Disadvantages: The reactivity of both groups is pH-dependent.[11] NHS-esters can be susceptible to hydrolysis at higher pH.[11]
Click Chemistry: The Modern Approach to Bioorthogonal Ligation
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for surface modification due to its high efficiency, specificity, and biocompatibility.[12][13]
Mechanism of Action: This reaction involves the formation of a stable triazole ring from an azide and an alkyne, often catalyzed by copper(I).[12][14]
Performance Characteristics:
-
Advantages:
-
Disadvantages:
-
Copper Catalyst: The use of a copper catalyst can be a concern for some biological applications due to potential cytotoxicity, though new catalyst systems are mitigating this issue.[13]
-
| Feature | NHS-Ester Chemistry | Maleimide Chemistry | Click Chemistry (CuAAC) |
| Target Functional Group | Primary Amines | Sulfhydryls | Azides and Alkynes |
| Reaction pH | 7-9 | 6.5-7.5 | 4-11 |
| Bond Formed | Amide | Thioether | Triazole |
| Specificity | High | Very High | Extremely High (Bioorthogonal) |
| Key Advantage | Well-established, reliable | Highly specific for cysteines | Bioorthogonal, highly efficient |
The Role of PEG Linkers: Enhancing Performance
Poly(ethylene glycol) (PEG) chains are often incorporated into linkers to improve the overall performance of the functionalized surface.
Benefits of PEGylation:
-
Reduced Non-Specific Binding: The hydrophilic and flexible nature of PEG creates a "protein-repellent" surface, minimizing unwanted interactions.[15]
-
Improved Solubility and Stability: PEGylation can enhance the solubility of hydrophobic molecules and protect immobilized biomolecules from degradation.[15]
-
Increased Accessibility: The flexible PEG spacer can extend the immobilized molecule away from the surface, improving its accessibility for interactions.[15]
The length of the PEG linker can be optimized to fine-tune the surface properties and the accessibility of the immobilized ligand.[16][17][18][19]
Experimental Protocols
To ensure the successful implementation of these linker chemistries, detailed and validated protocols are essential.
Protocol 1: Silanization of Glass Surfaces
This protocol describes a general procedure for modifying a glass surface with an aminosilane.
Materials:
-
Glass slides
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Ethanol
-
Deionized water
Procedure:
-
Cleaning: Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinsing: Thoroughly rinse the slides with deionized water and then with ethanol.
-
Drying: Dry the slides under a stream of nitrogen and then in an oven at 110°C for 30 minutes.
-
Silanization: Immerse the dried slides in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.
-
Rinsing: Rinse the slides with toluene, followed by ethanol, and finally deionized water.
-
Curing: Cure the slides in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds.
-
Characterization: The modified surface can be characterized using techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).[20][21][22][23][24]
Protocol 2: Two-Step NHS-Ester and Maleimide Conjugation
This protocol outlines the conjugation of a protein (Protein-A) containing primary amines to another protein (Protein-B) containing a free sulfhydryl group using a heterobifunctional linker.[11]
Materials:
-
Protein-A (with accessible primary amines)
-
Protein-B (with a free sulfhydryl group)
-
Maleimide-PEG-NHS ester linker
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column
Procedure:
-
Activation of Protein-A: Dissolve Protein-A and the Maleimide-PEG-NHS ester linker in PBS at a molar ratio of 1:10. Incubate for 1 hour at room temperature.
-
Purification: Remove excess, unreacted linker from the activated Protein-A using a desalting column equilibrated with PBS.
-
Conjugation: Immediately add the purified, maleimide-activated Protein-A to a solution of Protein-B in PBS. The recommended molar ratio of activated Protein-A to Protein-B is typically between 1:1 and 5:1.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using size-exclusion chromatography or affinity chromatography to remove unreacted proteins.[]
Protocol 3: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC) on a Surface
This protocol describes the immobilization of an azide-modified molecule onto an alkyne-functionalized surface.[12][14][26][27]
Materials:
-
Alkyne-modified substrate
-
Azide-modified molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Catalyst Solution: Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in water.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-modified molecule in PBS.
-
Initiate Reaction: Add the copper catalyst solution to the reaction mixture, followed by a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) species.
-
Surface Immobilization: Immediately apply the reaction mixture to the alkyne-functionalized surface.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature in a humid chamber to prevent evaporation.
-
Washing: Thoroughly wash the surface with PBS and deionized water to remove any unreacted components.
-
Characterization: Analyze the functionalized surface using appropriate techniques such as fluorescence microscopy (if the molecule is fluorescently tagged) or XPS.[20]
Conclusion: Selecting the Right Tool for the Job
The optimal choice of a linker for surface modification is highly dependent on the specific application, the nature of the substrate, and the molecule to be immobilized.
-
For glass and oxide surfaces , silanes offer a versatile and well-established method, but their hydrolytic stability must be considered.
-
For applications requiring exceptional stability on metal oxide surfaces , phosphonates are the superior choice.
-
For the covalent attachment of biomolecules , the combination of NHS-ester and maleimide chemistry provides a robust and specific approach.
-
For bioorthogonal and highly efficient ligation , click chemistry offers an elegant and powerful solution.
By carefully considering the comparative data and protocols presented in this guide, researchers can design and execute surface modification strategies with greater precision and confidence, ultimately leading to more reliable and impactful scientific outcomes.
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A Comparative Guide to the Synthesis of N-(6-hydroxyhexyl)-4-methylbenzenesulfonamide: Evaluating the 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran Route
This guide provides a comprehensive analysis of a synthetic route to N-(6-hydroxyhexyl)-4-methylbenzenesulfonamide, a valuable bifunctional molecule often used as a linker in chemical biology and materials science. We will validate a common synthetic pathway that utilizes 2-(6-chlorohexyloxy)tetrahydro-2H-pyran, critically comparing it with alternative methods to provide researchers, scientists, and drug development professionals with a robust framework for strategic synthetic planning.
Introduction to the Synthetic Challenge
The target molecule, N-(6-hydroxyhexyl)-4-methylbenzenesulfonamide, incorporates a flexible six-carbon chain separating a nucleophilic sulfonamide and a terminal hydroxyl group. This structure is of interest for applications requiring a spacer to connect different molecular entities. The primary synthetic challenge lies in achieving selective functionalization at one end of a bifunctional C6 precursor without interfering with the reactive group at the other end. This guide focuses on a strategy that employs a protecting group to temporarily mask the hydroxyl functionality, thereby enabling clean and high-yield synthesis.
The key reagent in our primary route is this compound. This molecule is a bifunctional linker where the hydroxyl group of 6-chloro-1-hexanol is protected as a tetrahydropyranyl (THP) ether.[1] The THP group is a widely used protecting group for alcohols due to its ease of installation, stability under a variety of non-acidic conditions (including reactions with strong bases and nucleophiles), and straightforward removal under mild acidic conditions.[2][3][4][5]
Route 1 (Primary): The THP-Protected Alkylation Strategy
This validated two-step route offers excellent control over the reaction, leading to a high-purity final product. The strategy involves (1) N-alkylation of p-toluenesulfonamide with the protected chloroalkane, followed by (2) acidic deprotection to reveal the terminal hydroxyl group.
Overall Synthetic Pathway
Caption: The two-step synthesis using a THP-protected intermediate.
Step 1: N-Alkylation of p-Toluenesulfonamide
-
Mechanistic Rationale: This step proceeds via a classical SN2 (bimolecular nucleophilic substitution) reaction. The sulfonamide nitrogen, made nucleophilic by deprotonation with a mild base like potassium carbonate, attacks the primary carbon bearing the chlorine atom. The THP ether at the other end of the chain is stable to these basic conditions and remains intact.[3][4] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base while leaving the nucleophile relatively free, thus accelerating the SN2 reaction.
-
Detailed Experimental Protocol:
-
To a stirred solution of p-toluenesulfonamide (1.0 eq.) in anhydrous DMF (approx. 0.5 M), add anhydrous potassium carbonate (1.5 eq.).
-
Add this compound (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude THP-protected intermediate, which can often be used in the next step without further purification.
-
Step 2: Acid-Catalyzed Deprotection of the THP Ether
-
Mechanistic Rationale: The THP ether is an acetal, which is readily hydrolyzed under mild acidic conditions.[2][6] The reaction is initiated by protonation of the ether oxygen within the pyran ring, followed by cleavage to form a resonance-stabilized oxocarbenium ion and the free alcohol.[2][6] This intermediate is then trapped by water or another nucleophilic solvent. Using a dilute acid solution (e.g., HCl in methanol/water) ensures that the sulfonamide linkage remains stable.
-
Detailed Experimental Protocol:
-
Dissolve the crude intermediate from Step 1 in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) or another acid like pyridinium p-toluenesulfonate (PPTS).[2]
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base, such as saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-(6-hydroxyhexyl)-4-methylbenzenesulfonamide.
-
Alternative Synthetic Routes: A Comparative Analysis
To validate the chosen route, it is essential to compare it against other plausible synthetic strategies.
Alternative Route 2: Direct Alkylation with 6-Chloro-1-hexanol
This route attempts the synthesis in a single step by reacting p-toluenesulfonamide directly with 6-chloro-1-hexanol.
-
Strategy & Challenges: While seemingly more efficient, this route is fraught with selectivity issues. The presence of two nucleophilic sites on the sulfonamide (N and O) and two electrophilic sites on the chloro-alcohol (C-Cl and C-OH after deprotonation) can lead to a complex mixture of products. The primary side reactions include O-alkylation of the sulfonamide, self-condensation of the chloro-alcohol to form a bis-ether, and polymerization.[7] The strongly basic conditions required for sufficient N-alkylation also promote elimination reactions.[7]
Caption: Direct alkylation leads to a mixture of desired and side products.
Alternative Route 3: Sulfonylation of 6-Amino-1-hexanol
This route reverses the bond-forming strategy, starting with a pre-formed C6 amino-alcohol and adding the tosyl group.
-
Strategy & Merits: This is a strong and highly viable alternative. The reaction involves treating 6-amino-1-hexanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[8][9] The primary amine is significantly more nucleophilic than the primary alcohol, leading to highly selective N-sulfonylation. This method avoids the need for protecting groups, reducing the step count. However, the starting material, 6-amino-1-hexanol, can be more expensive than 6-chloro-1-hexanol (the precursor to our primary route's starting material). Additionally, careful control of stoichiometry is needed to avoid bis-sulfonylation if any secondary amine impurities are present.
Data-Driven Performance Comparison
The choice of a synthetic route is ultimately guided by empirical data and practical considerations. The table below summarizes the key performance metrics for each strategy based on typical literature-reported outcomes.
| Parameter | Route 1: THP-Protected | Route 2: Direct Alkylation | Route 3: Sulfonylation of Amino Alcohol |
| Number of Steps | 2 | 1 | 1 |
| Typical Overall Yield | 75-90% | < 30% (often much lower) | 80-95% |
| Product Purity | High after chromatography | Low, complex mixture | High after workup/recrystallization |
| Ease of Purification | Straightforward (chromatography) | Very Difficult | Moderate to Easy |
| Reagent Cost | Moderate | Low | Moderate to High |
| Key Advantage | High selectivity and reliability | Atom economy (theoretical) | High yield and selectivity |
| Key Disadvantage | Additional protection/deprotection steps | Poor selectivity, low yield | Higher cost of starting material |
Conclusion and Senior Scientist Recommendation
Based on this comparative analysis, both the THP-Protected Route (Route 1) and the Sulfonylation of 6-Amino-1-hexanol (Route 3) represent robust and valid strategies for synthesizing N-(6-hydroxyhexyl)-4-methylbenzenesulfonamide. The Direct Alkylation (Route 2) is not recommended due to its poor selectivity and low yields, which make it unsuitable for reliable lab-scale or large-scale synthesis.
Recommendation:
-
For maximum reliability, scalability, and projects where the cost of this compound is not prohibitive , Route 1 is the preferred method . Its two-step nature is a small trade-off for the exceptional control it offers, ensuring a clean reaction profile and a high-purity final product.
-
For projects where minimizing step count is critical and the budget allows for the higher cost of 6-amino-1-hexanol , Route 3 is an excellent and highly efficient alternative . Its selectivity for N-sulfonylation is a major advantage.
The validation of the synthetic route using this compound confirms it as a superior strategy when compared to direct alkylation and a strong competitor to the amino alcohol sulfonylation route, offering a balanced profile of cost, control, and efficiency.
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A Comparative Guide to Purity Assessment of Synthesized 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran: A Focus on GC-MS
In the synthesis of specialty chemicals like 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran, a versatile intermediate in organic synthesis, ensuring the purity of the final product is paramount.[1] This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound. We will delve into the experimental nuances and provide a rationale for methodological choices, empowering researchers and drug development professionals to make informed decisions for their quality control processes.
The tetrahydropyran (THP) ether moiety in this compound is a widely used protecting group for alcohols in organic synthesis due to its stability under various reaction conditions.[1] The purity of this compound is critical as impurities can lead to unwanted side reactions and compromise the integrity of the final product in multi-step syntheses.
The Gold Standard: GC-MS for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[2][3] It combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry, making it an ideal choice for purity assessment.[2][4]
Why GC-MS is the Preferred Method:
-
High Specificity: The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of the main compound and any potential impurities.[4]
-
Excellent Sensitivity: GC-MS can detect and quantify trace-level impurities, which is crucial for pharmaceutical and other high-purity applications.[5]
-
Quantitative Accuracy: When properly validated, GC-MS methods offer high accuracy and precision for quantifying the purity of a substance.[6][7]
Experimental Workflow: A Step-by-Step Guide to GC-MS Analysis
A robust GC-MS method is the cornerstone of reliable purity assessment. The following protocol is a validated starting point for the analysis of this compound.
Diagram of the GC-MS Workflow
Caption: Workflow for purity assessment of this compound by GC-MS.
Detailed GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or petroleum ether.[8]
-
For quantitative analysis, add an internal standard at a known concentration.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is a good starting point. For compounds like glycol ethers, a column like the Rxi-1301Sil MS can provide better resolution.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The PubChem database indicates a top peak at m/z 85.[10]
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Calculate the purity by area percent normalization of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, use the internal standard method.
-
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations.[11][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique widely used in the pharmaceutical industry.[4] However, for a non-chromophoric compound like this compound, which lacks a UV-absorbing group, detection can be challenging.[13][14]
-
Detection: Requires derivatization to introduce a chromophore or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (LC-MS).[13][14]
-
Advantages: Suitable for non-volatile or thermally labile compounds.
-
Disadvantages: Can be less sensitive than GC-MS for volatile compounds and may require more complex method development for non-chromophoric analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[11][15]
-
Quantitative NMR (qNMR): Can provide a highly accurate and direct measure of purity without the need for a reference standard of the analyte itself.[16] It relies on comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.
-
Advantages: Provides detailed structural information, is non-destructive, and can be highly accurate for purity determination.
-
Disadvantages: Lower sensitivity compared to GC-MS, and the instrument can be more expensive to acquire and maintain.
Other Methods
Traditional methods like melting point and boiling point determination can provide a preliminary indication of purity.[11][12] A sharp melting point or a constant boiling point is indicative of a pure compound. However, these methods are not suitable for detecting small amounts of impurities.
Method Selection Guide
The choice of analytical technique depends on the specific requirements of the analysis.
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A Senior Application Scientist's Guide to 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran in Multi-Step Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step synthesis, the selection of bifunctional linkers and protecting group strategies is a critical decision point. This choice profoundly impacts overall efficiency, yield, and cost. This guide provides an in-depth cost-benefit analysis of 2-(6-chlorohexyloxy)tetrahydro-2H-pyran, a versatile building block that combines a reactive alkyl chloride with a protected hydroxyl group. We will objectively compare its application with alternative synthetic strategies, supported by experimental data and mechanistic insights, to empower you to make informed decisions in your synthetic endeavors.
Understanding the Core Asset: The Dual Nature of this compound
This compound is a bifunctional molecule featuring two key components:
-
A terminal alkyl chloride , which serves as a reactive handle for nucleophilic substitution, allowing for the covalent attachment of the six-carbon chain to a variety of substrates.
-
A tetrahydropyranyl (THP) ether , which masks a terminal hydroxyl group. The THP group is a classic and robust protecting group for alcohols.[1]
The primary strategic advantage of this reagent is its ability to act as a pre-functionalized linker. It allows chemists to introduce a six-carbon chain with a latent hydroxyl group in a single step, thereby improving step economy. The THP ether is stable across a wide range of non-acidic reaction conditions, including exposure to organometallics, hydrides, and strong bases, making it highly compatible with many synthetic transformations.[2][3]
The Strategic Calculus: A Cost-Benefit Analysis
The decision to employ this compound hinges on a careful evaluation of its benefits against its inherent costs and limitations compared to other synthetic routes.
Benefits:
-
Enhanced Step Economy: The most significant advantage is the reduction in the number of synthetic steps. Compared to a sequential approach of first attaching a halo-alcohol (like 6-chloro-1-hexanol) and then protecting the resulting hydroxyl group, using this pre-protected linker saves an entire protection step, along with the associated reaction workup and purification. This directly translates to savings in time, solvent, and labor, which are critical factors in both research and process development.[4]
-
Robust and Cost-Effective Protection: The THP protecting group itself is derived from 3,4-dihydro-2H-pyran (DHP), an inexpensive and readily available reagent.[5] The protection reaction is typically high-yielding and proceeds under mild acidic catalysis.[2] Its stability in basic and nucleophilic environments makes it a reliable choice for complex syntheses.[3][6]
-
Broad Applicability: The alkyl chloride can undergo substitution with a wide range of nucleophiles (phenoxides, alkoxides, carbanions, amines, etc.), making the linker adaptable for constructing diverse molecular architectures.
Costs & Considerations:
-
Reagent Acquisition Cost: As a specialized reagent, this compound is more expensive than its constituent starting materials (6-chloro-1-hexanol and DHP). For large-scale industrial applications, the cost of the pre-formed linker may outweigh the benefits of step economy, making an in-house, two-step approach more financially viable.[4]
-
Formation of a New Stereocenter: The reaction of an alcohol with DHP creates a new stereocenter at the anomeric carbon (C2) of the pyran ring.[3] This results in the formation of a mixture of diastereomers if the target molecule already possesses a chiral center. This can complicate purification and characterization (e.g., NMR spectra), although it typically does not affect the chemistry of subsequent steps or the deprotection.
-
Acid-Labile Deprotection: The standard method for cleaving the THP ether is acidic hydrolysis.[2][7] While effective, this can be a significant drawback if the rest of the molecule contains other acid-sensitive functional groups (e.g., other acetals, silyl ethers, or t-Boc groups). This necessitates careful planning of the overall protecting group strategy to ensure orthogonality.
Comparative Analysis: Strategic Alternatives
A thorough analysis requires comparing the use of this compound against viable alternative strategies.
Alternative 1: The Sequential Two-Step Approach
This is the most direct alternative:
-
Alkylation: React the primary substrate with an excess of a bifunctional linker like 6-chloro-1-hexanol.
-
Protection: Protect the newly introduced hydroxyl group with DHP.
The workflow below illustrates the difference in efficiency.
Caption: Workflow comparison of linker attachment strategies.
Analysis: Strategy A is clearly more efficient, involving one synthetic step and one purification. Strategy B requires two distinct reactions and purifications, increasing the potential for material loss and generating more waste.
Alternative 2: Linkers with Orthogonal Protecting Groups
For syntheses involving acid-sensitive moieties, a linker protected with an orthogonal group is necessary. A prime example is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS or TBS) group.
-
Reagent: 6-Chlorohexyl tert-butyldimethylsilyl ether.
-
Protection: Stable to a wide range of conditions but is cleaved by fluoride ions (e.g., TBAF) or strong acid.[8][9]
-
Orthogonality: The key advantage. A TBS group can be removed without affecting acid-labile groups (like Boc) or base-labile groups (like Fmoc), and a THP group is stable to the fluoride ions used to cleave TBS ethers.[8]
The following decision framework can guide the choice between THP and silyl-protected linkers.
Caption: Decision framework for choosing a protected linker.
Experimental Data & Protocols
Data Summary
The choice of catalyst and conditions for both protection and deprotection of THP ethers can be tailored to the substrate's sensitivity.
| Transformation | Catalyst/Reagent | Solvent | Temp. | Typical Yield | Key Considerations | Reference |
| Protection | p-TsOH·H₂O (catalytic) | DCM | R.T. | >95% | Standard, highly effective, but strongly acidic. | [10] |
| Protection | PPTS (catalytic) | DCM | R.T. | >90% | Pyridinium p-toluenesulfonate; milder acidity, good for sensitive substrates. | [2][11] |
| Deprotection | p-TsOH in Alcohol (e.g., MeOH, EtOH) | Alcohol | R.T. | >95% | Common, effective, proceeds via alcoholysis. | [2] |
| Deprotection | Acetic Acid / THF / H₂O | THF/H₂O | R.T. to 40°C | >90% | Buffered acidic conditions, very common for general use. | [2] |
| Deprotection | I₂ (catalytic) | Methanol | R.T. | >90% | Very mild, selective for THP over TBDMS ethers. | [12] |
| Deprotection | LiCl / H₂O | DMSO | 90°C | >85% | Neutral, non-acidic conditions, useful for highly acid-sensitive molecules. | [6][11] |
Protocol 1: Synthesis of a THP-Protected Ether using this compound
This protocol describes a typical Williamson ether synthesis using 4-methoxyphenol as the nucleophile.
Materials:
-
4-Methoxyphenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetone or DMF, anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottomed flask charged with a magnetic stir bar, add 4-methoxyphenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous acetone or DMF to create a stirrable suspension.
-
Add this compound (1.1 equiv) to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or ~80°C (for DMF) and stir until TLC or LC-MS analysis indicates complete consumption of the starting phenol.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography on silica gel if necessary.
Protocol 2: Acid-Catalyzed Deprotection of a THP Ether
This protocol describes the removal of the THP group from the product synthesized in Protocol 1.
Materials:
-
THP-protected ether (from Protocol 1) (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or diethyl ether
Procedure:
-
Dissolve the THP-protected ether (1.0 equiv) in methanol in a round-bottomed flask.
-
Add a catalytic amount of p-TsOH·H₂O (0.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.[2]
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.[10] Purify by column chromatography if needed.
Mechanistic Insight: THP Protection and Deprotection
Understanding the mechanism is key to troubleshooting and optimizing reaction conditions. Both protection and deprotection are acid-catalyzed and proceed through a resonance-stabilized oxocarbenium ion intermediate.
Caption: Mechanism of acid-catalyzed THP ether formation and cleavage.[2][7]
The key takeaway is that the stability of the oxocarbenium ion facilitates both the formation and the cleavage of the THP ether under relatively mild acidic conditions. The choice of a less acidic catalyst like PPTS for protection, or a non-acidic method for deprotection, is a direct response to mitigating undesired side reactions involving this reactive intermediate or other acid-sensitive groups in the substrate.
Conclusion
This compound is a highly valuable reagent for synthetic chemists aiming to improve efficiency by reducing the number of reaction steps. Its principal benefit lies in providing a robustly protected hydroxyl group on a reactive C6 linker, streamlining the synthesis of complex molecules.
However, this convenience must be weighed against the higher initial reagent cost, the generation of a new stereocenter, and the constraints imposed by its acid-labile deprotection. In scenarios where a synthesis is sensitive to acid, or where ultimate cost-per-gram at large scale is the dominant driver, alternative strategies such as a sequential alkylation/protection or the use of an orthogonally protected linker (e.g., a silyl ether) become more attractive. By understanding these trade-offs and leveraging the appropriate experimental conditions, researchers can effectively integrate this versatile building block into their synthetic programs.
References
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
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Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available at: [Link]
-
Ramasamy, K., Bandaru, R., & Averett, D. (1999). A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol. Synthetic Communications, 29(17), 2881-2884. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
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Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. J. Org. Chem. Available at: [Link]
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Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
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Fiveable. (n.d.). Organic Chemistry II - 11.3 Protecting groups. Retrieved from [Link]
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Kumar, B., et al. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances. Available at: [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
- Sajiki, H., et al. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(42), 7699–7701.
-
Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 1238–1244. Available at: [Link]
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Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Asian Publication Corporation. (n.d.). Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters. Retrieved from [Link]
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A Researcher's Guide to Spectroscopic Analysis: Tracking the Transformation of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
In the landscape of modern drug development and materials science, bifunctional linker molecules are indispensable tools. Among these, 2-(6-chlorohexyloxy)tetrahydro-2H-pyran stands out for its utility. Its structure is a strategic combination of a reactive primary alkyl chloride, ripe for nucleophilic substitution, and a hydroxyl group masked by a tetrahydropyranyl (THP) ether, a robust protecting group stable under many conditions but readily removable when needed.[1] This dual-ended functionality allows for sequential, controlled modifications, making it a valuable building block in multi-step syntheses.
The success of any synthesis, however, hinges on the unambiguous verification of each chemical transformation. Spectroscopic analysis is the cornerstone of this verification process. By employing techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), researchers can move beyond assumption to certainty, confirming the consumption of starting material and the precise structural identity of the desired product.
This guide provides an in-depth spectroscopic comparison of this compound and a representative reaction product, 2-(6-azidohexyloxy)tetrahydro-2H-pyran. We will dissect the characteristic spectral signatures of each compound, explaining the causality behind the observed changes and providing a validated experimental protocol to bridge the gap between theory and practice.
Part 1: Spectroscopic Fingerprint of the Starting Material
Before a reaction can be monitored, the starting material must be thoroughly characterized. This compound (C₁₁H₂₁ClO₂) possesses several unique spectroscopic features that serve as a baseline for comparison.[2][3]
Table 1: Key Spectroscopic Data for this compound
| Technique | Characteristic Signal | Expected Value / Observation | Interpretation |
| ¹H NMR | Anomeric Proton (O-CH-O) | ~4.5-4.6 ppm (t) | The unique acetal proton of the THP group. |
| Methylene Protons (-CH₂Cl) | ~3.53 ppm (t) | Protons adjacent to the electron-withdrawing chlorine atom are deshielded. | |
| Methylene Protons (-O-CH₂-) | ~3.4-3.9 ppm (m) | Diastereotopic protons adjacent to the ether oxygens. | |
| ¹³C NMR | Anomeric Carbon (O-CH-O) | ~98-99 ppm | The characteristic acetal carbon of the THP group. |
| Carbon-Chlorine Bond (-CH₂Cl) | ~45 ppm | Carbon directly bonded to the chlorine atom. | |
| FTIR | C-O Stretch (Acetal/Ether) | ~1120-1030 cm⁻¹ (strong) | Characteristic of the C-O-C linkages in the THP and ether groups.[4] |
| C-Cl Stretch | ~725-550 cm⁻¹ (weak-medium) | Vibration of the carbon-chlorine bond.[5][6] | |
| Mass Spec. | Molecular Ion | m/z 220.12 (M⁺), 222.12 (M⁺+2) | Presence of the M⁺+2 peak in an ~1:3 ratio to M⁺ is definitive for a single chlorine atom. |
The most salient features are the downfield shifts of the protons and carbon of the methylene group attached to the chlorine atom, the unique signals for the anomeric proton and carbon of the THP acetal, and the tell-tale isotopic pattern in the mass spectrum.
Part 2: A Representative Transformation: Azide Synthesis
To illustrate the power of comparative spectroscopy, we will focus on a common and highly useful nucleophilic substitution reaction: the conversion of the alkyl chloride to an alkyl azide. This Sɴ2 reaction is widely used to install a versatile functional group that can participate in "click" chemistry, Staudinger ligations, or be reduced to a primary amine.[7][8]
The reaction proceeds by the displacement of the chloride leaving group by the azide anion (N₃⁻), typically using sodium azide in a polar aprotic solvent like N,N-dimethylformamide (DMF) to maximize the nucleophilicity of the azide salt.
Experimental Protocol: Synthesis of 2-(6-azidohexyloxy)tetrahydro-2H-pyran
-
Expertise & Causality: The choice of DMF as a solvent is critical; its polar, aprotic nature solvates the sodium cation while leaving the azide anion "bare" and highly nucleophilic, facilitating the Sɴ2 attack. Heating is employed to overcome the activation energy of the reaction. A standard aqueous workup is used to remove the water-soluble DMF and sodium salts, followed by extraction into an organic solvent.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Reaction Execution: Stir the mixture at 70 °C under a nitrogen atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with diethyl ether. The organic layers are combined.
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(6-azidohexyloxy)tetrahydro-2H-pyran.
Part 3: The Comparative Analysis: Unveiling the Product
The transformation from an alkyl chloride to an alkyl azide induces dramatic and definitive changes in the molecule's spectroscopic properties. By comparing the spectra of the starting material and the purified product, we can unequivocally confirm the success of the reaction.
Table 2: Spectroscopic Comparison of Starting Material vs. Product
| Technique | Starting Material (Alkyl Chloride) | Product (Alkyl Azide) | Key Change & Rationale |
| ¹H NMR | -CH₂Cl: ~3.53 ppm | -CH₂N₃: ~3.26 ppm | Upfield shift. The azide group is less electron-withdrawing than chlorine, causing the adjacent protons to be more shielded. |
| ¹³C NMR | -CH₂Cl: ~45 ppm | -CH₂N₃: ~51 ppm | Downfield shift. While counterintuitive to the proton shift, the carbon attached to the azide experiences a different electronic environment, often resulting in a downfield shift relative to the chloride. |
| FTIR | C-Cl stretch: ~650 cm⁻¹ | C-Cl stretch: Absent | Disappearance of signal. The C-Cl bond is no longer present. |
| N₃ stretch: Absent | N₃ stretch: ~2095 cm⁻¹ | Appearance of a strong, sharp peak. This is the unmistakable asymmetric stretch of the azide functional group and is the most powerful diagnostic tool in IR for this reaction.[9] | |
| Mass Spec. | M⁺: m/z 220, M⁺+2: m/z 222 | M⁺: m/z 227 | Mass shift. The molecular weight increases as N₃ (42.02 Da) replaces Cl (35.45 Da). |
| Isotope Pattern: 3:1 M⁺/M⁺+2 | Isotope Pattern: Absent | Disappearance of pattern. The loss of the chlorine isotope signature is definitive proof of substitution. |
Dissecting the Spectroscopic Evidence
The data in Table 2 tells a clear story. In the ¹H NMR spectrum, the upfield shift of the terminal methylene protons from ~3.53 ppm to ~3.26 ppm is a direct indicator that the electronic environment has changed.
The FTIR spectrum provides the most visually striking evidence. The disappearance of the weak C-Cl stretch is coupled with the emergence of an intensely sharp and prominent absorption band at ~2095 cm⁻¹. This frequency is highly characteristic of the azide functional group and its presence is irrefutable proof of the successful substitution.[9]
Finally, mass spectrometry provides the ultimate confirmation. The molecular ion peak shifts from m/z 220 to m/z 227, consistent with the mass change. More importantly, the M⁺+2 peak, the hallmark of a chlorine-containing compound, vanishes completely in the product's spectrum.
Conclusion for the Practicing Scientist
The conversion of an alkyl chloride to an alkyl azide is a fundamental transformation, and the ability to track it with certainty is paramount. This guide demonstrates that a multi-faceted spectroscopic approach provides a self-validating system for confirming chemical identity. For the specific transformation of this compound, the key diagnostic markers are:
-
In FTIR: The disappearance of the C-Cl stretch and the dramatic appearance of the strong, sharp azide stretch around 2100 cm⁻¹.
-
In Mass Spectrometry: The loss of the characteristic M⁺/M⁺+2 chlorine isotopic pattern.
-
In NMR: The noticeable upfield shift of the terminal -CH₂- protons.
By systematically analyzing these spectral changes, researchers can proceed with confidence in their synthetic endeavors, knowing their molecular building blocks are precisely what they are intended to be. This analytical rigor is not merely academic; it is the foundation of reproducible, reliable, and ultimately successful scientific discovery.
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Tetrahydropyranyl (THP) and Related Ethers. (n.d.). Thieme. Retrieved from [Link].
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Alkyl Halides. (n.d.). University of Calgary. Retrieved from [Link].
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Infrared Spectra of Organic Azides. (1957). ACS Publications. Retrieved from [Link].
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Infrared Spectroscopy. (n.d.). University of Colorado Boulder. Retrieved from [Link].
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Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link].
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
As researchers and drug development professionals, our work's integrity is matched only by the imperative of our safety. The handling of specialized chemical reagents like 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. Here, we will dissect the necessary personal protective equipment (PPE), explain the rationale behind each choice, and outline operational plans for safe handling and disposal.
Hazard Assessment: Understanding the Compound
This compound is a halogenated organic compound. While specific toxicological data for this exact molecule is limited, its structure—containing a chlorinated alkyl chain and a tetrahydropyran (ether) ring—allows us to infer potential hazards based on well-documented related substances. The primary risks associated with this class of chemicals include:
-
Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[1][2][3] Direct contact can lead to redness, discomfort, or chemical burns.
-
Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[3][4]
-
Dermal Absorption: Halogenated solvents can be absorbed through the skin, presenting a systemic exposure risk.[5]
-
Unknown Long-Term Effects: As with many specialized reagents, the chronic toxicological properties have not been thoroughly investigated.[4] Therefore, a conservative approach minimizing all routes of exposure is paramount.
Given these risks, all handling of this compound must be performed within a certified chemical fume hood to control inhalation exposure.[5][6]
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the scale and nature of the procedure. However, a baseline level of protection is non-negotiable.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical splashes.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[6][7]
-
Recommended for Most Operations: Chemical splash goggles should be worn when handling any volume of the liquid. Goggles provide a seal around the eyes, offering superior protection from splashes.[5][8]
-
Required for High-Risk Tasks: When transferring volumes greater than 500 mL, or when there is a significant risk of splashing or energetic reaction, a face shield must be worn in addition to safety goggles.[5][9]
Hand Protection: A Critical Barrier
Standard disposable nitrile gloves may not provide adequate protection against halogenated organic compounds, which can exhibit high permeation rates.[6]
-
Glove Selection: Choose gloves specifically tested for resistance to chlorinated or ether-based solvents. Neoprene or thicker, chemical-resistant nitrile gloves are strongly recommended. Always consult the glove manufacturer’s compatibility charts for specific breakthrough times.[8][10]
-
Double Gloving: For all procedures involving direct handling, wearing two pairs of gloves is a prudent and highly recommended practice. This provides a backup barrier in case the outer glove is torn or compromised. If the outer glove becomes contaminated, it must be removed and replaced immediately.[6][8]
-
Inspection and Technique: Always inspect gloves for tears or holes before use.[7] When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.[2] Wash hands thoroughly with soap and water after removing gloves.[3][7]
Body Protection
-
Laboratory Coat: A flame-resistant or 100% cotton lab coat is mandatory. It should be fully buttoned to protect your skin and personal clothing from incidental contact.[7][8]
-
Full Coverage: Always wear long pants and closed-toe, closed-heel shoes in the laboratory.[9][11]
-
Chemical Apron: For large-volume transfers or operations with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational and disposal workflows.
PPE Selection and Usage Workflow
The following diagram illustrates the decision-making and procedural flow for selecting and using PPE when handling this compound.
Caption: PPE Selection, Use, and Disposal Workflow.
Summary of PPE Requirements by Task
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection |
| Low Volume / Routine Use (e.g., Weighing <1g, preparing dilute solutions <50mL) | Chemical Splash Goggles | Double-layered Nitrile or single Neoprene gloves | Buttoned Lab Coat |
| Medium Volume / Standard Reaction (e.g., Reactions, extractions, transfers of 50mL - 1L) | Chemical Splash Goggles | Double-layered Neoprene or equivalent chemical-resistant gloves | Buttoned Lab Coat |
| High Volume / High Hazard (e.g., Transfers >1L, potential for pressure/splashing) | Face Shield over Chemical Splash Goggles | Double-layered Neoprene or equivalent chemical-resistant gloves | Chemical-resistant Apron over a Buttoned Lab Coat |
Spill and Emergency Procedures
In the event of a spill, trained personnel wearing appropriate PPE (including respiratory protection if necessary) should clean it up.
-
Evacuate and Alert: Secure the area and inform others.
-
Containment: Absorb the spill with an inert material like vermiculite or sand.[12]
-
Collection: Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area as recommended by your institution's safety office.
Waste Disposal
Proper disposal is a critical final step in the safe handling process.
-
Chemical Waste: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[5][11] Never dispose of it down the drain.[11]
-
Contaminated PPE: Grossly contaminated disposable items, such as gloves and absorbent pads, should be placed in a sealed bag or container and disposed of as hazardous waste according to your institution's protocols.[2][4]
By adhering to these rigorous, evidence-based protocols, you build a culture of safety that protects not only you and your colleagues but also the integrity of your scientific work.
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Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices. [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
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Cole-Parmer. Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
